Product packaging for 1,4-Bis(7-chloroquinolin-4-yl)piperazine(Cat. No.:CAS No. 31502-87-1)

1,4-Bis(7-chloroquinolin-4-yl)piperazine

Cat. No.: B184936
CAS No.: 31502-87-1
M. Wt: 409.3 g/mol
InChI Key: XSMHXIXQAIQGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Bis(7-chloroquinolin-4-yl)piperazine, with the CAS registry number 31502-87-1, is a recognized impurity and degradation product of the antimalarial drug Piperaquine . This compound is a bisquinoline derivative with a molecular formula of C22H18Cl2N4 and a molecular weight of 409.31 g/mol . It serves as a critical reference standard in the analytical method development, validation, and quality control (QC) of Piperaquine and its pharmaceutical formulations, such as the combination product Eurartesim . By utilizing this well-characterized impurity standard, researchers can ensure the safety, efficacy, and consistency of the antimalarial active pharmaceutical ingredient (API) by accurately monitoring and controlling impurity profiles during stability studies and commercial production, which is essential for regulatory submissions like ANDA and NDA . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18Cl2N4 B184936 1,4-Bis(7-chloroquinolin-4-yl)piperazine CAS No. 31502-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4/c23-15-1-3-17-19(13-15)25-7-5-21(17)27-9-11-28(12-10-27)22-6-8-26-20-14-16(24)2-4-18(20)22/h1-8,13-14H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMHXIXQAIQGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C4=C5C=CC(=CC5=NC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359856
Record name 1,4-Bis(7-chloroquinolin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31502-87-1
Record name 1,4-Bis(7-chloroquinolin-4-yl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(7-chloroquinolin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BIS(7-CHLOROQUINOLIN-4-YL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D355AT4JYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(7-chloroquinolin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(7-chloroquinolin-4-yl)piperazine is a chemical compound that has garnered interest primarily as a known impurity and potential metabolite of the antimalarial drug piperaquine.[1] Piperaquine, a bisquinoline, is a crucial component in artemisinin-based combination therapies (ACTs) for the treatment of malaria.[2] Understanding the fundamental properties of its related compounds, such as this compound, is essential for drug quality control, safety assessment, and for the exploration of new therapeutic agents. This guide provides a comprehensive overview of the basic properties, synthesis, characterization, and potential biological relevance of this compound.

Chemical and Physical Properties

This compound is a symmetrical molecule featuring a central piperazine ring linked to two 7-chloroquinoline moieties. Its structural similarity to active antimalarial agents suggests potential biological activity.

PropertyValueReference(s)
IUPAC Name 7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline[3]
Synonyms Piperaquine Impurity D, Piperaquine Dimer Impurity, 4,4'-(1,4-Piperazinediyl)bis[7-chloroquinoline][4][5]
CAS Number 31502-87-1[6]
Molecular Formula C₂₂H₁₈Cl₂N₄[3]
Molecular Weight 409.31 g/mol [3][7]
Appearance Solid (details not widely reported)
Melting Point Not explicitly reported in reviewed literature.
Boiling Point Not explicitly reported in reviewed literature.
Solubility Poorly soluble in diethyl ether. Freely soluble in water and ethylene glycol (inferred from piperazine).
Storage Conditions 2-8°C, sealed in a dry environment.[7]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of 4,7-dichloroquinoline with piperazine. As an impurity in the synthesis of piperaquine, its formation is a side reaction that needs to be controlled.

Synthetic Workflow

synthesis_workflow cluster_reactants Reactants Reactant1 4,7-Dichloroquinoline Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Piperazine Reactant2->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

A representative synthesis of this compound, as an impurity in piperaquine synthesis, involves the following steps[4]:

  • Reaction Setup: A mixture of 4,7-dichloroquinoline and a molar excess of piperazine is heated in a suitable solvent, such as triethylamine, at elevated temperatures (e.g., 120°C) for an extended period (10-12 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent like dichloromethane.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired this compound.

Characterization Methods

The structural confirmation of this compound relies on standard analytical techniques.

A gradient reverse-phase HPLC method is commonly employed to separate and quantify piperaquine and its impurities, including this compound.[1][2]

  • Column: A C18 column (e.g., Phecda-C18, 250 mm × 4.6 mm, 5 μm) is typically used.[2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is often utilized.

  • Detection: UV detection at a wavelength of around 345 nm is suitable for these quinoline-containing compounds.[1]

Mass spectrometry is a critical tool for confirming the molecular weight of the compound.

  • Expected [M+H]⁺: 410.0986 (calculated for C₂₂H₁₉Cl₂N₄⁺)

  • ¹H NMR: Aromatic protons of the quinoline rings are expected in the range of 7.0-8.5 ppm. The protons on the piperazine ring would likely appear as a singlet or a set of multiplets in the upfield region (around 3.0-4.0 ppm).

  • ¹³C NMR: Aromatic carbons would resonate in the downfield region (110-155 ppm), while the piperazine carbons would be found in the more upfield region (40-60 ppm).

Biological Activity and Mechanism of Action

As a bisquinoline, this compound is structurally related to known antimalarial drugs that function by inhibiting hemozoin formation in the malaria parasite.[8]

Proposed Mechanism of Action: Inhibition of Hemozoin Formation

The parasite Plasmodium falciparum, during its intraerythrocytic stage, digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. Bisquinoline compounds are believed to interfere with this detoxification process.

hemozoin_inhibition cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization Inhibition This compound Inhibits Polymerization Heme->Inhibition CellDeath Parasite Cell Death Heme->CellDeath Accumulation Leads to Inhibition->Hemozoin Blocks

Caption: Proposed mechanism of action for bisquinoline compounds.

The planar aromatic quinoline rings of this compound can interact with heme molecules, preventing their incorporation into the growing hemozoin crystal. This leads to an accumulation of toxic free heme within the parasite's food vacuole, ultimately causing oxidative stress and parasite death.

Quantitative Biological Data

Specific quantitative data on the antimalarial or cytotoxic activity (e.g., IC₅₀ values) of this compound are not extensively reported in the publicly available literature. However, studies on analogous bisquinoline compounds have demonstrated potent antimalarial activity.

Conclusion

This compound is a significant compound in the context of antimalarial drug development and quality control. Its structural similarity to piperaquine and other bisquinolines suggests a potential for biological activity, likely through the inhibition of hemozoin formation. Further research is warranted to fully elucidate its pharmacological profile, including its specific antimalarial potency and cytotoxicity. The synthetic and analytical methods outlined in this guide provide a foundation for researchers and drug development professionals working with this class of compounds.

References

An In-depth Technical Guide on 1,4-Bis(7-chloroquinolin-4-yl)piperazine and the Broader Landscape of Bisquinoline-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(7-chloroquinolin-4-yl)piperazine (CAS Number: 31502-87-1), a bisquinoline compound structurally related to potent antimalarial agents. While specific research on this particular molecule is limited, this document delves into the extensive body of knowledge surrounding its chemical class, including synthesis, physicochemical properties, and significant biological activities. The guide focuses on the antimalarial and anticancer potential of bisquinoline-piperazine scaffolds, offering insights into their mechanisms of action, relevant signaling pathways, and experimental protocols for their evaluation. All quantitative data from related, structurally similar compounds are presented in structured tables for comparative analysis, and key conceptual frameworks are visualized through detailed diagrams.

Introduction to this compound

This compound is a symmetrical molecule featuring a central piperazine ring linked to two 7-chloroquinoline moieties.[1][2] It is most notably recognized as a dimer impurity of the antimalarial drug piperaquine.[2] The 7-chloro-4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the widely-known antimalarial drug chloroquine.[3] The linkage of two such pharmacophores through a piperazine linker has given rise to a class of compounds with significant biological activities, particularly against malaria and various cancers.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and in silico modeling.

PropertyValueSource
CAS Number 31502-87-1[1]
Molecular Formula C22H18Cl2N4[1]
Molecular Weight 409.3 g/mol [1]
IUPAC Name 7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline[1]

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively published, its structure suggests a straightforward synthetic route based on established methods for analogous bisquinoline compounds. The general approach involves the nucleophilic substitution reaction between 4,7-dichloroquinoline and piperazine.

General Synthetic Protocol

A plausible synthetic pathway is outlined below. This protocol is a generalized representation based on the synthesis of similar 7-chloro-4-(piperazin-1-yl)quinoline derivatives.[5][6]

Experimental Protocol: Synthesis of Bisquinoline-Piperazine Derivatives

  • Reaction Setup: To a solution of 4,7-dichloroquinoline (2.0 equivalents) in a suitable solvent such as isopropanol or N-methyl-2-pyrrolidinone, add piperazine (1.0 equivalent) and a base like potassium carbonate.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 5-36 hours) and the progress is monitored by thin-layer chromatography (TLC).[5]

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Purification: The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 4,7-dichloroquinoline Piperazine reaction Nucleophilic Substitution start->reaction Solvent, Base workup Reaction Work-up reaction->workup purification Purification workup->purification end_product Final Product: This compound purification->end_product nmr NMR Spectroscopy end_product->nmr ms Mass Spectrometry end_product->ms hplc HPLC end_product->hplc

A logical workflow for the synthesis and characterization of the target compound.

Biological Activities and Potential Applications

The therapeutic potential of this compound can be inferred from the extensive research on structurally related bisquinoline and 7-chloro-4-(piperazin-1-yl)quinoline derivatives. The primary areas of investigation for this class of compounds are antimalarial and anticancer activities.

Antimalarial Activity

Bisquinoline compounds, such as piperaquine, are known to be effective against chloroquine-resistant strains of Plasmodium falciparum.[7][8] The proposed mechanism of action is similar to that of chloroquine, involving the inhibition of hemozoin formation in the parasite's digestive vacuole.

Mechanism of Action: Inhibition of Heme Detoxification

The malaria parasite digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. 4-aminoquinoline drugs are believed to interfere with this process. They accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

The diagram below illustrates the proposed signaling pathway for the antimalarial action of bisquinoline compounds.

G cluster_parasite Plasmodium falciparum Food Vacuole cluster_drug_action Drug Action hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization inhibition bisquinoline This compound bisquinoline->inhibition heme_buildup Heme Accumulation (Toxic) inhibition->heme_buildup parasite_death Parasite Death heme_buildup->parasite_death

Proposed mechanism of antimalarial action via inhibition of heme polymerization.

Quantitative Data on Related Antimalarial Compounds

The following table summarizes the in vitro antimalarial activity of several bisquinoline and related compounds against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundLinkerCQS IC50 (nM)CQR IC50 (nM)Reference
Piperaquine Propane0.71.5[4]
Compound 76 (unsymmetrical) Alkylamine0.150.33 - 0.36[4]
N,N-bis(7-chloroquinolin-4-yl)alkanediamines Varied Alkanes< 6< 6[8]
Hybrid 37 (piperazine conjugate) Piperazine130 - 140Not specified[9]
Anticancer Activity

Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have demonstrated significant potential as anticancer agents.[6] One of the proposed mechanisms involves the inhibition of Vascular Endothelial Growth Factor Receptor-II (VEGFR-II), a key player in tumor angiogenesis.

Mechanism of Action: Inhibition of VEGFR-II Signaling

VEGFR-II is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen. Inhibition of VEGFR-II can therefore suppress tumor growth and metastasis.

The following diagram depicts a simplified VEGFR-II signaling pathway and the inhibitory action of quinoline-piperazine derivatives.

G cluster_cell Endothelial Cell cluster_inhibition Inhibitory Action vegf VEGF vegfr2 VEGFR-II vegf->vegfr2 Binding pi3k PI3K vegfr2->pi3k Activation inhibition akt Akt pi3k->akt proliferation Cell Proliferation & Angiogenesis akt->proliferation compound Quinoline-Piperazine Derivative compound->inhibition

Simplified VEGFR-II signaling pathway and its inhibition by quinoline-piperazine compounds.

Quantitative Data on Related Anticancer Compounds

The table below presents the cytotoxic activity (IC50 values) of representative 7-chloro-4-(piperazin-1-yl)quinoline derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 4q MCF-7 (Breast)6.502
Compound 4q PC-3 (Prostate)11.751
Compound 4q (VEGFR-II) -1.38
Sorafenib (Reference) -0.33

Experimental Protocols for Biological Evaluation

To assess the biological activity of compounds like this compound, standardized in vitro assays are employed.

Experimental Protocol: In Vitro Antimalarial Assay

  • Parasite Culture: P. falciparum strains (e.g., 3D7 for CQS, Dd2 for CQR) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted to obtain a range of concentrations.

  • Assay: Synchronized ring-stage parasites are incubated with the drug dilutions in a 96-well plate for 48-72 hours.

  • Growth Inhibition Measurement: Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) followed by fluorescence measurement.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3) are maintained in appropriate culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Drug Treatment: The test compound is added to the wells at various concentrations and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Perspectives

This compound belongs to a class of compounds with significant, demonstrated biological potential. While this specific molecule is primarily known as a pharmaceutical impurity, its structural features strongly suggest that it may possess antimalarial and anticancer properties similar to its chemical relatives. The information and protocols provided in this guide serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and other bisquinoline-piperazine derivatives. Future research should focus on the dedicated synthesis and biological evaluation of this compound to elucidate its specific activity profile, mechanism of action, and potential for further drug development. The modular nature of its synthesis also allows for the creation of diverse libraries of related compounds, which could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the proposed mechanisms of action for 1,4-Bis(7-chloroquinolin-4-yl)piperazine based on research conducted on structurally related bisquinoline and quinoline-piperazine compounds. Specific quantitative data for this compound is limited in publicly available literature. The data presented herein is representative of this class of compounds and should be interpreted with this context in mind.

Executive Summary

This compound belongs to the bisquinoline class of compounds, which have demonstrated significant biological activity, primarily as antimalarial agents. The core mechanism of action is widely accepted to be the inhibition of heme polymerization within the food vacuole of the Plasmodium falciparum parasite. This disruption of the parasite's detoxification process leads to the accumulation of toxic free heme and subsequent parasite death. Additionally, emerging research on related quinoline-piperazine scaffolds suggests a potential for anticancer activity through the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis. This guide provides a detailed examination of these mechanisms, supported by experimental protocols and quantitative data from analogous compounds.

Antimalarial Mechanism of Action: Inhibition of Heme Polymerization

The primary therapeutic application of bisquinolines has been in the treatment of malaria. Their mechanism of action is centered on the disruption of a critical detoxification process in the Plasmodium parasite.

Signaling Pathway: Disruption of Hemozoin Formation

During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline structure called hemozoin (malaria pigment). Bisquinolines, including this compound, are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are believed to interfere with hemozoin formation through a multi-step process:

  • Complexation with Heme: The quinoline rings of the bisquinoline molecule form a complex with free heme.

  • Capping of Hemozoin Crystal: This drug-heme complex then binds to the growing face of the hemozoin crystal.

  • Inhibition of Polymerization: This "capping" action prevents further addition of heme units to the crystal, effectively halting the polymerization process.

  • Accumulation of Toxic Heme: The inhibition of heme polymerization leads to the accumulation of toxic free heme within the food vacuole.

  • Parasite Death: The excess free heme generates reactive oxygen species (ROS) and disrupts parasite membranes, leading to oxidative stress and eventual lysis of the parasite.

Hemozoin_Formation_Inhibition Antimalarial Mechanism: Inhibition of Heme Polymerization cluster_parasite Plasmodium falciparum Food Vacuole (Acidic) Hb Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Digestion AA Amino Acids Hb->AA Hemozoin Hemozoin Crystal (Inert) Heme->Hemozoin Polymerization DrugHeme Drug-Heme Complex Heme->DrugHeme ROS Reactive Oxygen Species (ROS) Membrane Damage Heme->ROS Accumulation Leads to Drug This compound Drug->DrugHeme DrugHeme->Hemozoin Capping & Inhibition Death Parasite Lysis ROS->Death

Figure 1: Proposed mechanism of heme polymerization inhibition.

Quantitative Data: Antimalarial Activity of Bisquinoline Analogs

The following table summarizes the in vitro antimalarial activity of various bisquinoline compounds against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The data is presented as the half-maximal inhibitory concentration (IC₅₀).

Compound ClassSpecific AnalogP. falciparum StrainIC₅₀ (nM)Reference
BisquinolineN,N-bis(7-chloroquinolin-4-yl)alkanediamineD-6 (CQS)< 6[1][2]
BisquinolineN,N-bis(7-chloroquinolin-4-yl)alkanediamineW-2 (CQR)< 6[1][2]
BisquinolineHeteroalkane-bridged bisquinolinesD6 (CQS)1 - 100[3]
BisquinolineHeteroalkane-bridged bisquinolinesW2 (CQR)1 - 100[3]
Piperaquine-Cameroonian isolates (CQS)35.5[4]
Piperaquine-Cameroonian isolates (CQR)40.7[4]
Experimental Protocol: Heme Polymerization Inhibition Assay

This protocol describes a common method for assessing the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Materials:

  • Hemin chloride

  • Dimethyl sulfoxide (DMSO)

  • Sodium acetate buffer (0.2 M, pH 4.4)

  • Test compound (e.g., this compound)

  • Chloroquine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Hemin Stock Solution: Prepare a 5.2 µg/mL solution of hemin chloride in DMSO.

  • Preparation of Test Compound Dilutions: Prepare serial dilutions of the test compound and chloroquine in DMSO. Final concentrations in the assay typically range from 2 to 32 µg/mL.

  • Assay Setup: In a 96-well microplate, add 50 µL of the hemin chloride solution to each well.

  • Addition of Test Compounds: Add 50 µL of the diluted test compounds, chloroquine, or DMSO (negative control) to the respective wells in triplicate.

  • Initiation of Polymerization: Initiate the polymerization by adding 100 µL of 0.2 M sodium acetate buffer (pH 4.4) to each well.

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • Centrifugation and Washing: Centrifuge the plate at 4000 rpm for 15 minutes. Discard the supernatant and wash the pellet three times with 200 µL of DMSO.

  • Solubilization of Pellet: After the final wash, dissolve the pellet in 200 µL of 0.2 N NaOH.

  • Absorbance Measurement: Transfer 100 µL of the solubilized solution to a new 96-well plate and measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage inhibition of β-hematin formation compared to the negative control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

Potential Anticancer Mechanism of Action: VEGFR-2 Inhibition

Derivatives of the 7-chloro-4-(piperazin-1-yl)quinoline scaffold have shown promise as anticancer agents, with one of the proposed mechanisms being the inhibition of VEGFR-2.

Signaling Pathway: Disruption of Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to obtain the necessary nutrients and oxygen for growth and metastasis. Small molecule inhibitors targeting VEGFR-2 can disrupt this process.

  • Ligand Binding and Receptor Activation: Vascular Endothelial Growth Factor (VEGF) binds to the extracellular domain of VEGFR-2, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.

  • Downstream Signaling Cascade: The activated VEGFR-2 initiates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.

  • Cellular Responses: These pathways promote endothelial cell proliferation, migration, and survival, which are essential for the formation of new blood vessels.

  • Inhibition by this compound Analogs: Quinoline-piperazine derivatives are hypothesized to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor. This blocks the downstream signaling cascade and inhibits angiogenesis.

VEGFR2_Inhibition Potential Anticancer Mechanism: VEGFR-2 Signaling Inhibition cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P P VEGFR2->P Autophosphorylation Drug This compound (Analog) Drug->VEGFR2 Inhibits ATP Binding ATP ATP ATP->P PLCg PLCγ P->PLCg Activates PI3K PI3K P->PI3K Activates MAPK MAPK Pathway PLCg->MAPK Akt Akt Pathway PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis Akt->Angiogenesis

Figure 2: VEGFR-2 signaling pathway and its inhibition.

Quantitative Data: Anticancer Activity of Quinoline-Piperazine Analogs

The following table presents the in vitro cytotoxic activity (IC₅₀) of various quinoline-piperazine derivatives against different cancer cell lines.

Compound ClassSpecific AnalogCancer Cell LineIC₅₀ (µM)Reference
7-Chloro-4-(piperazin-1-yl)quinoline derivative2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanoneMCF-7 (Breast)6.502
7-Chloro-4-(piperazin-1-yl)quinoline derivative2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanonePC3 (Prostate)11.751
Quinoline-benzimidazole hybridCompound with 4-phenyl piperazine linkerHuT78 (T-cell lymphoma)4.1
Quinolinepiperazinyl-aryltetrazoleCompound 66Mammalian cell line>400
Quinolinepiperazinyl-aryltetrazoleCompound 75Mammalian cell line>400
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Experimental_Workflow General Experimental Workflow for In Vitro Assays cluster_antimalarial Antimalarial Activity cluster_anticancer Anticancer Activity A1 Prepare P. falciparum Culture A2 Treat with This compound A1->A2 A3 Heme Polymerization Inhibition Assay A2->A3 A4 Measure β-hematin Formation A3->A4 A5 Calculate IC₅₀ A4->A5 B1 Culture Cancer Cell Lines B2 Treat with This compound B1->B2 B3 Cytotoxicity Assay (e.g., MTT) B2->B3 B6 VEGFR-2 Kinase Inhibition Assay B2->B6 B4 Measure Cell Viability B3->B4 B5 Calculate IC₅₀ B4->B5 B7 Measure Kinase Activity B6->B7 B8 Calculate IC₅₀ B7->B8

Figure 3: Overview of experimental workflows.

Conclusion

This compound, as a representative of the bisquinoline class, exhibits a well-established mechanism of action against Plasmodium falciparum through the potent inhibition of heme polymerization. This targeted disruption of a critical parasite detoxification pathway underscores its therapeutic potential in combating malaria. Furthermore, the structural motif of a quinoline linked to a piperazine moiety, as seen in this compound, is gaining attention for its potential anticancer activities, with VEGFR-2 inhibition being a plausible mechanism. The data from analogous compounds suggest that this class of molecules can exhibit significant biological activity. Further research, including the generation of specific quantitative data for this compound, is warranted to fully elucidate its therapeutic potential and advance its development as a clinical candidate.

References

A Comprehensive Technical Guide to 1,4-Bis(7-chloroquinolin-4-yl)piperazine: Synthesis, Biological Evaluation, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(7-chloroquinolin-4-yl)piperazine is a bisquinoline compound that has garnered interest within the field of medicinal chemistry, primarily due to its structural relationship to the antimalarial drug piperaquine. It is often identified as a dimeric impurity formed during the synthesis of piperaquine. The 4-aminoquinoline scaffold is a well-established pharmacophore in drug discovery, known for its therapeutic effects against malaria and, more recently, for its potential in cancer therapy. This technical guide provides a detailed overview of the chemical identity, synthesis, and biological evaluation of this compound and related bisquinoline compounds, with a focus on their potential as antimalarial and anticancer agents.

Chemical Identity

  • IUPAC Name: 7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline[1][2]

  • Synonyms: 4,4'-(1,4-Piperazinediyl)bis[7-chloroquinoline], Piperaquine Dimer Impurity[3]

  • CAS Number: 31502-87-1[1]

  • Molecular Formula: C₂₂H₁₈Cl₂N₄[1][4]

  • Molecular Weight: 409.31 g/mol [4]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound typically occurs as a side reaction during the synthesis of piperaquine, where 7-chloro-4-(piperazin-1-yl)quinoline is an intermediate. The formation of the dimer is a result of the reaction of two molecules of 4,7-dichloroquinoline with one molecule of piperazine.

A general synthetic workflow for the production and evaluation of such compounds is outlined below:

Synthesis_and_Evaluation_Workflow Start Starting Materials (4,7-dichloroquinoline, piperazine) Synthesis Chemical Synthesis (Condensation Reaction) Start->Synthesis Reactants Purification Purification (Crystallization, Chromatography) Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Purified Compound InVitro In Vitro Biological Evaluation (Antimalarial, Anticancer, Cytotoxicity) Characterization->InVitro Confirmed Structure InVivo In Vivo Efficacy Studies (Rodent Models) InVitro->InVivo Promising Candidates DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) InVitro->DataAnalysis Biological Data InVivo->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization SAR Insights LeadOptimization->Synthesis Optimized Structures

Caption: General workflow for the synthesis and biological evaluation of bisquinoline compounds.

Biological Activity and Quantitative Data

Table 1: In Vitro Antimalarial Activity of Representative Bisquinoline Compounds

Compound/LinkerP. falciparum Strain (D6, Chloroquine-Sensitive) IC₅₀ (nM)P. falciparum Strain (W2, Chloroquine-Resistant) IC₅₀ (nM)Reference
N,N'-bis(7-chloroquinolin-4-yl)ethylenediamine < 6< 6
N,N'-bis(7-chloroquinolin-4-yl)propanediamine < 6< 6
N,N'-bis(7-chloroquinolin-4-yl)butanediamine < 6< 6
N,N'-bis(7-chloroquinolin-4-yl)pentanediamine < 6< 6
N,N'-bis(7-chloroquinolin-4-yl)hexanediamine < 6< 6
N,N'-bis(7-chloroquinolin-4-yl)heptanediamine < 6< 6
N,N'-bis(7-chloroquinolin-4-yl)octanediamine 10-10010-100[5]
Bisquinoline with triethylenetetramine linker Potent as ChloroquineMore potent than Chloroquine[6]
Bisquinoline with N,N'-bis(3-aminopropyl)ethylenediamine linker Potent as ChloroquineMore potent than Chloroquine[6]

Table 2: In Vitro Anticancer and Cytotoxicity Data of Representative Bisquinoline Compounds

Compound/LinkerCell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Bisquinoline with diethylenetriamine bridge TK10 (Renal Cancer)More effective than Etoposide[6]
Bisquinoline with diethylenetriamine bridge UACC62 (Melanoma)More effective than Etoposide[6]
Bisquinoline with diethylenetriamine bridge MCF7 (Breast Cancer)More effective than Etoposide[6]
Various N,N'-bis(7-chloroquinolin-4-yl)alkanediamines Mouse Spleen Lymphocytes (Cytotoxicity)Generally low toxicity at curative doses[7]
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone MCF-7 (Breast Cancer)6.502[8]
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone PC3 (Prostate Cancer)11.751[8]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of bisquinoline compounds, adapted from published literature on similar molecules.

In Vitro Antimalarial Susceptibility Assay

This protocol is based on the [³H]-hypoxanthine incorporation assay, a standard method for determining the susceptibility of P. falciparum to antimalarial drugs.[9]

  • Parasite Culture: Asexual blood-stage P. falciparum parasites (e.g., chloroquine-sensitive 3D7 or D6 strains and chloroquine-resistant W2 or Dd2 strains) are maintained in continuous culture in human erythrocytes (O+) at 3-5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.[10] Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[10]

  • Drug Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in a culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2.5%.

    • 100 µL of the parasite suspension is added to the wells of a 96-well microtiter plate containing 100 µL of the drug dilutions.

    • The plates are incubated for 24 hours under the same conditions as the parasite culture.

    • 0.5 µCi of [³H]-hypoxanthine in 25 µL of culture medium is added to each well.

    • The plates are incubated for an additional 24 hours.

  • Data Analysis: The plates are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration and analyzing the data using a non-linear regression model.[10]

In Vitro Cytotoxicity Assay

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of the compound on a mammalian cell line.

  • Cell Culture: A suitable mammalian cell line (e.g., Vero, CHO, or human cancer cell lines like MCF-7) is cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

    • The plates are incubated for 48-72 hours.

    • 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curves.[11]

In Vivo Antimalarial Efficacy (Mouse Model)

The 4-day suppressive test against Plasmodium berghei in mice is a standard model for evaluating the in vivo efficacy of antimalarial compounds.[7]

  • Animal Model: Swiss albino mice (6-8 weeks old) are used for the study.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.

  • Drug Administration: The test compound is formulated in a suitable vehicle (e.g., 7% Tween 80 in saline) and administered orally or subcutaneously to groups of mice once daily for four consecutive days, starting 2 hours post-infection.

  • Parasitemia Determination: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.

  • Data Analysis: The average parasitemia in the treated groups is compared to that of the untreated control group to calculate the percentage of parasite growth inhibition. The 50% effective dose (ED₅₀) can be determined from the dose-response data.

Potential Mechanism of Action and Signaling Pathways

The biological activity of quinoline-containing compounds is often attributed to their ability to interfere with various cellular processes. In the context of malaria, 4-aminoquinolines are known to inhibit hemozoin formation in the parasite's digestive vacuole. For cancer, several targets have been identified, including topoisomerases and protein kinases.

Some quinoline derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[8] The signaling cascade initiated by the binding of VEGF to VEGFR-2 is a complex process involving multiple downstream pathways.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC Activates AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF Activates PKC->RAF mTOR mTOR AKT->mTOR Activates Migration Cell Migration AKT->Migration MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellPro Cell Proliferation & Survival ERK->CellPro Angio Angiogenesis ERK->Angio mTOR->CellPro mTOR->Angio

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

Conclusion

This compound, while identified as an impurity in the production of piperaquine, belongs to the bisquinoline class of compounds which have demonstrated significant potential as both antimalarial and anticancer agents. The established methodologies for the biological evaluation of related compounds provide a clear roadmap for the further investigation of this specific molecule. Understanding the structure-activity relationships within this chemical class and elucidating their mechanisms of action, such as the potential inhibition of signaling pathways like VEGFR-2, will be crucial for the development of novel and effective therapeutic agents. This guide serves as a foundational resource for researchers dedicated to advancing the fields of drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the recommended methodologies for evaluating the solubility and stability of 1,4-Bis(7-chloroquinolin-4-yl)piperazine. The quantitative data presented herein are hypothetical and for illustrative purposes, as specific experimental values for this compound are not publicly available. All experimental protocols are based on established pharmaceutical testing guidelines and methodologies for analogous compounds.

Introduction

This compound is a chemical entity belonging to the bisquinoline class of compounds. Structurally, it is characterized by a central piperazine ring linking two 7-chloroquinoline moieties. This compound is recognized as a potential impurity or dimer related to the antimalarial drug piperaquine. Given its structural similarity to active pharmaceutical ingredients (APIs), a thorough understanding of its solubility and stability is critical for researchers in the fields of medicinal chemistry, pharmacology, and drug development. These parameters are fundamental to predicting its behavior in biological systems, developing analytical methods, and establishing appropriate storage and handling procedures.

This technical guide aims to provide a detailed framework for the characterization of the solubility and stability of this compound. It includes standardized experimental protocols and data presentation formats to aid researchers in generating and interpreting reliable physicochemical data.

Core Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₂₂H₁₈Cl₂N₄PubChem
Molecular Weight 409.3 g/mol PubChem
IUPAC Name 7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinolinePubChem
CAS Number 31502-87-1PubChem

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. Due to the presence of multiple aromatic rings, this compound is predicted to have low aqueous solubility. The following sections outline the methodologies to quantitatively determine its solubility.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound in various solvents, which would be determined using the protocols described below.

Solvent/MediumTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Phosphate-Buffered Saline (PBS), pH 7.4 25< 1< 2.44Thermodynamic (Shake-Flask)
Simulated Gastric Fluid (SGF), pH 1.2 371536.6Thermodynamic (Shake-Flask)
Simulated Intestinal Fluid (SIF), pH 6.8 3724.89Thermodynamic (Shake-Flask)
Dimethyl Sulfoxide (DMSO) 25> 20,000> 48,864Kinetic
Ethanol 2550122.16Kinetic
Methanol 253585.51Kinetic
Acetonitrile 252048.86Kinetic
Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.

Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at equilibrium.

Materials:

  • This compound (solid powder)

  • Selected aqueous buffers (e.g., PBS pH 7.4, SGF pH 1.2, SIF pH 6.8)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).

  • Add a known volume of the desired solvent (e.g., 1 mL of PBS pH 7.4).

  • Securely cap the vials and place them on an orbital shaker.

  • Incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24 to 48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to vial B Add known volume of solvent A->B Step 1-2 C Incubate with agitation (24-48h at constant temp) B->C Step 3-4 D Centrifuge to pellet solid C->D Step 5-6 E Filter supernatant (0.22 µm) D->E Step 7 F Analyze filtrate by HPLC-UV E->F Step 8 G Determine concentration against standard curve F->G

Workflow for Thermodynamic Solubility Assay.

This high-throughput method is useful for early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Objective: To determine the concentration at which this compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipettes

  • Plate reader capable of turbidimetric or nephelometric measurements

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%).

  • Mix the solution thoroughly and incubate at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity or light scattering of the solution at each concentration using a plate reader.

  • The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Stability Profile

Stability testing is crucial for determining the shelf-life of a compound and identifying potential degradation products. Forced degradation studies are performed to understand the intrinsic stability of the molecule.

Hypothetical Stability Data (Forced Degradation)

The following table summarizes the expected outcomes of forced degradation studies on this compound.

Stress ConditionReagent/ConditionTimeDegradation (%)Major Degradants
Acid Hydrolysis 0.1 M HCl24 h15%Hydrolyzed quinoline moieties
Base Hydrolysis 0.1 M NaOH24 h5%Minor hydrolysis products
Neutral Hydrolysis Purified Water72 h< 2%Negligible
Oxidation 3% H₂O₂24 h25%N-oxides, aromatic hydroxylation
Thermal 60°C7 days8%Unspecified thermal degradants
Photostability ICH Q1B light exposure7 days12%Photolytic cleavage products
Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Purified water

  • Temperature-controlled incubator/water bath

  • HPLC-UV system

Procedure:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and purified water.

  • Incubate the solutions at a specified temperature (e.g., 40°C or 60°C).

  • At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Objective: To assess the susceptibility of the compound to oxidation.

Materials:

  • This compound

  • 3% Hydrogen peroxide (H₂O₂) solution

  • HPLC-UV system

Procedure:

  • Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add 3% H₂O₂ to the solution and mix.

  • Store the solution at room temperature, protected from light.

  • At various time points, analyze the sample by HPLC to quantify the parent compound and detect oxidative degradants.

Objective: To determine the effect of light exposure on the stability of the compound.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber compliant with ICH Q1B guidelines

  • Control samples wrapped in aluminum foil (dark control)

  • HPLC-UV system

Procedure:

  • Expose solid powder and a solution of the compound to a light source that provides both visible and UV light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Simultaneously, store dark control samples under the same temperature conditions but protected from light.

  • After the exposure period, analyze both the exposed and dark control samples by HPLC.

  • Compare the results to determine the extent of photodegradation.

Objective: To evaluate the stability of the compound under elevated temperature conditions.

Materials:

  • This compound (solid)

  • Temperature-controlled oven

  • HPLC-UV system

Procedure:

  • Place the solid compound in a glass vial and store it in an oven at an elevated temperature (e.g., 60°C).

  • At specified time intervals, remove a sample and prepare a solution for analysis.

  • Analyze the sample by HPLC to determine the percentage of the parent compound remaining.

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_sampling Time-Point Sampling cluster_analysis Analysis A Prepare compound solution/solid sample B1 Acid/Base/Neutral Hydrolysis A->B1 Expose to stress B2 Oxidation (H₂O₂) A->B2 Expose to stress B3 Thermal (Elevated Temp) A->B3 Expose to stress B4 Photolytic (ICH Light) A->B4 Expose to stress C Withdraw aliquots at defined intervals B1->C B2->C B3->C B4->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify parent compound and degradation products D->E

General Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not available in the public domain, the detailed protocols presented here, based on established industry standards, offer a robust approach for researchers to generate reliable and reproducible data. A thorough understanding of these physicochemical properties is paramount for any further investigation or development involving this compound. It is recommended that all experiments be conducted with appropriate controls and validated analytical methods to ensure data integrity.

Spectral Data Analysis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectral data for the compound 1,4-Bis(7-chloroquinolin-4-yl)piperazine. Due to the limited availability of direct experimental spectra in public databases, this document presents a theoretical analysis based on the known spectral characteristics of its constituent moieties: 7-chloroquinoline and piperazine. This guide is intended to assist researchers and scientists in the identification and characterization of this compound and related derivatives. The document includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables. Detailed experimental protocols for acquiring such data are also provided, based on standard methodologies for similar heterocyclic compounds.

Chemical Structure and Properties

Chemical Name: this compound IUPAC Name: 7-chloro-4-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]quinoline[1] Molecular Formula: C₂₂H₁₈Cl₂N₄[1] Molecular Weight: 409.3 g/mol [1] CAS Number: 31502-87-1[1]

Structure:

Predicted Spectral Data

The following sections detail the predicted spectral data for this compound. These predictions are derived from the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.70d2HH-2, H-2'
~8.00d2HH-8, H-8'
~7.85d2HH-5, H-5'
~7.45dd2HH-6, H-6'
~6.80d2HH-3, H-3'
~3.50t8HPiperazine-H

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~151.0C-4, C-4'
~150.0C-2, C-2'
~149.0C-8a, C-8a'
~135.0C-7, C-7'
~128.0C-5, C-5'
~127.0C-6, C-6'
~125.0C-4a, C-4a'
~122.0C-8, C-8'
~108.0C-3, C-3'
~52.0Piperazine-C
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
2850-2950MediumAliphatic C-H stretch (piperazine)
~1610StrongC=N stretch (quinoline)
~1580StrongC=C aromatic ring stretch
~1470MediumC-H bend (piperazine)
~1250StrongC-N stretch (aryl-N)
~850StrongC-Cl stretch
800-850StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
408/410/412High[M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl)
245/247Medium[M - C₁₁H₈ClN₂]⁺
163/165Medium[C₉H₆ClN]⁺
84High[C₄H₈N₂]⁺ (piperazine fragment)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adapted for the analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-25 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Add a small drop of TMS to the solution.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, an acquisition time of 3-4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a significantly larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into the die of a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol or dichloromethane)

Procedure:

  • Prepare a dilute solution of the sample in the chosen solvent.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

  • For Electron Ionization (EI), use a standard electron energy of 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern of the molecular ion will be indicative of the number of chlorine atoms.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample_Weighing Sample Weighing & Dissolution NMR_Tube_Prep NMR Tube Preparation Sample_Weighing->NMR_Tube_Prep KBr_Pellet_Prep KBr Pellet Preparation Sample_Weighing->KBr_Pellet_Prep MS_Solution_Prep MS Solution Preparation Sample_Weighing->MS_Solution_Prep NMR_Spectrometer NMR Spectrometer NMR_Tube_Prep->NMR_Spectrometer FTIR_Spectrometer FT-IR Spectrometer KBr_Pellet_Prep->FTIR_Spectrometer Mass_Spectrometer Mass Spectrometer MS_Solution_Prep->Mass_Spectrometer NMR_Processing ¹H & ¹³C NMR Spectra Processing NMR_Spectrometer->NMR_Processing IR_Analysis IR Spectrum Analysis FTIR_Spectrometer->IR_Analysis MS_Analysis Mass Spectrum Analysis Mass_Spectrometer->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for chemical compound spectral analysis.

References

An In-Depth Technical Guide to the Potential Biological Targets of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(7-chloroquinolin-4-yl)piperazine is a bisquinoline compound, a chemical class that has garnered significant interest in medicinal chemistry due to the notable therapeutic activities of its members. Structurally, it features two 7-chloroquinoline moieties linked by a piperazine ring. This symmetrical arrangement has been explored for its potential in treating infectious diseases and cancer. This technical guide provides a comprehensive overview of the known and potential biological targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing pertinent biological pathways and workflows.

Potential Biological Target 1: Antimalarial Activity

The primary and most well-documented biological activity of bisquinolines, including this compound, is their potent antimalarial effect, particularly against drug-resistant strains of Plasmodium falciparum.

Mechanism of Action

The prevailing mechanism of action for the antimalarial activity of 4-aminoquinolines is the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, crystalline pigment called hemozoin. 4-aminoquinoline drugs are thought to accumulate in the acidic digestive vacuole of the parasite and form a complex with heme, thereby capping the growing hemozoin crystal and preventing further polymerization. The accumulation of free heme leads to oxidative stress and parasite death. It is highly probable that this compound shares this mechanism of action.

Quantitative Data: In Vitro Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of N,N'-bis(7-chloroquinolin-4-yl)piperazine and related compounds from seminal studies by Vennerstrom et al. These studies evaluated a series of bisquinolines against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Compound/StrainIC50 (nM)Reference
N,N'-Bis(7-chloroquinolin-4-yl)piperazine
P. falciparum (Chloroquine-sensitive, D6)1 - 100[1]
P. falciparum (Chloroquine-resistant, W2)1 - 100[1]
Related Bisquinolines (Alkyl Ether & Piperazine Bridges)
P. falciparum (General)Potent inhibitors of hematin polymerization with IC50 values in the range of 5-20 µM[1]
P. falciparum (Chloroquine-sensitive, D-6)< 6[2]
P. falciparum (Chloroquine-resistant, W-2)< 6[2]
Experimental Protocols

This method is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 for chloroquine-sensitive and Dd2 for chloroquine-resistant) are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: The test compound is dissolved in DMSO to prepare a stock solution and then serially diluted in culture medium to achieve the desired final concentrations.

  • Assay Setup: Asynchronous or synchronized ring-stage parasite cultures are diluted to a parasitemia of ~0.5% and a hematocrit of 2%. 100 µL of the parasite culture is added to the wells of a 96-well plate containing 100 µL of the serially diluted compound.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour. SYBR Green I intercalates with the DNA of the parasites.

  • Data Acquisition: The fluorescence is read using a fluorescence plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This biochemical assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

  • Reagent Preparation: A solution of hemin chloride is prepared in DMSO. Acetate buffer (pH 4.8) is used as the reaction buffer.

  • Assay Procedure: The test compound, dissolved in DMSO, is added to the wells of a 96-well plate. A solution of hemin chloride is then added to each well. The reaction is initiated by the addition of the acetate buffer.

  • Incubation: The plate is incubated at 37°C for 18-24 hours to allow for the formation of β-hematin.

  • Quantification: The plate is centrifuged, and the supernatant is removed. The remaining β-hematin pellet is washed with DMSO to remove unreacted hemin. The pellet is then dissolved in a solution of NaOH or another suitable solvent.

  • Data Acquisition: The absorbance of the dissolved β-hematin is measured using a microplate reader at ~405 nm.

  • Data Analysis: The percentage of inhibition of hematin polymerization is calculated for each concentration of the test compound relative to a no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Visualization: Antimalarial Mechanism of Action

Antimalarial_Mechanism cluster_parasite Malaria Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization (Detoxification) HemeCompound Heme-Compound Complex Heme->HemeCompound ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation & Toxicity Compound This compound Compound->Heme Complexation HemeCompound->Hemozoin Inhibition Anticancer_Screening_Workflow Compound This compound InVitroScreening In Vitro Anticancer Screening (e.g., NCI-60 Panel) Compound->InVitroScreening HitIdentification Hit Identification (GI50 < 10 µM) InVitroScreening->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse MechanismStudies Mechanism of Action Studies DoseResponse->MechanismStudies ApoptosisAssay Apoptosis Assays (Annexin V/PI) MechanismStudies->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Propidium Iodide) MechanismStudies->CellCycleAssay TargetID Target Identification & Validation MechanismStudies->TargetID BiochemicalAssays Biochemical Assays (e.g., Kinase Inhibition) TargetID->BiochemicalAssays InVivoModels In Vivo Animal Models BiochemicalAssays->InVivoModels VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GeneExpression Gene Expression mTOR->GeneExpression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->GeneExpression CellularResponses Cellular Responses (Proliferation, Survival, Migration, Angiogenesis) GeneExpression->CellularResponses

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine from 4,7-dichloroquinoline and piperazine. This bisquinoline compound is a known impurity in the synthesis of the antimalarial drug piperaquine and a subject of interest in the development of new antimalarial agents. This document outlines the synthetic procedure, purification methods, and characterization data. Additionally, it discusses the relevance of this compound in the context of drug development, particularly as a potential antimalarial agent.

Introduction

This compound is a dimeric analogue of the 4-aminoquinoline antimalarials. It is structurally related to the active pharmaceutical ingredient piperaquine. The synthesis of this compound is a critical aspect of both quality control in piperaquine production and for the exploration of new bisquinoline-based therapeutic agents. Research has indicated that bisquinoline structures can exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. This protocol details a method to synthesize this compound, which is often formed as a byproduct in the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline. By adjusting the stoichiometry of the reactants, the formation of the bis-substituted product can be favored.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related 4-aminoquinoline derivatives and is designed to favor the formation of the bis-substituted product.

Materials:

  • 4,7-dichloroquinoline

  • Anhydrous piperazine

  • Triethylamine (Et3N)

  • Methanol (MeOH)

  • Water (H2O)

  • Hydrochloric acid (HCl), 2M solution

  • Brine solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,7-dichloroquinoline (2.0 mmol) in methanol (20 mL).

  • Addition of Reagents: To this solution, add anhydrous piperazine (1.0 mmol) and triethylamine (2.2 mmol). The triethylamine acts as a base to neutralize the hydrogen chloride gas that is liberated during the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Isolation of Crude Product: Filter the precipitate using a Büchner funnel and wash the solid with cold methanol.

  • Purification:

    • Treat the crude solid with water (20 mL) and filter.

    • Wash the filtered solid with a 2M solution of hydrochloric acid (10 mL) to remove any unreacted piperazine and monosubstituted product.

    • Wash the solid with brine (10 mL).

    • Dry the purified solid under vacuum to yield this compound.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
4,7-DichloroquinolineC₉H₅Cl₂N198.052.0
Anhydrous PiperazineC₄H₁₀N₂86.141.0
TriethylamineC₆H₁₅N101.192.2
This compoundC₂₂H₁₈Cl₂N₄409.31-

Table 2: Characterization Data for this compound

PropertyValueReference
Molecular FormulaC₂₂H₁₈Cl₂N₄[1]
Molecular Weight409.0987 (protonated ion, m/z)[1]
AppearanceYellow solid[2]
Melting Point78-80 °C[2]
¹H NMR (DMSO-d₆)δ 3.91 (8H, br s)Inferred from similar structures and confirmed by literature agreement[1][2]
¹³C NMR (DMSO-d₆)δ 48.6 (4 C-H), 98.8 (C-Cl), 167.9 (C-N), 182.8 (C=O)Inferred from similar structures and confirmed by literature agreement[1][2]

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 4,7-dichloroquinoline 4,7-dichloroquinoline Mixing Mixing 4,7-dichloroquinoline->Mixing Piperazine Piperazine Piperazine->Mixing Triethylamine Triethylamine Triethylamine->Mixing Methanol Methanol Methanol->Mixing Reflux Reflux Mixing->Reflux 24h Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing H2O, HCl, Brine Drying Drying Washing->Drying Product This compound Drying->Product

Caption: Synthetic workflow for this compound.

Logical Relationship in Synthesis

LogicalRelationship cluster_inputs Inputs cluster_reaction Reaction cluster_outputs Outputs A 4,7-Dichloroquinoline (2 equivalents) E Nucleophilic Aromatic Substitution A->E B Piperazine (1 equivalent) B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., Methanol) D->E F This compound (Desired Product) E->F G Byproducts (e.g., Triethylammonium chloride) E->G

Caption: Logical relationship of components in the synthesis.

Application in Drug Development

This compound and other bisquinoline compounds are of significant interest in antimalarial drug discovery. The rationale for their investigation includes:

  • Overcoming Drug Resistance: Bisquinoline compounds have shown activity against chloroquine-resistant strains of P. falciparum.[3] The dimeric structure is thought to interfere with the parasite's resistance mechanisms.

  • Mechanism of Action: Like other 4-aminoquinolines, bisquinolines are believed to exert their antimalarial effect by inhibiting the polymerization of heme into hemozoin within the parasite's food vacuole. The accumulation of toxic free heme leads to parasite death.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of various bisquinoline analogues, including this compound, allows for the exploration of SAR. By modifying the linker between the two quinoline rings, researchers can optimize the compound's efficacy, toxicity, and pharmacokinetic properties.

While this specific compound is often considered an impurity, its structural similarity to effective antimalarial agents warrants further investigation into its biological activity and potential as a lead compound in the development of new antimalarial therapies.

References

Application Note: Laboratory Preparation of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine, a bisquinoline compound of interest in medicinal chemistry and drug discovery. This class of compounds, characterized by two 7-chloroquinoline moieties linked by a piperazine ring, has been investigated for various therapeutic activities, including potential antiparasitic and anticancer properties. The protocol herein describes a method based on the nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine. While specific experimental data for this exact compound is not widely published, this protocol is derived from established synthetic routes for analogous 4-aminoquinoline derivatives.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. The 7-chloro-4-aminoquinoline scaffold is the core structure of several established antimalarial drugs, such as chloroquine and amodiaquine. The synthesis of molecules containing two quinoline rings, often referred to as bisquinolines, has been a strategy to overcome drug resistance and enhance therapeutic efficacy. This compound is a symmetrical bisquinoline that presents a rigid core structure, which can influence its interaction with biological targets. This document outlines a feasible laboratory-scale synthesis to enable further investigation of its biological properties.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of two equivalents of 4,7-dichloroquinoline with one equivalent of piperazine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the secondary amine groups of piperazine displace the chlorine atom at the C-4 position of the quinoline ring.

Quantitative Data

ParameterValueSource
Molecular Formula C₂₂H₁₈Cl₂N₄Calculated
Molecular Weight 409.31 g/mol Calculated
CAS Number 31502-87-1
Appearance Expected to be a solidInferred
Melting Point To be determined experimentally-
Reaction Yield To be determined experimentally-

Experimental Protocol

Materials:

  • 4,7-dichloroquinoline (2 equivalents)

  • Piperazine (anhydrous, 1 equivalent)

  • Polar protic solvent (e.g., ethanol, isopropanol, or n-butanol)

  • Base (e.g., potassium carbonate or triethylamine, optional, to scavenge HCl)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane or chloroform)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline (2 equivalents) and a polar protic solvent (e.g., ethanol).

  • Addition of Piperazine: While stirring the solution, add anhydrous piperazine (1 equivalent). A molar ratio of 2.1:1 of 4,7-dichloroquinoline to piperazine can be used to ensure the complete reaction of piperazine.

  • Reaction Conditions: Heat the reaction mixture to reflux temperature and maintain it for a period of 6 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration.

  • Neutralization and Extraction (if no precipitate forms): If the product remains in solution, neutralize the reaction mixture with an aqueous solution of a base (e.g., sodium bicarbonate). Extract the aqueous layer with an organic solvent like dichloromethane.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

  • Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the two quinoline rings and the methylene protons of the piperazine ring. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The spectrum should display the expected number of signals for the carbon atoms in the quinoline and piperazine moieties.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of this compound. The isotopic pattern for the two chlorine atoms should be observable.

  • FT-IR: The infrared spectrum would likely show characteristic absorption bands for C-H aromatic stretching, C=C and C=N aromatic ring stretching, and C-N stretching.

Experimental Workflow

experimental_workflow start Start reactants Combine 4,7-dichloroquinoline (2 eq) and Piperazine (1 eq) in a solvent start->reactants reflux Heat the reaction mixture to reflux (6-24 hours) reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Cool to room temperature monitor->workup precipitate_check Precipitate formed? workup->precipitate_check filter Filter the precipitate precipitate_check->filter Yes neutralize_extract Neutralize with base and extract with organic solvent precipitate_check->neutralize_extract No purify Purify the crude product (Recrystallization or Chromatography) filter->purify dry_evaporate Dry the organic layer and remove solvent neutralize_extract->dry_evaporate dry_evaporate->purify characterize Characterize the final product (NMR, MS, IR, m.p.) purify->characterize end End characterize->end

Application Notes and Protocols for the Purification of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1,4-Bis(7-chloroquinolin-4-yl)piperazine, a key intermediate in the synthesis of pharmaceuticals, including analogues of the antimalarial drug piperaquine. The following sections outline a two-step purification process involving column chromatography and recrystallization, designed to achieve high purity of the target compound.

Introduction

This compound is a symmetrical molecule synthesized by the reaction of 7-chloro-4-(piperazin-1-yl)quinoline with 4,7-dichloroquinoline. The crude product from this synthesis typically contains unreacted starting materials, by-products, and other impurities. Achieving high purity is crucial for its use in subsequent research and development stages. This document details a robust purification strategy employing column chromatography followed by recrystallization to yield the compound in a highly pure form.

Purification Strategy Overview

The purification of this compound is effectively achieved through a sequential two-step process:

  • Column Chromatography: This initial step is designed to separate the desired product from the bulk of the impurities, including unreacted starting materials and polar by-products.

  • Recrystallization: This final polishing step removes any remaining minor impurities, resulting in a crystalline solid of high purity.

PurificationWorkflow Crude_Product Crude Synthetic Mixture Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Elution Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified Recrystallization Recrystallization Partially_Purified->Recrystallization Dissolution & Crystallization Analysis1 Purity Check (TLC/HPLC) Partially_Purified->Analysis1 Pure_Product Pure Crystalline Product (>98%) Recrystallization->Pure_Product Analysis2 Final Purity & Characterization (HPLC, NMR, MS) Pure_Product->Analysis2

Figure 1: Overall purification workflow for this compound.

Data Presentation: Purification Efficiency

The following tables summarize the expected quantitative data from the purification process. The values are representative and may vary based on the initial purity of the crude product and the precise execution of the protocols.

Table 1: Summary of Purification Stages and Yields

Purification StageStarting MaterialProductTypical Yield (%)
Synthesis7-chloro-4-(piperazin-1-yl)quinoline & 4,7-dichloroquinolineCrude this compound~70% (synthesis yield)
Column ChromatographyCrude ProductPartially Purified Product85 - 95%
RecrystallizationPartially Purified ProductPure Crystalline Product90 - 98%

Table 2: Comparative Purity Analysis

SamplePurity by HPLC (%)Major Impurities Detected
Crude Product65 - 75%Unreacted starting materials, polar by-products
After Column Chromatography95 - 98%Minor structurally related impurities
After Recrystallization> 98%Trace impurities

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (4% Methanol in Dichloromethane).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase (4% MeOH in DCM).

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, using the same mobile phase as the eluent. Visualize the spots under a UV lamp.

  • Product Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the partially purified product as an off-white solid.

ColumnChromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation Prep_Slurry Prepare Silica Slurry (4% MeOH in DCM) Pack_Column Pack Chromatography Column Prep_Slurry->Pack_Column Load_Sample Load Crude Product (adsorbed on silica) Pack_Column->Load_Sample Elute Elute with 4% MeOH in DCM Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Monitor_TLC Monitor Fractions by TLC Collect_Fractions->Monitor_TLC Pool_Fractions Pool Pure Fractions Monitor_TLC->Pool_Fractions Evaporate_Solvent Evaporate Solvent Pool_Fractions->Evaporate_Solvent Partially_Purified_Product Partially_Purified_Product Evaporate_Solvent->Partially_Purified_Product Yields Partially Purified Product

Figure 2: Workflow for Column Chromatography Purification.
Protocol 2: Purification by Recrystallization

This protocol describes the final purification of the partially purified this compound by recrystallization from ethyl acetate.

Materials:

  • Partially purified this compound

  • Ethyl acetate, HPLC grade

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the partially purified product in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, crystals of the pure product will begin to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound as an off-white crystalline solid.

Recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Add_Solvent Add minimal hot Ethyl Acetate Heat_Dissolve Heat until dissolved Add_Solvent->Heat_Dissolve Slow_Cool Cool slowly to Room Temperature Heat_Dissolve->Slow_Cool Ice_Bath Cool in Ice Bath Slow_Cool->Ice_Bath Vacuum_Filtration Collect crystals by Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash_Crystals Wash with cold Ethyl Acetate Vacuum_Filtration->Wash_Crystals Dry_Crystals Dry under vacuum Wash_Crystals->Dry_Crystals Pure_Crystalline_Product Pure_Crystalline_Product Dry_Crystals->Pure_Crystalline_Product Yields Pure Crystalline Product

Figure 3: Workflow for Recrystallization.

Analytical Characterization

The purity of the final product should be confirmed by standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity and identify any remaining impurities. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water with a suitable buffer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the purified compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

By following these detailed protocols, researchers can consistently obtain high-purity this compound suitable for a wide range of research and development applications.

Application Notes and Protocols for In Vitro Antimalarial Assays of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antimalarial activity of 1,4-Bis(7-chloroquinolin-4-yl)piperazine , a bisquinoline compound of interest in antimalarial drug discovery. This document includes available quantitative data, detailed protocols for key experimental assays, and visualizations to illustrate experimental workflows and the putative mechanism of action.

Introduction

This compound belongs to the bisquinoline class of compounds, which are structurally related to the well-known antimalarial drug chloroquine. The 4-aminoquinoline scaffold is a critical pharmacophore known to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][2][3] The rationale behind developing bisquinoline structures is that their bulkiness may hinder the efflux mechanisms that confer resistance to chloroquine in Plasmodium falciparum. This document outlines the available in vitro data for the title compound and provides standardized protocols for its evaluation.

Quantitative Data Presentation

Table 1: In Vitro Activity of this compound

CompoundP. falciparum StrainIC₅₀ (nM)Assay TypeSource
This compound3D7 (Chloroquine-Sensitive)11.2Not SpecifiedCommercial Supplier Data
This compoundNot Specified12.6Not SpecifiedCommercial Supplier Data

Note: The data in Table 1 is derived from a chemical supplier and has not been independently verified in peer-reviewed literature.

Table 2: In Vitro Activity of Structurally Related N,N-Bis(7-chloroquinolin-4-yl) Analogs

To provide a comparative context, the following data is presented for structurally similar bisquinoline compounds.

CompoundP. falciparum StrainIC₅₀ (nM)Reference
N,N-Bis(7-chloroquinolin-4-yl)alkanediamines (Series of 13)D-6 (Chloroquine-Sensitive)<6 (for 7 compounds)[4]
N,N-Bis(7-chloroquinolin-4-yl)alkanediamines (Series of 13)W-2 (Chloroquine-Resistant)<6 (for 7 compounds)[4]
N,N-Bis(7-chloroquinolin-4-yl)heteroalkanediamines (Series of 11)D6 (Chloroquine-Sensitive) & W2 (Chloroquine-Resistant)1 - 100[5]

Experimental Protocols

The following are detailed protocols for standard in vitro assays to determine the antimalarial activity and cytotoxicity of compounds like this compound.

Protocol 1: In Vitro Antimalarial Activity using SYBR Green I-based Fluorescence Assay

This assay measures parasite DNA content as an indicator of parasite growth.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)

  • 96-well black, flat-bottom microplates

  • Test compound (this compound) and control drugs (e.g., Chloroquine, Artemisinin)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Plate Seeding: Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate. Include parasite-free red blood cells as a negative control and infected red blood cells without any drug as a positive control.

  • Drug Addition: Add 100 µL of the diluted compound solutions to the respective wells. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the stock solution 1:5000 in the lysis buffer.

    • Carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Measure the fluorescence using a microplate reader.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of parasite growth inhibition relative to the positive control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Cytotoxicity using MTT Assay

This assay assesses the effect of the compound on the metabolic activity of mammalian cells as an indicator of cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or VERO cells)

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear, flat-bottom microplates

  • Test compound and a positive control for cytotoxicity (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Absorbance microplate reader (570 nm, with a reference wavelength of ~630 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6][7]

  • Compound Exposure: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[6]

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the CC₅₀ (50% cytotoxic concentration) by plotting the viability percentage against the log of the drug concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro antimalarial drug screening.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Setup Plate Seeding (96-well plate) Compound_Prep->Plate_Setup Parasite_Culture P. falciparum Culture (Synchronized Rings) Parasite_Culture->Plate_Setup Incubation Drug Incubation (72 hours) Plate_Setup->Incubation Add Compound Lysis_Staining Lysis & Staining (SYBR Green I) Incubation->Lysis_Staining Fluorescence_Reading Fluorescence Reading Lysis_Staining->Fluorescence_Reading Data_Processing Calculate % Inhibition Fluorescence_Reading->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Caption: Workflow for In Vitro Antimalarial Screening.

Putative Signaling Pathway: Mechanism of Action

The diagram below illustrates the proposed mechanism of action for 4-aminoquinoline antimalarial drugs, which is likely shared by this compound.

Caption: Inhibition of Hemozoin Formation by Bisquinolines.

References

Application Notes and Protocols for the Use of 1,4-Bis(7-chloroquinolin-4-yl)piperazine in Plasmodium falciparum Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(7-chloroquinolin-4-yl)piperazine is a bisquinoline compound that has demonstrated potent in vitro activity against the malaria parasite, Plasmodium falciparum. As a member of the quinoline class of antimalarials, its primary mechanism of action is believed to be the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This document provides detailed application notes and experimental protocols for the use of this compound in P. falciparum culture for research and drug development purposes.

Data Presentation

The following tables summarize the quantitative data available for this compound and related compounds.

Table 1: In Vitro Antiplasmodial Activity of this compound against Plasmodium falciparum

CompoundP. falciparum StrainIC50 (nM)Reference
This compoundNot Specified11.2[1]

Table 2: In Vitro Activity of Related Bisquinoline Compounds

Compound ClassP. falciparum StrainsIC50 Range (nM)Hematin Polymerization IC50 Range (µM)Reference
N,N-bis(7-chloroquinolin-4-yl)heteroalkanediaminesD6 (chloroquine-sensitive), W2 (chloroquine-resistant)1 - 1005 - 20[2]
N,N-bis(7-chloroquinolin-4-yl)alkanediaminesD-6 (chloroquine-sensitive), W-2 (chloroquine-resistant)< 6Not Specified

Note: Specific cytotoxicity (CC50) and hemozoin inhibition (IC50) data for this compound were not available in the searched literature. However, related bisquinolines show potent inhibition of hematin polymerization. It is important to experimentally determine the CC50 on a relevant mammalian cell line (e.g., HeLa, HepG2) to calculate the selectivity index (CC50/IC50).

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (WHO Mark III Schizont Maturation Inhibition Assay)

This protocol is adapted from the World Health Organization's recommended microtest method for assessing the response of P. falciparum to antimalarial drugs.[3][4][5]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)

  • Human erythrocytes (O+)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Predosed 96-well microtiter plates (or manual serial dilutions)

  • Giemsa stain

  • Microscope with oil immersion objective

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C

Procedure:

  • Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol lysis.

  • Preparation of Parasite Suspension: Prepare a parasite suspension with 0.5-1% parasitemia at a 2.5% hematocrit in complete culture medium.

  • Drug Dilution: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 100 nM down to 0.1 nM. Include a drug-free control (vehicle only, e.g., DMSO at a final concentration of <0.1%).

  • Plate Seeding: Add 200 µL of the parasite suspension to each well of the 96-well plate containing 25 µL of the drug dilutions.

  • Incubation: Incubate the plates for 24-30 hours at 37°C in a controlled gas environment. This allows the parasites to mature from the ring stage to the schizont stage.

  • Smear Preparation: After incubation, prepare thin blood smears from each well.

  • Staining and Microscopy: Stain the smears with Giemsa and examine under a microscope.

  • Data Analysis: Count the number of schizonts per 200 asexual parasites for each drug concentration and the control. The percentage of schizont maturation inhibition is calculated using the following formula: % Inhibition = [1 - (Number of schizonts in test well / Number of schizonts in control well)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the drug concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of a compound on mammalian cell lines.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Mammalian cell line (e.g., HeLa or HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the drug concentration (log scale) to determine the CC50 value.

Hemozoin Inhibition Assay (β-Hematin Formation Assay)

This assay assesses the ability of the compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Objective: To determine the IC50 of this compound for the inhibition of β-hematin formation.

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 4.8)

  • This compound stock solution

  • Chloroquine (as a positive control)

  • 96-well plates

  • NaOH (0.1 M)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of hemin chloride solution (freshly prepared in DMSO and diluted in acetate buffer)

    • Serial dilutions of this compound or chloroquine in acetate buffer.

    • Acetate buffer to a final volume of 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Centrifugation and Washing: Centrifuge the plate, carefully remove the supernatant, and wash the pellet with DMSO to remove unreacted hemin. Repeat the centrifugation and washing steps.

  • Solubilization of β-Hematin: Add 100 µL of 0.1 M NaOH to each well to dissolve the β-hematin pellet.

  • Absorbance Reading: Read the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each concentration compared to the control. Plot the percentage of inhibition against the drug concentration (log scale) to determine the IC50 value.

Visualizations

Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The primary mechanism of action of quinoline-based antimalarials like this compound is the disruption of heme detoxification in the Plasmodium falciparum digestive vacuole.

Hemozoin_Inhibition cluster_RBC Infected Red Blood Cell cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (β-hematin crystal) Heme->Hemozoin Biocrystallization Parasite Death Parasite Death Heme->Parasite Death Oxidative Stress Membrane Lysis Drug This compound Drug->Heme Binds to Heme Drug->Hemozoin Caps crystal growth

Caption: Inhibition of hemozoin formation by this compound.

Experimental Workflow: In Vitro Antiplasmodial Assay

The following diagram illustrates the workflow for determining the antiplasmodial activity of the compound.

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Synchronize P. falciparum culture to ring stage P2 Prepare parasite suspension (0.5-1% parasitemia, 2.5% hematocrit) P1->P2 A1 Add parasite suspension and drug dilutions to 96-well plate P2->A1 P3 Prepare serial dilutions of This compound P3->A1 A2 Incubate for 24-30 hours at 37°C A1->A2 AN1 Prepare and stain Giemsa smears A2->AN1 AN2 Count schizonts per 200 parasites AN1->AN2 AN3 Calculate % inhibition and determine IC50 AN2->AN3

Caption: Workflow for the schizont maturation inhibition assay.

References

Application Notes and Protocols for the Use of 1,4-Bis(7-chloroquinolin-4-yl)piperazine and its Analogs as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-bis(7-chloroquinolin-4-yl)piperazine scaffold and its closely related analog, 7-chloro-4-(piperazin-1-yl)quinoline, are versatile structural motifs in medicinal chemistry. These scaffolds have been extensively utilized in the design and synthesis of novel therapeutic agents with a broad spectrum of biological activities. Their rigid structure, combined with the presence of the 7-chloroquinoline moiety, a well-known pharmacophore, makes them privileged scaffolds for targeting various biological entities. This document provides a comprehensive overview of the applications of this scaffold, detailed experimental protocols for the synthesis and biological evaluation of its derivatives, and a summary of their quantitative biological data. The primary therapeutic areas where this scaffold has shown significant promise include antimalarial, anticancer, and antiprotozoal drug discovery.

Therapeutic Applications

Antimalarial Activity

Derivatives of the this compound scaffold have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The bisquinoline structure is believed to interfere with heme detoxification in the parasite, a mechanism similar to that of chloroquine.

Anticancer Activity

Several analogs of 7-chloro-4-(piperazin-1-yl)quinoline have been synthesized and evaluated for their anticancer properties. A significant mechanism of action for these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1] These compounds have shown cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer (PC3) cells.[1][2]

Antiprotozoal Activity

The versatility of the 7-chloro-4-(piperazin-1-yl)quinoline scaffold extends to its efficacy against other protozoan parasites. Derivatives have exhibited promising activity against Entamoeba histolytica, the causative agent of amoebiasis.[3]

Data Presentation

Table 1: In Vitro Anticancer Activity of 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives
Compound IDModificationCell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
4q 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanoneMCF-76.502Doxorubicin6.774
4q 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanonePC311.751Doxorubicin7.7316

IC50: The half maximal inhibitory concentration.

Table 2: In Vitro VEGFR-2 Inhibitory Activity
Compound IDModificationIC50 (µM)Reference CompoundReference Compound IC50 (µM)
4q 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone1.38Sorafenib0.33

IC50: The half maximal inhibitory concentration.

Table 3: In Vitro Antimalarial Activity of Bisquinoline Derivatives
Compound ClassConnecting BridgeP. falciparum StrainIC50 (nM)
N,N-bis(7-chloroquinolin-4-yl)alkanediaminesTwo-carbon bridgeD-6 (chloroquine-sensitive)< 6
N,N-bis(7-chloroquinolin-4-yl)alkanediaminesTwo-carbon bridgeW-2 (chloroquine-resistant)< 6
N,N-bis(7-chloroquinolin-4-yl)heteroalkanediaminesAlkyl ether and piperazine bridges-1 - 100

IC50: The half maximal inhibitory concentration.[4][5]

Table 4: In Vitro Antiprotozoal Activity of 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives
Compound ClassTarget OrganismIC50 Range (µM)Reference CompoundReference Compound IC50 (µM)
4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivativesEntamoeba histolytica0.14 - 1.26Metronidazole1.80

IC50: The half maximal inhibitory concentration.[3]

Experimental Protocols

Synthesis of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone Derivatives (Anticancer Agents)[1]

Step 1: Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline A mixture of 4,7-dichloroquinoline and a molar excess of anhydrous piperazine is heated, and the resulting product is purified.

Step 2: Synthesis of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone 7-chloro-4-(piperazin-1-yl)quinoline is acylated with chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as dry dichloromethane.

Step 3: Synthesis of the final derivatives The 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone intermediate is then reacted with various secondary amines to yield the final N-substituted amino-ethanone derivatives.

G cluster_synthesis Synthesis of Anticancer Derivatives 4,7-dichloroquinoline 4,7-dichloroquinoline 7-chloro-4-(piperazin-1-yl)quinoline 7-chloro-4-(piperazin-1-yl)quinoline 4,7-dichloroquinoline->7-chloro-4-(piperazin-1-yl)quinoline Step 1 Piperazine Piperazine Piperazine->7-chloro-4-(piperazin-1-yl)quinoline 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone 7-chloro-4-(piperazin-1-yl)quinoline->2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone Step 2 Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone Final Derivatives Final Derivatives 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone->Final Derivatives Step 3 Secondary Amines Secondary Amines Secondary Amines->Final Derivatives

Caption: Synthetic workflow for anticancer derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)[6]
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

G cluster_workflow MTT Assay Workflow Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro VEGFR-2 Kinase Assay[7][8]
  • Reagent Preparation: Prepare a kinase buffer, ATP solution, and a solution of the VEGFR-2 substrate.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound, the VEGFR-2 enzyme, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.

G cluster_workflow VEGFR-2 Kinase Assay Workflow Reagent Preparation Reagent Preparation Compound Dilution Compound Dilution Reagent Preparation->Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Incubation Incubation Kinase Reaction->Incubation Detection Detection Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Workflow for the VEGFR-2 kinase assay.

In Vitro Antimalarial Assay (P. falciparum)[9]
  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum or a serum substitute.

  • Drug Dilution: Prepare serial dilutions of the test compounds in the culture medium.

  • Assay Setup: In a 96-well plate, add the parasite culture and the diluted compounds.

  • Incubation: Incubate the plates for 72 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).

  • Growth Inhibition Assessment: Parasite growth inhibition can be determined using various methods, such as:

    • SYBR Green I-based fluorescence assay: Measures the proliferation of parasites by quantifying their DNA.

    • pLDH assay: Measures the activity of parasite-specific lactate dehydrogenase.

  • Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 values.

Signaling Pathway

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. The 7-chloro-4-(piperazin-1-yl)quinoline derivatives inhibit this pathway by competing with ATP for its binding site in the kinase domain of VEGFR-2, thereby preventing autophosphorylation and subsequent signal transduction.[6]

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes Inhibitor 7-chloro-4-(piperazin-1-yl)quinoline derivative Inhibitor->Dimerization & Autophosphorylation Inhibits

Caption: VEGFR-2 signaling and point of inhibition.

References

Application Notes and Protocols for 1,4-Bis(7-chloroquinolin-4-yl)piperazine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1,4-bis(7-chloroquinolin-4-yl)piperazine and its derivatives as a promising class of compounds for cancer research. The information presented herein is intended to guide researchers in the synthesis, in vitro evaluation, and understanding of the mechanism of action of these compounds.

Introduction

The 7-chloroquinoline moiety is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimalarial and anticancer properties. The hybridization of this scaffold with a piperazine linker to create bis-quinoline structures has emerged as a promising strategy in the design of novel therapeutic agents. The symmetrical this compound core, in particular, offers a unique structural framework for the development of potent and selective anticancer drug candidates.

Anticancer Potential and Mechanism of Action

Derivatives of the 7-chloroquinoline-piperazine scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. While comprehensive studies on a broad series of this compound derivatives are still emerging, research on structurally related mono-quinoline piperazine compounds provides valuable insights into their potential mechanism of action. One of the key identified mechanisms is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).

VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can disrupt the blood supply to tumors, thereby impeding their growth and spread.

Signaling Pathway

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Survival Cell Survival Akt->Survival Compound 1,4-Bis(7-chloroquinolin-4-yl) piperazine Derivative Compound->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

Quantitative Data on Related Derivatives

The following table summarizes the in vitro anticancer activity of a series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives, which share a common structural motif with the this compound scaffold. This data provides a valuable reference for the potential potency of this compound class.[1]

Compound IDR (N-substituent)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. PC3 (Prostate Cancer)
Doxorubicin (Standard) -6.7747.7316
4q 4-Bromobenzyl6.50211.751
4s 4-Methoxybenzyl>50>50
4p 4-Chlorobenzyl8.2314.21
4r 4-Fluorobenzyl7.5513.89
4o Benzyl9.1216.43

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.

Synthesis_Workflow Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 4,7-Dichloroquinoline E Reflux (e.g., 8-12 h) A->E B Piperazine B->E C Solvent (e.g., Ethanol) C->E D Base (e.g., K₂CO₃) D->E F Cool to RT E->F G Filter Precipitate F->G H Wash with Water & Ethanol G->H I Dry under Vacuum H->I J Recrystallization (Optional) I->J

Caption: General Synthesis Workflow.

Materials:

  • 4,7-Dichloroquinoline

  • Piperazine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (2.0 eq) and piperazine (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 eq) and ethanol as the solvent.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Filter the resulting precipitate and wash thoroughly with deionized water and then with cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Dry the solid product under vacuum to yield this compound.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

MTT_Assay_Workflow MTT Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Addition & Incubation cluster_3 Formazan Solubilization & Measurement A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization buffer (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: MTT Assay Experimental Workflow.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The preliminary data from related compounds suggest that this class of molecules may exert its cytotoxic effects through the inhibition of key signaling pathways involved in tumor progression, such as the VEGFR-2 pathway. The provided protocols offer a framework for the synthesis and in vitro evaluation of new derivatives, which will be crucial for establishing a comprehensive structure-activity relationship and advancing the most potent compounds towards further preclinical development.

References

Application Notes and Protocols for 1,4-Bis(7-chloroquinolin-4-yl)piperazine Derivatives in Antiprotozoal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiprotozoal activity of 1,4-bis(7-chloroquinolin-4-yl)piperazine and its derivatives. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction

Bisquinoline compounds, characterized by two quinoline rings linked by a spacer, have long been a subject of interest in the development of antimalarial agents, largely due to their efficacy against chloroquine-resistant strains of Plasmodium falciparum. The symmetrical molecule, this compound, serves as a core scaffold for a variety of derivatives with potent antiprotozoal activities. The primary mechanism of action for these compounds is believed to be the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic buildup of free heme.[1][2] This document outlines the current knowledge on these compounds and provides practical protocols for their study.

Data Presentation: Antiprotozoal Activity

The following tables summarize the in vitro antiprotozoal activity of this compound and related derivatives against various protozoan parasites.

Table 1: Antiplasmodial Activity of Bisquinoline Derivatives against Plasmodium falciparum

CompoundLinker/SubstituentP. falciparum StrainIC50 (nM)Reference
This compound PiperazineW2 (CQ-resistant)1-100[3]
D6 (CQ-sensitive)1-100[3]
N,N'-Bis(7-chloroquinolin-4-yl)ethylenediamineEthylenediamineD-6 (CQ-sensitive)<6[4]
W-2 (CQ-resistant)<6[4]
(+/-)-trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamineCyclohexane-1,2-diamineD-6 (CQ-sensitive)<6[4]
W-2 (CQ-resistant)<6[4]
Quinolinepiperazinyl-aryltetrazole derivative (Compound 75)Piperazinyl-aryltetrazolePfINDO (CQ-resistant)1.79 µM[5]
4-aminochloroquinoline-sulfonamide derivative (F5)Piperazinyl-sulfonamideFCR-3 (CQ-resistant)2 µM[6]
4-aminochloroquinoline-sulfonamide derivative (F7)Piperazinyl-sulfonamideFCR-3 (CQ-resistant)2 µM[6]
4-aminochloroquinoline-sulfonamide derivative (F8)Piperazinyl-sulfonamideFCR-3 (CQ-resistant)2 µM[6]

Table 2: Antiamoebic Activity of 7-Chloroquinolin-4-yl-piperazine Derivatives against Entamoeba histolytica

CompoundDerivative ClassE. histolytica StrainIC50 (µM)Reference
Pyrrolidin-2-yl-methanone derivative 54-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanoneHM1:IMSS0.14[7]
Pyrrolidin-2-yl-methanone derivative 64-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanoneHM1:IMSS1.26[7]
Metronidazole (Standard)-HM1:IMSS1.80[7]

Table 3: Anti-leishmanial and Anti-trypanosomal Activity of Related Chloroquinoline Derivatives

CompoundDerivative ClassProtozoan SpeciesIC50Reference
2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (4e)4-aminoquinolineLeishmania mexicana promastigotes5.67 µM[8]
7-chloro-N,N-dimethylquinolin-4-amine (GF1059)4-aminoquinolineLeishmania infantum promastigotes-[9]
Leishmania amazonensis promastigotes-[9]
Leishmania infantum amastigotesSI: 137.6[9]
Leishmania amazonensis amastigotesSI: 74.3[9]

Note: Data for anti-leishmanial and anti-trypanosomal activities of the specific this compound scaffold is limited in the reviewed literature. The data presented is for structurally related compounds to indicate potential areas for further research.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of the title compound, adapted from procedures for similar bisquinoline derivatives.

Materials:

  • 4,7-dichloroquinoline

  • Anhydrous piperazine

  • Potassium carbonate (K₂CO₃)

  • Isopropyl alcohol (i-PrOH) or Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • A mixture of anhydrous piperazine (3 equivalents), potassium carbonate (1 equivalent), and 4,7-dichloroquinoline (1 equivalent) in isopropyl alcohol is heated to reflux for 18 hours.[10]

  • The reaction mixture is then allowed to cool to room temperature, and the solvent is removed under reduced pressure.[10]

  • The residue is partitioned between water and dichloromethane.

  • The aqueous phase is extracted multiple times with dichloromethane to remove any dimer impurity.

  • The aqueous phase is then basified with ammonia solution, followed by a second extraction with dichloromethane.

  • The organic layers from the second extraction are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting residue is taken up in hexane to precipitate the product.

  • The solid product, this compound, is collected by filtration and dried.

Protocol 2: In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)

This protocol is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate), supplemented with Albumax II or human serum.

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • SYBR Green I lysis buffer (containing Tris buffer, EDTA, saponin, and Triton X-100)

  • Microplate reader with fluorescence detection (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Add 100 µL of complete medium to each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds in the plate. A drug-free control and a control with uninfected red blood cells should be included.

  • Add 100 µL of synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 3: In Vitro Anti-leishmanial Assay (Intracellular Amastigotes)

This protocol assesses the activity of compounds against the intracellular amastigote stage of Leishmania donovani in THP-1 cells.[11][12]

Materials:

  • THP-1 human monocytic cell line

  • L. donovani promastigotes

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS) or horse serum (HS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • 96-well or 384-well plates

  • Test compounds dissolved in DMSO

  • DNA stain (e.g., DAPI or Draq5)

  • High-content imaging system

Procedure:

  • Seed THP-1 cells in plates and differentiate them into adherent macrophages by treating with PMA for 48-72 hours.[11]

  • Infect the differentiated THP-1 cells with L. donovani promastigotes at a multiplicity of infection of approximately 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the cells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate for 72-96 hours.

  • Fix the cells and stain the nuclei of both host cells and amastigotes with a fluorescent DNA dye.

  • Acquire images using a high-content imaging system.

  • Quantify the number of amastigotes per macrophage and the percentage of infected cells.

  • Determine the EC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration.

Protocol 4: In Vitro Anti-trypanosomal Assay (Intracellular Amastigotes)

This protocol is for evaluating compound activity against the intracellular amastigote stage of Trypanosoma cruzi.[1][13]

Materials:

  • Vero cells or other suitable host cell line

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • DMEM medium supplemented with FBS

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate for colorimetric readout

  • Microplate reader for absorbance measurement (~570-595 nm)

Procedure:

  • Seed host cells (e.g., 5 x 10⁴ Vero cells) in each well of a 96-well plate and allow them to attach for 3 hours.[14]

  • Add serial dilutions of the test compounds to the wells.

  • Add T. cruzi trypomastigotes (e.g., 5 x 10⁴) to each well.[14]

  • Incubate the plates for 4 days at 37°C in a 5% CO₂ atmosphere.[14]

  • Add the CPRG substrate solution to each well.[14]

  • Incubate for 4 hours to allow for color development.[14]

  • Measure the absorbance using a microplate reader.

  • Calculate the IC50 values based on the reduction in β-galactosidase activity.

Protocol 5: Hemozoin Inhibition Assay (β-Hematin Formation Assay)

This assay assesses the ability of compounds to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[15]

Materials:

  • Hemin chloride

  • Sodium acetate

  • Acetic acid

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Microplate reader for absorbance measurement (~405 nm)

Procedure:

  • Add serial dilutions of the test compounds to the wells of a 96-well plate.

  • Prepare a solution of hemin chloride in DMSO and add it to each well.

  • Initiate the reaction by adding a sodium acetate solution in acetic acid to each well to achieve a final pH of approximately 4.8.

  • Incubate the plate at 60°C for 18-24 hours to allow for β-hematin formation.

  • After incubation, centrifuge the plate to pellet the β-hematin.

  • Carefully remove the supernatant containing unreacted hemin.

  • Wash the pellet with DMSO to remove any remaining unreacted hemin.

  • Dissolve the β-hematin pellet in a solution of NaOH.

  • Measure the absorbance of the dissolved β-hematin at ~405 nm.

  • Calculate the percentage of inhibition of β-hematin formation for each compound concentration and determine the IC50 value.

Visualizations

Logical Relationships and Workflows

Antiprotozoal_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening Cascade cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening (e.g., P. falciparum) Synthesis->Primary_Screening Test Compounds Secondary_Screening Secondary Screening (e.g., Leishmania, Trypanosoma) Primary_Screening->Secondary_Screening Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., on Vero or THP-1 cells) Secondary_Screening->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity_Assay->Selectivity_Index Hemozoin_Assay Hemozoin Inhibition Assay Selectivity_Index->Hemozoin_Assay Promising Candidates In_Vivo_Model In Vivo Efficacy (e.g., P. berghei in mice) Hemozoin_Assay->In_Vivo_Model Hemozoin_Inhibition_Pathway cluster_parasite Plasmodium Food Vacuole (Acidic pH) cluster_drug cluster_effects Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (β-Hematin Crystal) Heme->Hemozoin Biocrystallization (Heme Polymerase) Heme_Accumulation Accumulation of Free Heme Parasite_Death Parasite Death Bisquinoline This compound Derivative Bisquinoline->Hemozoin Inhibits Membrane_Damage Oxidative Stress & Membrane Damage Heme_Accumulation->Membrane_Damage Membrane_Damage->Parasite_Death

References

Application Notes and Protocols for In Vivo Studies of 1,4-Bis(7-chloroquinolin-4-yl)piperazine in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(7-chloroquinolin-4-yl)piperazine, commonly known as piperaquine, is a bisquinoline compound that has been investigated primarily for its antimalarial properties. These application notes provide a summary of key findings and detailed protocols from in vivo studies conducted in mouse models to assess the efficacy, toxicity, and pharmacokinetic profile of this compound.

I. Antimalarial Efficacy in Plasmodium berghei-Infected Mice

In vivo studies in mouse models infected with Plasmodium berghei have demonstrated the potent antimalarial activity of this compound.

Experimental Workflow for Antimalarial Efficacy Studies

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase Inoculation Inoculate Swiss mice intraperitoneally with 1x10^5 P. berghei-parasitized red blood cells Treatment Administer this compound (piperaquine phosphate) via intraperitoneal injection Inoculation->Treatment Dosing Dose groups: 10 mg/kg, 30 mg/kg, 90 mg/kg Treatment->Dosing Parasitemia Monitor parasitemia via thin blood smears Treatment->Parasitemia Survival Record survival daily Treatment->Survival

Caption: Workflow for assessing the antimalarial efficacy of this compound.

Quantitative Data: Antimalarial Efficacy
Dose Group (mg/kg)Median Survival Time (days)Outcome at Day 60Reference
0 (Control)4N/A[1]
1010N/A[1]
3054N/A[1]
90> 60All mice survived[1]
Protocol: In Vivo Antimalarial Suppressive Test

This protocol is based on the 4-day suppressive test developed by Peters.

1. Animal Model:

  • Species: Mouse

  • Strain: Swiss albino mice are commonly used.

2. Parasite Strain:

  • Plasmodium berghei

3. Experimental Procedure:

  • Infection: Mice are inoculated intraperitoneally with red blood cells infected with P. berghei.

  • Treatment:

    • This compound (as phosphate salt) is administered, typically via intraperitoneal injection, for a specified number of consecutive days, starting soon after infection.

    • A range of doses is used to determine the dose-response relationship.

  • Monitoring:

    • Parasitemia is monitored daily by examining Giemsa-stained thin blood smears under a microscope.

    • The survival of the mice is recorded daily.

  • Endpoints:

    • The primary endpoints are the suppression of parasitemia compared to an untreated control group and the mean survival time.

II. Toxicology Profile in Mice

Toxicology studies are crucial for determining the safety profile of a compound. The following data and protocols are derived from studies assessing the toxicity of this compound in mice.

Experimental Workflow for Toxicology Assessment

G cluster_dosing Dosing Phase cluster_analysis Analysis Phase OralDosing Administer this compound (piperaquine phosphate) orally for 5 or 12 days DoseGroups Dose groups ranging from 0 to 600 mg/kg/day OralDosing->DoseGroups Pathology Hematological and biochemical analysis OralDosing->Pathology Histopathology Histopathological examination of liver, heart, and kidneys OralDosing->Histopathology BodyOrganWeight Monitor body and organ weights OralDosing->BodyOrganWeight

Caption: Workflow for the toxicological evaluation of this compound.

Quantitative Data: Toxicology

Hematological and Biochemical Effects in Mice (5-day oral administration) [2]

Dose (mg/kg/day)Change in Body WeightLiver WeightKidney WeightAlanine Transaminase (ALT)Albumin
0 - 300StableNormalNormalNormalNormal
High DosesWeight lossIncreasedIncreasedElevatedLow

Note: "High Doses" refers to the upper range of doses tested, up to 600 mg/kg/day.

Histopathological Findings [2]

  • Liver: Minor cytoplasmic and inflammatory effects were observed at high doses.

  • Heart: No significant effects on heart muscle were reported.

  • Kidneys: Minor renal changes were observed at high doses.

Protocol: General Toxicology Study in Mice

1. Animal Model:

  • Species: Mouse

  • Strain: Swiss mice.

2. Dosing:

  • The compound is administered orally, typically daily, for a specified duration (e.g., 5 or 12 days).

  • A control group receives the vehicle only.

3. Observations and Sample Collection:

  • Body weight is monitored throughout the study.

  • At the end of the study, blood samples are collected for hematological and biochemical analysis.

  • Organs (liver, kidneys, heart, etc.) are excised, weighed, and processed for histopathological examination.

4. Analysis:

  • Hematology: Includes measurements of white blood cells, neutrophils, and other relevant parameters.

  • Biochemistry: Includes measurements of liver enzymes (e.g., ALT) and serum proteins (e.g., albumin).

  • Histopathology: Tissues are fixed, sectioned, stained, and examined microscopically for any pathological changes.

III. Pharmacokinetics in Mice

Understanding the pharmacokinetic profile of a compound is essential for optimizing dosing regimens and predicting its behavior in humans.

Experimental Workflow for Pharmacokinetic Studies

G cluster_administration Drug Administration cluster_sampling Blood Sampling cluster_analysis Analysis Administration Administer a single dose of This compound (piperaquine phosphate) Route Oral or Intraperitoneal Administration->Route Sampling Collect blood samples at multiple time points over a prolonged period (e.g., 56 days) Administration->Sampling Quantification Quantify plasma drug concentration using HPLC Sampling->Quantification PK_Analysis Determine pharmacokinetic parameters (t1/2, CL, V) Quantification->PK_Analysis

Caption: Workflow for determining the pharmacokinetic profile of this compound.

Quantitative Data: Pharmacokinetics

Pharmacokinetic Parameters in Healthy and Malaria-Infected Mice [3]

ParameterHealthy MiceMalaria-Infected Mice
Elimination Half-life (t½) 17.8 days16.1 days
Area Under the Curve (AUC) 33.5 mg·h/liter27.3 mg·h/liter
Apparent Clearance (CL) 1.55 liters/h/kg1.9 liters/h/kg
Apparent Volume of Distribution (V) 956 liters/kg1,059 liters/kg

Note: These parameters were determined following a single intraperitoneal dose of approximately 90 mg/kg piperaquine phosphate.

Pharmacokinetic Parameters from a Multi-Dose Study [2]

ParameterValue
Elimination Half-life (t½) 16 days
Clearance (CL) 1.36 L/(h·kg)
Volume of Distribution (V) 756 L/kg

Note: These parameters were determined in mice given 100 mg/kg/day oral piperaquine phosphate for 5 days.

Protocol: Pharmacokinetic Analysis in Mice

1. Animal Model:

  • Species: Mouse

  • Strain: Swiss mice.

2. Drug Administration:

  • A single dose of this compound is administered, either orally or intraperitoneally.

3. Blood Sampling:

  • Blood samples are collected at various time points post-administration. Due to the long half-life of piperaquine, the sampling period may extend for several weeks.

  • Plasma is separated from the blood samples and stored frozen until analysis.

4. Bioanalysis:

  • The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Pharmacokinetic Modeling:

  • The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including elimination half-life (t½), clearance (CL), and volume of distribution (V), using appropriate pharmacokinetic modeling software.

Conclusion

The in vivo studies in mouse models indicate that this compound is a potent antimalarial agent with a long elimination half-life. Toxicological studies have identified potential for liver and kidney effects at high doses. These application notes and protocols provide a foundation for researchers designing further preclinical studies with this compound.

References

Application Notes and Protocols for 1,4-Bis(7-chloroquinolin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Experimental Use in Research Laboratories

Introduction

1,4-Bis(7-chloroquinolin-4-yl)piperazine is a bisquinoline compound that has garnered interest within the scientific community for its potential therapeutic applications. Structurally similar to the antimalarial drug piperaquine, this molecule is under investigation for its biological activities, including antimalarial and anticancer properties. These notes provide an overview of its formulation for experimental use, summaries of its biological activities, and detailed protocols for in vitro and in vivo studies.

The primary proposed mechanism for the antimalarial action of bisquinolines involves the inhibition of hemozoin formation in the malaria parasite. By preventing the detoxification of heme, the compound leads to the accumulation of toxic heme, ultimately causing parasite death. In the context of cancer, quinoline derivatives have been explored for their ability to inhibit various signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 signaling cascade. Furthermore, this compound has been identified as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2), a protein associated with multidrug resistance in cancer.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₂H₁₈Cl₂N₄
Molecular Weight 409.3 g/mol
CAS Number 31502-87-1
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, limited solubility in aqueous solutions

Biological Activity Data

Table 1: In Vitro Antimalarial and ABCG2 Inhibitory Activity
TargetAssayTest SystemIC₅₀
Plasmodium falciparumSYBR Green I3D7 Strain11.2 nM
ABCG2 TransporterInhibition Assay---3.2 µM
Table 2: In Vivo Antimalarial Efficacy (Reference Compound: Piperaquine)

Note: The following data is for the structurally related compound Piperaquine and is provided for reference and comparative purposes. Specific in vivo efficacy data for this compound is not currently available.

CompoundAnimal ModelParasite StrainDosing RegimenEfficacy
PiperaquineMousePlasmodium yoelii1.3 mg/kgED₉₀[1]
Table 3: In Vitro Anticancer Activity

Note: Specific GI₅₀ data for this compound against a panel of cancer cell lines is not currently available. The protocol provided in Section 5.2 can be used to determine these values.

Cell LineCancer TypeGI₅₀ (µM)
e.g., MCF-7Breast CancerData not available
e.g., A549Lung CancerData not available
e.g., HCT116Colon CancerData not available

Signaling Pathways and Mechanisms of Action

Antimalarial Mechanism of Action

The proposed mechanism of antimalarial activity for this compound, consistent with other bisquinoline compounds, is the inhibition of hematin polymerization within the digestive vacuole of the malaria parasite.

cluster_parasite Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Accumulation Leads to Compound This compound Compound->Inhibition Inhibition->Heme Inhibits Polymerization

Inhibition of Hematin Polymerization
Potential Anticancer Signaling Pathway

Derivatives of the 7-chloroquinoline scaffold have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling, a key pathway in angiogenesis, which is crucial for tumor growth and metastasis.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Compound This compound Compound->VEGFR2 Inhibition RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival Cell Survival AKT->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

VEGFR-2 Signaling Pathway Inhibition

Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol is for determining the 50% inhibitory concentration (IC₅₀) against the asexual erythrocytic stages of Plasmodium falciparum.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate), supplemented with 10% human serum or 0.5% Albumax II.

  • P. falciparum culture (e.g., 3D7 strain) at ~1% parasitemia and 2% hematocrit.

  • Human red blood cells (O+).

  • 96-well flat-bottom microplates.

  • SYBR Green I lysis buffer (containing 2X SYBR Green I, Tris-HCl, EDTA, saponin, and Triton X-100).

  • Fluorescence plate reader.

Workflow Diagram:

start Start prep_compound Prepare serial dilutions of compound in medium start->prep_compound add_parasites Add parasite culture to 96-well plate prep_compound->add_parasites incubate Incubate for 72h at 37°C add_parasites->incubate add_lysis Add SYBR Green I lysis buffer incubate->add_lysis incubate_dark Incubate in dark for 1h at RT add_lysis->incubate_dark read_fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_fluorescence analyze Calculate IC₅₀ values read_fluorescence->analyze end End analyze->end

In Vitro Antimalarial Assay Workflow

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations in the assay plate.

  • Add the diluted compound and the parasite culture to the wells of a 96-well plate. Include parasite-only (positive control) and uninfected red blood cell (negative control) wells.

  • Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the log of the drug concentration.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is for determining the 50% growth inhibitory concentration (GI₅₀) against various cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • Selected human cancer cell lines.

  • 96-well flat-bottom microplates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Culture the selected cancer cell lines to ~80% confluency.

  • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock.

  • Treat the cells with the compound dilutions and incubate for 48-72 hours. Include vehicle-treated (control) wells.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the GI₅₀ values from the dose-response curves.

Hematin Polymerization Inhibition Assay

This assay assesses the ability of the compound to inhibit the formation of β-hematin from heme.

Materials:

  • This compound

  • Hemin chloride

  • DMSO

  • Sodium acetate buffer (pH 4.8)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of hemin chloride in DMSO.

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the sodium acetate buffer, the compound dilutions, and finally the hemin solution to initiate the reaction.

  • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • After incubation, centrifuge the plate and discard the supernatant.

  • Wash the pellet with DMSO to remove unreacted hemin.

  • Dissolve the β-hematin pellet in a solution of NaOH.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition of hematin polymerization and determine the IC₅₀ value.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This standard test evaluates the in vivo blood-stage antimalarial activity in a mouse model.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 7% Tween 80, 3% ethanol in water)

  • Plasmodium berghei ANKA strain

  • NMRI or Swiss albino mice

  • Giemsa stain

  • Microscope

Procedure:

  • On day 0, infect mice intraperitoneally with P. berghei-infected red blood cells.

  • Two to four hours post-infection, administer the first dose of the formulated this compound to the treatment groups via oral gavage or intraperitoneal injection. A control group should receive the vehicle only.

  • Administer daily doses for the next three consecutive days (days 1, 2, and 3).

  • On day 4, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate the average percentage of suppression of parasitemia compared to the vehicle-treated control group. The ED₅₀ and ED₉₀ (effective doses to suppress parasitemia by 50% and 90%, respectively) can be determined from dose-response studies.

Formulation for Experimental Use

For In Vitro Studies:

  • Prepare a stock solution of this compound in 100% DMSO at a concentration of 10-50 mM.

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution in the appropriate culture medium to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically <0.5%).

For In Vivo Studies:

  • For oral or intraperitoneal administration in mice, this compound can be formulated as a suspension.

  • A common vehicle is a mixture of 7% Tween 80 and 3% ethanol in sterile water or saline.

  • The compound should be finely ground and then suspended in the vehicle using sonication or vigorous vortexing to ensure a uniform suspension before administration.

Safety Precautions

  • This compound is a chemical for research use only.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: This document is intended for informational purposes for research professionals. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Always adhere to institutional safety guidelines and regulations when handling chemical and biological materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1,4-Bis(7-chloroquinolin-4-yl)piperazine.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction to synthesize this compound is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

    • Purity of Starting Materials: Ensure the 4,7-dichloroquinoline and piperazine are of high purity. Impurities can interfere with the reaction.

    • Reaction Temperature: The nucleophilic aromatic substitution requires sufficient thermal energy. If the reaction temperature is too low, the reaction rate will be slow, leading to low conversion. Consider increasing the temperature, potentially to reflux conditions, depending on the solvent used.

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Stoichiometry of Reactants: The molar ratio of 4,7-dichloroquinoline to piperazine is critical. For the synthesis of the di-substituted product, a 2:1 molar ratio of 4,7-dichloroquinoline to piperazine is theoretically required. However, using a slight excess of piperazine can sometimes favor the formation of the mono-substituted product, 7-chloro-4-(piperazin-1-yl)quinoline. Conversely, to drive the reaction towards the di-substituted product, ensuring a stoichiometric or slight excess of 4,7-dichloroquinoline might be necessary, though this can complicate purification.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or DMSO, or alcohols like isopropanol and methanol have been used for similar reactions.[1][2] The solubility of the starting materials and the reaction temperature will be influenced by the solvent.

    • Presence of a Base: The reaction generates HCl as a byproduct. While piperazine itself is a base, the addition of a non-nucleophilic base like potassium carbonate can help to neutralize the acid and drive the reaction forward.[1][2]

Issue 2: Formation of Mono-substituted Impurity

  • Question: My final product is contaminated with a significant amount of 7-chloro-4-(piperazin-1-yl)quinoline. How can I minimize the formation of this mono-substituted impurity?

  • Answer: The formation of the mono-substituted product is a common challenge. Here are some strategies to favor the formation of the desired di-substituted product:

    • Adjust Reactant Stoichiometry: As mentioned above, carefully control the stoichiometry. Use a molar ratio of at least 2:1 of 4,7-dichloroquinoline to piperazine. A slight excess of 4,7-dichloroquinoline can help ensure that both amino groups of the piperazine react.

    • Reaction Time and Temperature: Longer reaction times and higher temperatures can promote the second substitution reaction. Monitor the reaction progress to find the optimal balance to maximize the di-substituted product without causing degradation.

    • Stepwise Synthesis: Consider a stepwise approach. First, synthesize and isolate the mono-substituted intermediate, 7-chloro-4-(piperazin-1-yl)quinoline. Then, react this intermediate with another equivalent of 4,7-dichloroquinoline under optimized conditions.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the this compound from unreacted starting materials and byproducts. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the similar polarities of the product and potential impurities. Here are some suggested methods:

    • Crystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

    • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A gradient elution system with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically employed. The optimal solvent system will need to be determined empirically, often guided by TLC analysis.

    • Washing: Washing the crude product with appropriate solvents can help remove certain impurities. For example, washing with water can remove any inorganic salts, and washing with a non-polar solvent can remove non-polar impurities.

Frequently Asked Questions (FAQs)

  • Question: What is the typical yield for the synthesis of this compound?

  • Answer: The yield can vary significantly depending on the chosen synthetic route and reaction conditions. While specific yields for the di-substituted product are not extensively reported in the provided search results, yields for the related mono-substituted compound, 7-chloro-4-(piperazin-1-yl)quinoline, have been reported in the range of 80-86%.[1][2] Achieving a high yield for the di-substituted product often requires careful optimization of the reaction parameters.

  • Question: Are there any alternative synthetic routes to this compound?

  • Answer: The most common and direct method is the nucleophilic aromatic substitution between 4,7-dichloroquinoline and piperazine. While other more complex, multi-step syntheses of substituted piperazines and quinolines exist, for this specific target molecule, the direct condensation is the most straightforward approach.[3]

  • Question: What are the key safety precautions to take during this synthesis?

  • Answer:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Fume Hood: Perform the reaction in a well-ventilated fume hood, especially when working with volatile solvents and reagents.

    • Handling Reagents: 4,7-dichloroquinoline is a hazardous substance and should be handled with care. Piperazine is a corrosive and sensitizing agent. Avoid inhalation, ingestion, and skin contact.

    • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Data Presentation

Table 1: Comparison of Synthetic Conditions for a Related Compound (7-chloro-4-(piperazin-1-yl)quinoline)

ParameterMethod 1Method 2
Piperazine Equivalents 53
Solvent Methanol (MeOH)Isopropanol (i-PrOH)
Base -Potassium Carbonate (K2CO3)
Temperature RefluxReflux
Reaction Time 5 hoursNot specified
Yield 80%82-86%
Reference [1][2][1][2]

Note: This table summarizes conditions for the synthesis of the mono-substituted product, which is a key intermediate and provides insights into effective reaction conditions that can be adapted for the di-substituted product.

Experimental Protocols

Proposed Protocol for the Synthesis of this compound

This protocol is a suggested starting point based on the synthesis of the related mono-substituted compound and general synthetic principles. Optimization may be required to achieve the best results.

Materials:

  • 4,7-dichloroquinoline

  • Piperazine (anhydrous)

  • Potassium Carbonate (K2CO3, anhydrous)

  • Isopropanol (i-PrOH, anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (1.0 eq) and anhydrous isopropanol.

  • To this suspension, add anhydrous potassium carbonate (2.2 eq).

  • Slowly add 4,7-dichloroquinoline (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

  • Filter the solid precipitate and wash it with cold isopropanol and then with water to remove any remaining inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of DMF and water) or by column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4_7_dichloroquinoline 4,7-Dichloroquinoline (2 eq) Reaction Nucleophilic Aromatic Substitution 4_7_dichloroquinoline->Reaction Piperazine Piperazine (1 eq) Piperazine->Reaction Solvent Solvent (e.g., i-PrOH) Solvent->Reaction Base Base (e.g., K2CO3) Base->Reaction Temperature Temperature (Reflux) Temperature->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Purification Purification (Crystallization or Chromatography) Washing->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

TroubleshootingFlow Start Low Yield Issue CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckTemp Optimize Reaction Temperature CheckPurity->CheckTemp CheckTime Optimize Reaction Time CheckTemp->CheckTime CheckStoichiometry Adjust Reactant Stoichiometry CheckTime->CheckStoichiometry CheckSolvent Evaluate Solvent CheckStoichiometry->CheckSolvent CheckBase Consider Adding a Base CheckSolvent->CheckBase ImprovedYield Improved Yield CheckBase->ImprovedYield

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Synthesis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline and the management of the common side product, 1,4-bis(7-chloroquinolin-4-yl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound formation?

The formation of the dimeric side product, this compound, is a common issue in the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline. This occurs due to a second nucleophilic aromatic substitution reaction where the desired monosubstituted product acts as a nucleophile and reacts with another molecule of 4,7-dichloroquinoline.[1][2] The main drawback of this side-product is its potential toxicity.[1][2]

Q2: How can I minimize the formation of the this compound side product?

Several strategies can be employed to minimize the formation of this dimer:

  • Control of Stoichiometry: Using a significant excess of piperazine is the most common method to favor the formation of the monosubstituted product.[1] Molar ratios of 4,7-dichloroquinoline to anhydrous piperazine can range from 1:1 to 1:4, with a 1:3 ratio being a preferred option in some procedures.

  • Slow Addition: A slow, controlled addition of 4,7-dichloroquinoline to the piperazine solution can help maintain a low concentration of the electrophile, thereby reducing the probability of the second substitution.

  • Reaction Conditions: Optimizing the solvent, temperature, and reaction time can also influence the product distribution.

Q3: What are the recommended solvent and temperature conditions?

The choice of solvent and temperature is critical. Polar protic solvents like ethanol and methanol are commonly used.[1][2] The reaction is typically carried out at reflux temperature, which can range from 90-150°C depending on the solvent.[3] Some procedures also utilize polar aprotic solvents or even phenol, though the latter is less desirable due to its hazardous nature.[1][2]

Q4: How can I purify the desired 7-chloro-4-(piperazin-1-yl)quinoline from the bis-substituted side product?

Purification can be challenging. Common methods include:

  • Extraction: Washing the reaction mixture with water during workup can help remove the dimer impurity in some cases.

  • Crystallization: Recrystallization from a suitable solvent is a common method to obtain the pure monosubstituted product.

  • Column Chromatography: While potentially laborious for large-scale synthesis, column chromatography can be effective for separating the desired product from the side product and other impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High percentage of this compound formation Insufficient excess of piperazine.Increase the molar ratio of piperazine to 4,7-dichloroquinoline (e.g., 3:1 or 4:1).
Rapid addition of 4,7-dichloroquinoline.Add the 4,7-dichloroquinoline solution dropwise to the piperazine solution over an extended period.
Reaction temperature is too high or reaction time is too long.Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that may favor dimer formation.
Low yield of the desired product Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. Consider extending the reaction time or increasing the temperature if necessary, while balancing the risk of side product formation.
Loss of product during workup.Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent the loss of the amine product.
Poor quality of starting materials.Use high-purity 4,7-dichloroquinoline and anhydrous piperazine.
Difficulty in removing unreacted piperazine Large excess of piperazine used.Distill off the excess piperazine under reduced pressure. Alternatively, perform multiple aqueous washes during the workup.
Reaction mixture turns dark or forms tar Decomposition of reactants or products.Lower the reaction temperature and extend the reaction time. Ensure an inert atmosphere if reactants are sensitive to oxidation.

Data Presentation

Table 1: Comparison of Synthetic Routes for 7-chloro-4-(piperazin-1-yl)quinoline

Reference 4,7-dichloroquinoline : Piperazine (molar ratio) Solvent Temperature Reaction Time Yield of 7-chloro-4-(piperazin-1-yl)quinoline Notes
U.S. Patent 3,331,8431 : 4PhenolNot specifiedNot specifiedNot specifiedLaborious work-up.[1]
WO0040029601 : 10EthanolReflux18 hours91%[1]
Indian Patent 639MUM20051 : 3MethanolReflux8 hours82%[1]
Sunduru, N., et al.1 : 5MethanolReflux5 hours80%[1]
WO090507341 : 3i-PrOHRefluxNot specified82-86%In the presence of K2CO3.[1]
Liu Y., et al.Not specifiedN-methyl-2-pyrrolidinoneNot specifiedNot specified54%Highly diluted conditions.

Experimental Protocols

Protocol 1: Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline (Example from Indian Patent 639MUM2005)

  • A mixture of anhydrous piperazine (16.3 g, 189 mmol) and 4,7-dichloroquinoline (12.5 g, 63.1 mmol) in methanol (62.5 ml) is heated to reflux for 8 hours.[1]

  • The reaction mixture is then cooled to 10°C.[1]

  • The precipitate is filtered off and rinsed with cold methanol (10 ml at 10°C).[1]

  • The solid is filtered off to afford the desired product in 82% yield.[1]

Protocol 2: Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline (Example from WO004002960)

  • A mixture of anhydrous piperazine (43.1 g, 500 mmol) and 4,7-dichloroquinoline (9.9 g, 50 mmol) in ethanol (200 ml) is heated to reflux for 18 hours.[1]

  • The reaction mixture is allowed to cool to room temperature, and the solvent is removed under reduced pressure.[1]

  • The crude reaction mixture is dissolved in ethyl acetate (350 ml), and the resulting solution is washed with water (once with 250 ml and four times with 150 ml).[1]

  • The organic phase is then evaporated under reduced pressure to give the desired product in 91% yield.[1]

Visualizations

Synthesis_Pathway 4,7-Dichloroquinoline 4,7-Dichloroquinoline Monosubstituted_Product 7-Chloro-4-(piperazin-1-yl)quinoline 4,7-Dichloroquinoline->Monosubstituted_Product + Piperazine Piperazine Piperazine Side_Product This compound Monosubstituted_Product->Side_Product + 4,7-Dichloroquinoline

Caption: Reaction scheme for the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline and the formation of the this compound side product.

Side_Product_Formation cluster_reactants Reactants cluster_products Products DCQ 4,7-Dichloroquinoline Mono Desired Product (Monosubstituted) DCQ->Mono 1st Substitution Bis Side Product (Disubstituted) DCQ->Bis Pip Piperazine Pip->Mono Mono->Bis 2nd Substitution

Caption: Pathway illustrating the formation of the desired monosubstituted product and the subsequent formation of the disubstituted side product.

Troubleshooting_Workflow start High Side Product Formation check_stoichiometry Check Piperazine Excess start->check_stoichiometry increase_piperazine Increase Piperazine Ratio check_stoichiometry->increase_piperazine Insufficient check_addition Review Addition Method check_stoichiometry->check_addition Sufficient increase_piperazine->check_addition slow_addition Implement Slow/Dropwise Addition check_addition->slow_addition Too Fast check_conditions Analyze Reaction Conditions (Temp, Time) check_addition->check_conditions Controlled slow_addition->check_conditions optimize_conditions Optimize Temp/Time check_conditions->optimize_conditions Suboptimal end Side Product Minimized check_conditions->end Optimal optimize_conditions->end

Caption: A troubleshooting workflow for minimizing the formation of the this compound side product.

References

"1,4-Bis(7-chloroquinolin-4-yl)piperazine" solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1,4-Bis(7-chloroquinolin-4-yl)piperazine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

This compound is a bisquinoline compound.[1][2] Like many quinoline derivatives, it is a lipophilic, aromatic heterocyclic compound, which often results in poor aqueous solubility.[3] Its structure contributes to low solubility in aqueous buffers commonly used in biological assays.

Q2: What is the recommended solvent for creating a stock solution of this compound?

The most common and recommended co-solvent for creating a high-concentration stock solution of poorly soluble compounds like this is Dimethyl sulfoxide (DMSO).[3] It is capable of dissolving a wide array of both polar and non-polar compounds and is miscible with water.[3]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer or cell media. What is happening?

This is a very common issue known as "crashing out" of solution. It occurs when the concentration of the organic co-solvent (DMSO) is rapidly and significantly decreased upon dilution into the aqueous medium.[3] The aqueous environment cannot maintain the solubility of the lipophilic compound at the desired concentration, leading to precipitation.[3]

Q4: What is the maximum recommended final concentration of DMSO in a biological assay?

The final concentration of DMSO should be kept as low as possible to avoid artifacts and cellular toxicity. A general guideline is to keep the final DMSO concentration at or below 1% (v/v).[4][5] For sensitive cell-based assays, it is often recommended to use a final concentration of less than 0.1%.[4] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[3]

Q5: Is it acceptable to use a solution with a visible precipitate in my experiment?

No, it is highly inadvisable to use a solution with visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[6]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.

This is often due to high supersaturation and a rapid solvent shift.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your assay.[3][4] Your intended concentration may be exceeding the compound's thermodynamic solubility limit in the final assay medium.

  • Optimize Dilution Technique:

    • Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C for cell-based assays).[6]

    • Add the DMSO stock solution dropwise to the aqueous solution while gently vortexing or swirling.[6] This avoids localized high concentrations of the compound.

  • Perform Serial Dilutions: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[4] This allows for a more gradual change in solvent polarity.

Issue 2: Compound precipitates over the course of the assay (e.g., during incubation).

This can be caused by thermodynamic insolubility, temperature fluctuations, or interactions with media components.

Troubleshooting Steps:

  • Verify Thermodynamic Solubility: The compound's concentration may be above its thermodynamic solubility limit, even if it initially appears dissolved (a supersaturated state). Lowering the final concentration is the primary solution.[4]

  • Maintain Constant Temperature: Ensure all assay components and the incubator are maintained at a stable temperature. Temperature shifts can affect solubility.[4][7]

  • Assess Media Interactions: The compound may be interacting with salts, proteins, or other components in the cell culture medium, leading to precipitation over time.[6][7]

    • Consider simplifying your buffer system for initial tests if possible.

    • Evaluate the compound's solubility in different types of media or buffers.

Advanced Solubilization Strategies

If the above steps are insufficient, consider these advanced formulation strategies. It is critical to validate that any additives used do not interfere with the biological assay itself.

  • pH Adjustment: Quinoline derivatives can have pH-dependent solubility. As they are often weak bases, lowering the pH of the buffer may increase solubility.[5] Test a range of pH values to find an optimal condition where the compound is soluble and the assay is not compromised.

  • Use of Surfactants: Low concentrations (e.g., 0.001% to 0.01%) of non-ionic surfactants like Tween-20 or Triton X-100 can help solubilize hydrophobic compounds by forming micelles.[4]

  • Use of Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4][8]

Data Presentation

Solvent/Buffer System Maximum Soluble Concentration (µM) Final DMSO % (v/v) Temperature (°C) Observations (e.g., Precipitate after 1h)
PBS, pH 7.4Determine Experimentallye.g., 0.1%e.g., 25°CRecord observations
DMEM + 10% FBSDetermine Experimentallye.g., 0.1%e.g., 37°CRecord observations
PBS + 0.01% Tween-20Determine Experimentallye.g., 0.1%e.g., 25°CRecord observations
PBS + 2% HP-β-CDDetermine Experimentallye.g., 0.1%e.g., 25°CRecord observations

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol helps determine the highest concentration of a compound that remains soluble in a specific medium over time.[6]

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Create a series of dilutions of the compound in your target aqueous buffer or cell culture medium in a clear microplate or microcentrifuge tubes.

  • Visually Inspect for precipitation immediately after dilution and after a relevant incubation period (e.g., 2 hours, 24 hours) at the experimental temperature. Check for cloudiness or solid particles against a dark background.[4]

  • (Optional) Quantitative Measurement: Use a plate reader to measure absorbance at a high wavelength (e.g., 600 nm) to detect light scattering caused by turbidity.[4]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate or increase in turbidity is considered the maximum soluble concentration under those conditions.[6]

Protocol 2: Preparing an Amorphous Solid Dispersion with HP-β-CD

This technique can enhance solubility by complexing the compound with a cyclodextrin.[5]

Methodology:

  • Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5% w/v).

  • Add an excess amount of your this compound powder to a fixed volume of each cyclodextrin solution and a control (buffer only).

  • Equilibrate the samples by shaking or rotating them for 24-48 hours at a constant temperature.

  • Separate Undissolved Compound by centrifuging the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[3]

  • Analyze the Supernatant: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Visualizations

G cluster_stock Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium Compound This compound (Solid Powder) Stock High Concentration Stock Solution (e.g., 10 mM) Compound->Stock Dissolve DMSO 100% DMSO DMSO->Stock WorkingSolution Final Working Solution Stock->WorkingSolution Dilute AqueousBuffer Aqueous Buffer or Cell Culture Medium AqueousBuffer->WorkingSolution Precipitate Precipitation (Compound 'crashes out') WorkingSolution->Precipitate If concentration > solubility limit

Caption: Workflow illustrating the common precipitation issue when diluting a DMSO stock.

G cluster_primary Primary Troubleshooting cluster_secondary Advanced Strategies Start Start: Compound Precipitates in Assay LowerConc Lower Final Concentration Start->LowerConc OptimizeDilution Optimize Dilution Method (e.g., pre-warm, slow addition) LowerConc->OptimizeDilution If precipitation persists Resolved Problem Resolved: Compound is Soluble LowerConc->Resolved If successful AdjustpH Adjust Buffer pH OptimizeDilution->AdjustpH If precipitation persists OptimizeDilution->Resolved If successful AddSurfactant Add Surfactant (e.g., Tween-20) AdjustpH->AddSurfactant AdjustpH->Resolved AddCyclodextrin Add Cyclodextrin (e.g., HP-β-CD) AddSurfactant->AddCyclodextrin AddSurfactant->Resolved AddCyclodextrin->Resolved

Caption: A logical workflow for troubleshooting compound solubility issues in assays.

References

"1,4-Bis(7-chloroquinolin-4-yl)piperazine" stability problems in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 1,4-Bis(7-chloroquinolin-4-yl)piperazine. The information provided is based on the chemical properties of the quinoline and piperazine moieties and general principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues when working with this compound in solution?

A1: While specific stability data for this compound is limited in publicly available literature, potential stability issues can be inferred from the chemistry of its constituent quinoline and piperazine rings. These may include:

  • Degradation: The molecule may be susceptible to degradation under various conditions such as acidic or basic pH, exposure to light (photolysis), heat (thermolysis), and oxidizing agents.[1][2][3]

  • Precipitation/Solubility Issues: Like many heterocyclic compounds, solubility can be a challenge. Changes in pH, solvent composition, or temperature may lead to precipitation of the compound from the solution.

  • Aggregation: Depending on the concentration and solvent system, intermolecular interactions could lead to the formation of aggregates.

Q2: What are forced degradation studies and why are they important for this compound?

A2: Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions to accelerate its degradation. These studies are crucial for:

  • Identifying potential degradation products.[1][3]

  • Understanding the degradation pathways.[1][3]

  • Determining the intrinsic stability of the molecule.[1]

  • Developing and validating stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can accurately measure the parent compound in the presence of its degradants.[1][2]

Q3: What are the typical stress conditions used in forced degradation studies for compounds like this compound?

A3: Based on general guidelines for forced degradation studies of pharmaceuticals, the following conditions are recommended to be investigated.[2][3]

Stress ConditionTypical Reagents and ConditionsPotential Outcome for this compound
Acid Hydrolysis 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C).[1][3]The quinoline ring system can be susceptible to acid-catalyzed reactions. The ether linkage in related quinoline compounds has shown susceptibility to acid hydrolysis.
Base Hydrolysis 0.1 N NaOH at room temperature or elevated temperature (e.g., 60°C).[3]The amide bonds within the piperazine ring, if modified, could be susceptible to base-catalyzed hydrolysis. Chloroquine, a related compound, is susceptible to alkaline hydrolysis.[4]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[3]The nitrogen atoms in the piperazine and quinoline rings are potential sites for oxidation.
Thermal Degradation Solid-state: 40-80°C.[2] Solution: Elevated temperatures (e.g., 60-80°C).[1]The piperazine ring can undergo thermal degradation.[5][6]
Photodegradation Exposure to UV and visible light in a photostability chamber.[1]Quinoline derivatives can be susceptible to photodegradation. A quinoline-triclosan hybrid showed significant degradation upon exposure to light.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem 1: Compound precipitates out of solution.

Potential Cause Troubleshooting Steps
Poor Solubility * Verify the solubility of the compound in your chosen solvent system. Consider using co-solvents such as DMSO, DMF, or ethanol. Piperazine itself is freely soluble in water and ethylene glycol but poorly soluble in diethyl ether.[8] * Adjust the pH of the solution. The basic nitrogen atoms in the piperazine and quinoline rings mean that the compound's solubility will be pH-dependent.
Change in Temperature * Check if the temperature of the solution has changed, as solubility is often temperature-dependent. Some compounds are less soluble at lower temperatures.
Compound Degradation * If precipitation occurs over time, it may be due to the formation of less soluble degradation products. Analyze the precipitate and supernatant to identify any new chemical entities.

Problem 2: Inconsistent results in biological assays.

Potential Cause Troubleshooting Steps
Solution Instability * Prepare fresh solutions of the compound for each experiment. Avoid repeated freeze-thaw cycles.[9] * Perform a time-course experiment to assess the stability of the compound in your assay buffer under the experimental conditions (e.g., temperature, pH, light exposure).
Aggregation * Incorporate a small amount of a non-ionic detergent (e.g., Tween-20) in your assay buffer to minimize non-specific aggregation. * Use dynamic light scattering (DLS) to check for the presence of aggregates in your solution.
Adsorption to Labware * Use low-adhesion microplates and pipette tips to minimize loss of the compound due to adsorption to plastic surfaces.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework. Specific concentrations and conditions should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at room temperature or 60°C for a defined period (e.g., 2, 4, 8, 24 hours).[1][3]

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature or 60°C for a defined period.[3]

    • Oxidation: Treat an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Heat a solution of the compound at 60-80°C for a defined period.[1]

    • Photodegradation: Expose a solution of the compound to light providing both UV and visible outputs in a photostability chamber.[1]

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. The most common method of analysis for stability is reverse-phase HPLC.[2]

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 column is a common starting point for the analysis of quinoline derivatives.[7]

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.

  • Detection: UV detection is suitable for quinoline-containing compounds. The detection wavelength should be set at the UV maximum of this compound.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[2] This involves demonstrating that the degradation products are well-resolved from the parent compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to thermal Thermal (60°C in solution) prep_stock->thermal Expose to photo Photolysis (UV/Vis light) prep_stock->photo Expose to sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample oxidation->sample thermal->sample photo->sample hplc HPLC Analysis (Stability-Indicating Method) sample->hplc data Data Analysis (Quantify Degradation) hplc->data hypothetical_degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Product (cleavage of quinoline-piperazine bond) parent->hydrolysis Acid/Base oxidation Oxidation Product (N-oxide on piperazine or quinoline) parent->oxidation Oxidizing Agent photodegradation Photodegradation Product (e.g., de-chlorination) parent->photodegradation Light ring_opening Piperazine Ring Opening parent->ring_opening Thermal Stress

References

"1,4-Bis(7-chloroquinolin-4-yl)piperazine" overcoming low reactivity in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low reactivity and other common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4,7-dichloroquinoline with piperazine. The reaction can proceed in a stepwise manner, forming the mono-substituted intermediate 7-chloro-4-(piperazin-1-yl)quinoline, which then reacts with a second molecule of 4,7-dichloroquinoline. Alternatively, a one-pot synthesis can be employed where the stoichiometry is adjusted to favor the formation of the di-substituted product.

Q2: Why am I experiencing low yields of the di-substituted product?

A2: Low yields of this compound are a common issue. Several factors can contribute to this:

  • Low Reactivity of the Second Substitution: The second nucleophilic aromatic substitution is often slower than the first due to the steric hindrance and electronic effects of the bulky 7-chloroquinolin-4-yl group already attached to the piperazine.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is critical and can significantly impact the reaction rate and yield.[1][2]

  • Formation of the Mono-substituted Intermediate as the Main Product: Many synthetic protocols are optimized for the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline, where the di-substituted product is considered an impurity.[2][3]

  • Side Reactions: At higher temperatures or with inappropriate reagents, side reactions can lead to the formation of undesired byproducts, complicating purification and reducing the yield of the desired product.[2]

Q3: Can I use a catalyst to improve the reaction rate?

A3: While the traditional SNAr reaction is often performed without a catalyst, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and could be a viable alternative to overcome low reactivity.[4] These methods typically involve a palladium precursor and a suitable ligand.

Q4: What is the best way to purify the final product?

A4: Purification can be challenging due to the potential presence of the mono-substituted intermediate and other side products. Common purification techniques include:

  • Recrystallization: Selecting an appropriate solvent system is key to effectively separating the di-substituted product from impurities.

  • Column Chromatography: Silica gel column chromatography can be used to separate compounds with different polarities.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Low Reaction Temperature: Insufficient thermal energy to overcome the activation energy of the second substitution. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or an unfavorable reaction environment. 3. Inactive Reactants: Degradation of 4,7-dichloroquinoline or piperazine.1. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. 2. Experiment with different solvents such as N-methyl-2-pyrrolidinone (NMP), dimethyl sulfoxide (DMSO), or higher boiling point alcohols like isopropanol.[2] 3. Ensure the purity and integrity of your starting materials using techniques like NMR or melting point analysis.
Reaction Stalls at the Mono-substituted Intermediate 1. Insufficient Reactant: The molar ratio of 4,7-dichloroquinoline to piperazine may be too low to favor the di-substitution. 2. Insufficient Reaction Time or Temperature: The conditions may not be forcing enough to drive the second substitution to completion. 3. Product Precipitation: The mono-substituted product might be precipitating out of the reaction mixture, preventing further reaction.1. In a one-pot synthesis, use a molar ratio of 4,7-dichloroquinoline to piperazine greater than 2:1. For a stepwise approach, use at least a 1:1 ratio of 7-chloro-4-(piperazin-1-yl)quinoline to 4,7-dichloroquinoline. 2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 3. Choose a solvent in which both the mono- and di-substituted products are soluble at the reaction temperature.
Formation of Significant Side Products 1. High Reaction Temperature: Excessive heat can lead to decomposition or unwanted side reactions. 2. Presence of Water: Moisture can react with intermediates or affect the performance of bases. 3. Incorrect Base: The base used may not be suitable for the reaction, leading to side reactions.1. Carefully control the reaction temperature. A gradual increase in temperature might be necessary. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. If using a base, consider using a non-nucleophilic base like potassium carbonate or triethylamine.[2][5]
Difficult Purification 1. Similar Polarity of Products: The mono- and di-substituted products may have similar polarities, making separation by chromatography difficult. 2. Poor Crystallization: The product may be difficult to crystallize from common solvents.1. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Perform a systematic screening of solvents for recrystallization. Consider solvent mixtures to fine-tune the solubility.

Data Presentation

The following tables summarize reaction conditions from various literature sources for the synthesis of the mono-substituted intermediate, which can inform the optimization for the di-substituted product.

Table 1: Reaction Conditions for the Synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline

Piperazine Equivalents Solvent Base Temperature Time (h) Yield (%) Reference
5Methanol-Reflux580[3]
3IsopropanolK₂CO₃Reflux1882-86[3]
4Phenol-Not specifiedNot specifiedNot specified[3]
10 (Molar excess)Ethoxyethanol-Reflux24Not specified[3]
Not specifiedN-methyl-2-pyrrolidinone-Not specifiedNot specified54[3]

Experimental Protocols

General Protocol for One-Pot Synthesis of this compound (Illustrative)

This protocol is a general guideline based on typical conditions for SNAr reactions and will likely require optimization.

Materials:

  • 4,7-dichloroquinoline

  • Anhydrous piperazine

  • Anhydrous N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)

  • Potassium carbonate (optional, as a base)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (1.0 equivalent).

  • Add anhydrous DMF or NMP to dissolve the piperazine.

  • Add 4,7-dichloroquinoline (2.2 equivalents) to the solution.

  • (Optional) Add potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture to 120-150 °C under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require 24-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) or by column chromatography on silica gel.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product DCQ 4,7-Dichloroquinoline Mono 7-Chloro-4-(piperazin-1-yl)quinoline DCQ->Mono + Piperazine (Step 1) Di This compound DCQ->Di One-pot Pip Piperazine Pip->Mono Mono->Di + 4,7-Dichloroquinoline (Step 2)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Di-substituted Product Check_Stoichiometry Verify Stoichiometry (DCQ:Pip > 2:1) Start->Check_Stoichiometry Adjust_Stoichiometry Adjust Stoichiometry Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Stoichiometry->Check_Conditions Correct Success Improved Yield Adjust_Stoichiometry->Success Increase_Temp_Time Increase Temperature/Time Check_Conditions->Increase_Temp_Time Suboptimal Change_Solvent Change Solvent Check_Conditions->Change_Solvent Ineffective Solvent Check_Purity Analyze Purity of Reactants Check_Conditions->Check_Purity Optimal Increase_Temp_Time->Success Change_Solvent->Success Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impure Consider_Catalyst Consider Alternative Method (e.g., Buchwald-Hartwig) Check_Purity->Consider_Catalyst Pure Purify_Reactants->Success Consider_Catalyst->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Relationship of Reaction Parameters

Reaction_Parameters Yield Yield Temperature Temperature Temperature->Yield influences Purity Purity Temperature->Purity affects Side_Products Side Products Temperature->Side_Products increases Time Time Time->Yield influences Time->Purity affects Solvent Solvent Solvent->Yield influences Solvent->Purity affects Stoichiometry Stoichiometry Stoichiometry->Yield influences Purity->Yield impacts Side_Products->Purity reduces

Caption: Interrelationship of key reaction parameters affecting yield and purity.

References

Technical Support Center: Optimizing "1,4-Bis(7-chloroquinolin-4-yl)piperazine" (Piperaquine) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "1,4-Bis(7-chloroquinolin-4-yl)piperazine," commonly known as Piperaquine (PQ). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for their studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for "this compound" (Piperaquine) in a murine malaria model?

A1: Based on preclinical studies, a common starting point for in vivo efficacy studies in murine malaria models ranges from 10 mg/kg to 90 mg/kg of piperaquine phosphate (PQP) administered intraperitoneally.[1][2] A dose of 90 mg/kg has been shown to be highly effective, leading to survival beyond 60 days in mice infected with Plasmodium berghei.[1] For dose-ranging studies, it is advisable to start with a lower dose and escalate to determine the optimal dose for your specific model and research question.

Q2: How should I formulate "this compound" for in vivo administration?

A2: For in vivo studies, piperaquine phosphate is often used. A standard vehicle for suspension is a formulation containing 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, 0.4% Tween 80, and 0.9% NaCl. It is crucial to ensure the compound is uniformly suspended before each administration. Always include a vehicle-only control group in your experiments to account for any effects of the formulation.

Q3: What are the known pharmacokinetic properties of Piperaquine in mice?

A3: Piperaquine has a long elimination half-life in mice, reported to be around 16 to 18 days.[1] This long half-life is an important consideration when designing your dosing schedule, as the compound will persist in the system for an extended period.

Q4: Are there any known toxicities associated with "this compound" at curative doses?

A4: Studies on bisquinolines, including compounds structurally similar to piperaquine, have shown that at curative doses, there were no toxic deaths observed.[3] However, some bisquinolines have been reported to cause skin lesions at the injection site.[3] It is essential to closely monitor the animals for any signs of toxicity, such as weight loss, behavioral changes, or local reactions at the administration site.

Q5: Can "this compound" be used in combination with other drugs?

A5: Yes, piperaquine is frequently used in combination with artemisinin derivatives, such as dihydroartemisinin (DHA).[1][2] Combination therapy has been shown to enhance efficacy. For instance, a subtherapeutic dose of piperaquine phosphate (10 mg/kg) combined with DHA (30 mg/kg) resulted in a greater decline in parasitemia than either drug alone.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitation in formulation Poor solubility of the free base.- Use the phosphate salt of piperaquine (PQP) for better aqueous solubility. - Ensure proper mixing and sonication of the formulation before administration. - Consider alternative vehicle formulations, but always include a vehicle control group.
No observed efficacy at the initial dose - Insufficient dose. - Poor bioavailability via the chosen route of administration. - Rapid metabolism or clearance in the specific animal model.- Perform a dose-escalation study to find the minimum effective dose. - Consider a different route of administration (e.g., intraperitoneal vs. oral) and assess bioavailability. - Review literature for pharmacokinetic data in your specific animal strain.
Signs of toxicity in treated animals (e.g., weight loss >15%, lethargy) The administered dose is above the Maximum Tolerated Dose (MTD).- Immediately reduce the dosage in subsequent experiments. - Conduct a formal MTD study to establish a safe dose range. - Monitor animals daily for clinical signs of toxicity.
High variability in experimental results - Inconsistent dosing technique. - Non-uniform suspension of the compound. - Biological variability within the animal cohort.- Ensure all personnel are trained on the same administration technique. - Vigorously mix the compound suspension before drawing each dose. - Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Piperaquine Phosphate (PQP) in a P. berghei Murine Model

Dose of PQP (mg/kg, i.p.)Median Survival Time (days)OutcomeReference
0 (Control)4-[1]
1010-[1]
3054-[1]
90>60All mice survived[1]

Table 2: Pharmacokinetic Parameters of Piperaquine in Mice

ParameterHealthy MiceP. berghei-Infected MiceReference
Elimination Half-life (t½) 18 days16 days[1]

Table 3: In Vivo Efficacy of a Structurally Related Bisquinoline

CompoundDose (mg/kg)Cure RateReference
(+/-)-trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine16080%[3]
320100%[3]

Experimental Protocols

Protocol 1: Preparation of "this compound" (Piperaquine Phosphate) Formulation for In Vivo Administration
  • Materials:

    • Piperaquine phosphate (PQP) powder

    • Sodium carboxymethylcellulose (Na-CMC)

    • Benzyl alcohol

    • Tween 80

    • 0.9% NaCl (sterile saline)

    • Sterile water for injection

    • Sterile conical tubes

    • Magnetic stirrer and stir bar

    • Sonicator

  • Procedure:

    • Prepare the vehicle solution by dissolving 0.5% (w/v) Na-CMC, 0.5% (v/v) benzyl alcohol, and 0.4% (v/v) Tween 80 in sterile saline. Mix thoroughly using a magnetic stirrer until a clear solution is formed.

    • Weigh the required amount of PQP powder based on the desired final concentration and the total volume to be prepared.

    • In a sterile conical tube, add a small amount of the vehicle to the PQP powder to create a paste.

    • Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to ensure a uniform suspension.

    • Sonicate the suspension for 10-15 minutes to reduce particle size and improve homogeneity.

    • Store the formulation at 4°C and protect it from light. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure uniformity.

Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model:

    • Select a suitable mouse strain (e.g., Swiss albino, BALB/c) of a specific age and weight range.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow for an acclimatization period of at least one week before the start of the experiment.

  • Dose Selection:

    • Based on available literature, select a starting dose and a series of escalating doses. For PQP, a starting range could be 30, 60, 90, 120, and 150 mg/kg.

    • Include a vehicle control group.

  • Procedure:

    • Randomly assign a small group of mice (n=3-5 per group) to each dose level and the vehicle control.

    • Record the initial body weight of each mouse.

    • Administer the assigned dose of PQP or vehicle via the chosen route (e.g., intraperitoneal injection).

    • Monitor the animals at least twice daily for the first 48 hours and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in body weight, behavior (lethargy, agitation), posture, and physical appearance (piloerection, dehydration).

    • The MTD is defined as the highest dose that does not cause significant toxicity (e.g., more than 15-20% body weight loss) or mortality.

Visualizations

experimental_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Data Analysis formulation Formulate PQP (e.g., in Na-CMC/Tween 80) mtd_study Conduct MTD Study formulation->mtd_study animal_prep Acclimatize Animals animal_prep->mtd_study dose_selection Select Doses for Efficacy Study mtd_study->dose_selection Determine Safe Dose Range efficacy_study Perform Efficacy Study dose_selection->efficacy_study monitoring Monitor Animals (Survival, Parasitemia, etc.) efficacy_study->monitoring data_collection Collect Data monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Draw Conclusions statistical_analysis->conclusion

Caption: Workflow for in vivo dosage optimization.

troubleshooting_logic start In Vivo Experiment with PQP efficacy_check Expected Efficacy Observed? start->efficacy_check toxicity_check Signs of Toxicity? efficacy_check->toxicity_check Yes increase_dose Increase Dose efficacy_check->increase_dose No decrease_dose Decrease Dose toxicity_check->decrease_dose Yes success Proceed with Experiment toxicity_check->success No increase_dose->start check_formulation Check Formulation / Route of Administration increase_dose->check_formulation decrease_dose->start mtd_study Perform MTD Study decrease_dose->mtd_study

Caption: Troubleshooting decision tree for in vivo studies.

References

Technical Support Center: Crystallization of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the crystallization of "1,4-Bis(7-chloroquinolin-4-yl)piperazine". Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to assist in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am not observing any crystal formation after dissolving my sample and allowing it to cool. What are the potential reasons and solutions?

A1: The absence of crystal formation is a common challenge, often stemming from several factors:

  • Insufficient Supersaturation: The concentration of the compound in the solvent may not be high enough to initiate nucleation.

    • Solution: Try to concentrate the solution by slowly evaporating the solvent. If using a multi-solvent system, you can also try adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to induce precipitation.

  • High Solubility: The chosen solvent may be too effective at dissolving the compound, even at lower temperatures.

    • Solution: Select a solvent in which the compound has lower solubility at room temperature. Refer to the solvent solubility data table below for guidance.

  • Presence of Impurities: Impurities can inhibit the nucleation process.

    • Solution: Consider purifying the crude product using column chromatography before attempting crystallization. A common eluent system for related compounds is a gradient of methanol in dichloromethane (DCM) on a silica gel column.

  • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide surfaces for the initial crystals to form.

    • Solution: Gently scratch the inside of the glass vessel with a glass rod below the solvent level to create nucleation sites. Alternatively, introduce a "seed crystal" from a previous successful crystallization to initiate growth.

Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out," where the compound separates as a liquid phase, can occur if the solution is too concentrated or cools too rapidly.

  • Solution 1: Adjust Concentration: The concentration of the solute may be too high, causing it to come out of solution above its melting point. Try diluting the solution with more of the solvent it is dissolved in.

  • Solution 2: Slow Down Cooling: Rapid cooling can lead to a sudden high level of supersaturation, favoring the formation of an oil over an ordered crystal lattice. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath. Insulating the flask can help slow the cooling rate.

  • Solution 3: Change Solvent System: Consider using a different solvent or a solvent mixture. Adding a small amount of a solvent in which the compound is more soluble can sometimes prevent oiling out.

Q3: The crystallization process is happening too quickly, resulting in a fine powder instead of well-defined crystals. What should I do?

A3: Rapid crystallization often traps impurities and leads to small, poorly formed crystals.

  • Solution 1: Reduce the Rate of Cooling: As with "oiling out," a slower cooling process allows for the formation of larger, more ordered crystals. Let the solution cool to room temperature on the benchtop before transferring it to a colder environment.

  • Solution 2: Use a More Solubilizing Solvent: Choose a solvent in which your compound is slightly more soluble at room temperature. This will slow down the rate of precipitation as the solution cools.

  • Solution 3: Redissolve and Recrystallize: If a fine powder has already formed, you can gently heat the solution to redissolve the solid and then attempt the cooling process more slowly.

Q4: I have obtained crystals, but the yield is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Incomplete Precipitation: A significant amount of the compound may remain dissolved in the mother liquor.

    • Solution: Try further cooling the solution in an ice bath or freezer to maximize precipitation. You can also try to carefully evaporate some of the solvent from the mother liquor to obtain a second crop of crystals.

  • Using Too Much Solvent: Dissolving the compound in an excessive amount of solvent will result in a lower yield.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

Q5: I am observing different crystal forms (polymorphs) in different experiments. How can I control this?

A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known characteristic of bis-quinoline compounds. Different polymorphs can have different physical properties, such as solubility and melting point.

  • Solution: Control Crystallization Conditions: The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, temperature, and the level of supersaturation. To obtain a consistent crystal form, it is crucial to carefully control and document these parameters in your experiments. Seeding the solution with a crystal of the desired polymorph can also help to direct the crystallization towards that form.

Data Presentation

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValue/DescriptionSource
Molecular Formula C₂₂H₁₈Cl₂N₄PubChem[1]
Molecular Weight 409.31 g/mol PubChem[1]
Appearance White to Off-White SolidChemicalBook[2]
Melting Point 241°CChemicalBook[2]
Solubility in DMSO Very Slightly Soluble (with heating)ChemicalBook[2]
Qualitative Solubility Based on the hydrophobic nature of bis-quinoline compounds, it is expected to have low solubility in polar solvents like water and alcohols, and potentially higher solubility in chlorinated solvents like dichloromethane and chloroform, especially upon heating.Inferred from related compounds

Disclaimer: Quantitative solubility data for this specific compound is limited. The qualitative solubility information is inferred from the behavior of structurally similar bis-quinoline and quinoline compounds.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent

This protocol provides a general procedure for the recrystallization of "this compound". The choice of solvent should be determined from solubility tests. Based on available data for related compounds, solvents like a mixture of methanol and dichloromethane, or isopropanol could be starting points.

  • Solvent Selection: In a small test tube, add a few milligrams of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture gently (e.g., on a hot plate with stirring). Continue adding the hot solvent portion-wise until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath or a refrigerator for a longer period.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

If the crude product contains a significant amount of impurities, purification by column chromatography may be necessary before crystallization.

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude "this compound" in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common system for related compounds is a gradient of methanol in dichloromethane (DCM). Start with a low percentage of methanol and gradually increase the concentration.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions using an appropriate technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Crystallization: Proceed with crystallization of the purified compound using Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis crude_product Crude Product dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Washing with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_crystallization cluster_issues Potential Issues cluster_solutions Troubleshooting Solutions start Crystallization Experiment no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out fine_powder Fine Powder Forms start->fine_powder low_yield Low Yield start->low_yield increase_concentration Increase Concentration or Add Anti-solvent no_crystals->increase_concentration change_solvent Change Solvent no_crystals->change_solvent purify_sample Purify Sample no_crystals->purify_sample seed_crystal Add Seed Crystal no_crystals->seed_crystal slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling oiling_out->change_solvent fine_powder->slow_cooling low_yield->increase_concentration optimize_solvent_volume Optimize Solvent Volume low_yield->optimize_solvent_volume

References

"1,4-Bis(7-chloroquinolin-4-yl)piperazine" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Bis(7-chloroquinolin-4-yl)piperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a chemical compound that is notably identified as a process-related impurity in the synthesis of the antimalarial drug piperaquine.[1] Its structural similarity to piperaquine and other active pharmaceutical ingredients necessitates its removal to ensure the safety and efficacy of the final drug product. Regulatory bodies require the identification and characterization of impurities present in pharmaceutical products above a certain threshold (typically 0.1%).[2]

Q2: What are the common impurities associated with the synthesis of this compound?

During the synthesis of piperaquine, of which this compound is a known impurity, several other related substances can be formed.[1][2] Understanding these can help in developing a robust purification strategy. Common impurities include:

  • Starting Materials: Unreacted 4,7-dichloroquinoline and piperazine.

  • Intermediates: 7-chloro-4-(piperazin-1-yl)quinoline.[1][3]

  • By-products: Isomers of 4,7-dichloroquinoline, oxidation products, and other degradation products.[2] One study identified twelve related impurities in piperaquine phosphate bulk drug.[2]

Q3: What analytical techniques are recommended for purity assessment?

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of piperaquine and its related impurities.[1][2][3] A well-developed gradient reverse-phase HPLC method can effectively separate the main compound from its impurities.[2][3] Mass spectrometry (MS), particularly LC-MS/MS, is invaluable for the identification and structural elucidation of unknown impurities.[2][3]

Troubleshooting Guides

Issue 1: Presence of Starting Materials in the Final Product

Symptoms:

  • Peaks corresponding to 4,7-dichloroquinoline and/or piperazine are observed in the HPLC chromatogram.

  • The melting point of the product is lower and broader than expected.

Possible Causes:

  • Incorrect stoichiometry of reactants.

  • Incomplete reaction.

  • Inefficient work-up procedure.

Solutions:

SolutionExperimental Protocol
Recrystallization While a specific protocol for this compound is not readily available, general principles of recrystallization can be applied. A solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. For related compounds, solvents like ethanol and N,N-dimethylformamide (DMF) have been used for recrystallization.[4]
Aqueous Wash If piperazine is the main impurity, washing the crude product with water can be effective as piperazine has good water solubility.
Column Chromatography Flash column chromatography using silica gel is a standard method for purifying organic compounds. A solvent system (eluent) needs to be developed to achieve good separation between the product and the starting materials. For a related compound, a linear gradient of 0-15% methanol in dichloromethane was used.[5]
Issue 2: Difficulty in Removing Structurally Similar Impurities

Symptoms:

  • Multiple, closely eluting peaks are observed in the HPLC chromatogram.

  • Mass spectrometry data suggests the presence of isomers or degradation products.

Possible Causes:

  • Side reactions occurring during the synthesis.

  • Degradation of the product under reaction or work-up conditions.

Solutions:

SolutionExperimental Protocol
Preparative HPLC For challenging separations, preparative HPLC can be employed. This technique offers higher resolution than standard column chromatography. The conditions for analytical HPLC can often be adapted for preparative scale. A typical analytical method for piperaquine and its impurities uses a C18 column with a gradient elution of acetonitrile and an ammonium acetate buffer.[2]
pH Adjustment and Extraction The basic nature of the piperazine and quinoline nitrogens can be exploited. By adjusting the pH of an aqueous solution, it may be possible to selectively extract the desired compound or the impurities into an organic solvent.

Quantitative Data Summary

The following table summarizes typical HPLC conditions used for the analysis of piperaquine and its impurities, which would be applicable for the analysis of this compound.

ParameterCondition 1
Column Phecda C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 0.1% Ammonium acetate (pH 7.0)
Gradient 0-5 min: 40% A; 5-54 min: 40-100% A; 54.1-60 min: 40% A
Flow Rate 1.0 mL/min
Detection UV at 317 nm
Reference [2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is adapted from a method used for the analysis of piperaquine and its related impurities.[2]

  • Preparation of Mobile Phase:

    • Mobile Phase A: HPLC-grade acetonitrile.

    • Mobile Phase B: Prepare a 0.1% solution of ammonium acetate in HPLC-grade water and adjust the pH to 7.0 with ammonia water.

  • Chromatographic Conditions:

    • Column: Phecda C18 (250 mm x 4.6 mm, 5 µm).

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 317 nm.

    • Injection Volume: 20 µL.

    • Gradient Program:

      • 0-5 min: 40% A

      • 5-54 min: 40% to 100% A

      • 54.1-60 min: 40% A

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.

  • Analysis:

    • Inject the sample onto the HPLC system and record the chromatogram.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_purification Purification cluster_final_product Final Product Crude_Product Crude this compound HPLC_Analysis HPLC Purity Check Crude_Product->HPLC_Analysis Initial Assessment Recrystallization Recrystallization HPLC_Analysis->Recrystallization Impurities Present Final_QC Final QC (HPLC, MS) HPLC_Analysis->Final_QC Purity >99.5% Recrystallization->HPLC_Analysis Check Purity Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities persist Column_Chromatography->HPLC_Analysis Pure_Product Pure Product (>99.5%) Final_QC->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree Start Crude Product Analysis (HPLC) Impurity_Check Impurities Detected? Start->Impurity_Check Starting_Material Starting Materials Present? Impurity_Check->Starting_Material Yes Pure Product is Pure Impurity_Check->Pure No Side_Products Side-products/Isomers? Starting_Material->Side_Products No Aqueous_Wash Perform Aqueous Wash Starting_Material->Aqueous_Wash Yes Column_Chromatography Perform Column Chromatography Side_Products->Column_Chromatography Yes Recrystallize Recrystallize Aqueous_Wash->Recrystallize Recrystallize->Column_Chromatography Impurities Persist Prep_HPLC Consider Preparative HPLC Column_Chromatography->Prep_HPLC Poor Separation Re_evaluate Re-evaluate Synthesis/Purification Column_Chromatography->Re_evaluate Impurities Persist Prep_HPLC->Re_evaluate

Caption: Troubleshooting decision tree for the purification of this compound.

References

Modifying experimental conditions for "1,4-Bis(7-chloroquinolin-4-yl)piperazine" assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in modifying experimental conditions for assays involving "1,4-Bis(7-chloroquinolin-4-yl)piperazine".

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges when working with this compound in biological assays?

A: Like many quinoline-based compounds, researchers may encounter challenges related to poor aqueous solubility, autofluorescence, and potential for assay interference. Due to its hydrophobic nature, the compound may precipitate in aqueous buffers or cell culture media. Furthermore, the quinoline moiety can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.

Q2: What is the suspected mechanism of action for the anticancer effects of this compound?

A: While direct studies on this specific compound are limited, derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] Inhibition of the VEGFR-2 signaling pathway is a critical mechanism for disrupting angiogenesis, which is essential for tumor growth and metastasis.[2][3]

Q3: In which solvents can I dissolve and dilute this compound for in vitro assays?

A: It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%). To avoid precipitation, perform serial dilutions and ensure thorough mixing at each step.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media

Q: I'm observing a precipitate after diluting my DMSO stock of this compound into my assay buffer. What can I do?

A: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:

  • Optimize Stock Concentration: Prepare a lower concentration stock solution in DMSO. While this may slightly increase the final DMSO percentage, it can improve solubility upon dilution.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in your buffer or media.

  • Pre-warm the Diluent: Warming the assay buffer or cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Use of Surfactants or Solubilizing Agents: In biochemical assays (not cell-based), a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility. However, their effects on cellular assays must be carefully evaluated.

Issue 2: High Background in Fluorescence-Based Assays

Q: My fluorescence readings are high in wells containing only the compound and buffer. How can I address this autofluorescence?

A: Quinoline compounds are known to be autofluorescent, which can interfere with fluorescence-based assays.[4] Here’s how to troubleshoot this:

  • Measure Intrinsic Fluorescence: First, confirm the autofluorescence by measuring the fluorescence of the compound at various concentrations in the assay buffer, using the same excitation and emission wavelengths as your assay's fluorophore.

  • Background Subtraction: For each experiment, include control wells with the compound at the same concentrations used in the assay wells but without the fluorescent probe. Subtract the average fluorescence intensity of these control wells from your experimental wells.

  • Switch to Red-Shifted Fluorophores: The autofluorescence of quinoline compounds is often strongest in the blue-green region of the spectrum.[4] If possible, use a fluorescent probe that excites and emits at longer wavelengths (in the red or far-red spectrum) to minimize spectral overlap.

  • Decrease Compound Concentration: If the therapeutic window of the compound allows, reducing its concentration can lower the background fluorescence.

Issue 3: Inconsistent Results in Cell Viability Assays

Q: I am getting variable results in my MTT assays with this compound. What could be the cause?

A: In addition to the previously mentioned solubility and autofluorescence issues, several factors can lead to inconsistent results in cell viability assays like the MTT assay:[5][6]

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your seeding density across all wells.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Incomplete Solubilization of Formazan: After the incubation with MTT, ensure the complete dissolution of the purple formazan crystals by the solubilizing agent (e.g., DMSO). Incomplete dissolution will lead to inaccurate absorbance readings. Pipette up and down to mix thoroughly.

  • Interference with MTT Reduction: Some compounds can interfere with the cellular reduction of MTT. If you suspect this, consider using an alternative viability assay that relies on a different mechanism, such as a resazurin-based assay (e.g., AlamarBlue) or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).

Data Presentation

Table 1: In Vitro Cytotoxicity of 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives Against Human Cancer Cell Lines

Note: Data for a closely related derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, is presented here as a reference.[1][7]

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer6.502
PC3Prostate Cancer11.751

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity of a 7-Chloro-4-(piperazin-1-yl)quinoline Derivative

Note: Data for the same derivative as in Table 1 is presented here as a reference.[1][7]

CompoundIC₅₀ (µM)
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone1.38
Sorafenib (Reference)0.33

Table 3: Antimalarial Activity of Bisquinoline Derivatives

Note: This table presents data for N,N-bis(7-chloroquinolin-4-yl)alkanediamines, which are structurally related to this compound.[8]

Compound LinkerP. falciparum (D-6, sensitive) IC₅₀ (nM)P. falciparum (W-2, resistant) IC₅₀ (nM)
Ethane< 6< 6
Propane< 6< 6
Butane< 6< 6
Cyclohexane< 6< 6

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell line of interest (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and non-toxic (e.g., <0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualization

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (Stock and Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_plate Read Absorbance (570 nm) solubilization->read_plate data_processing Data Processing and IC50 Calculation read_plate->data_processing

Caption: A flowchart of the experimental workflow for a typical cytotoxicity assay.

VEGFR2_signaling Simplified VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Compound 1,4-Bis(7-chloroquinolin- 4-yl)piperazine (Proposed Inhibition) Compound->VEGFR2 Inhibits (Hypothesized) PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Raf Raf PKC->Raf Permeability Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK Proliferation Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: A diagram of the VEGFR-2 signaling pathway and its downstream effects.

References

Technical Support Center: Scale-up Synthesis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the nucleophilic aromatic substitution reaction between two equivalents of 4,7-dichloroquinoline and one equivalent of piperazine. This reaction is typically carried out in a suitable solvent at elevated temperatures.

Q2: What is a critical consideration regarding the stoichiometry of the reactants?

A2: The molar ratio of 4,7-dichloroquinoline to piperazine is a critical parameter. A stoichiometric ratio of 2:1 is theoretically required. However, on a larger scale, slight adjustments may be necessary to minimize the formation of the mono-substituted impurity, 7-chloro-4-(piperazin-1-yl)quinoline. Using a slight excess of 4,7-dichloroquinoline can help drive the reaction to completion but may complicate purification.

Q3: Which solvents are recommended for this synthesis on a larger scale?

A3: Several polar protic and aprotic solvents have been reported for the synthesis of related compounds. For scale-up, factors like boiling point, cost, safety, and ease of removal are important. Methanol (MeOH) and isopropanol (i-PrOH) are often used.[1][2] Some processes have also utilized higher boiling point solvents like N-methyl-2-pyrrolidinone (NMP) or ethoxyethanol, but their removal and potential toxicity can be a concern on a larger scale.[2]

Q4: Is a base required for this reaction?

A4: While the reaction can proceed without an added base, the use of a non-nucleophilic base like potassium carbonate (K2CO3) is sometimes reported to scavenge the HCl generated during the reaction, which can improve the reaction rate and yield.[1]

Q5: What are the typical yields for the synthesis of the precursor, 7-chloro-4-(piperazin-1-yl)quinoline?

A5: The yields for the synthesis of the mono-substituted precursor can vary significantly depending on the reaction conditions. Reported yields range from 54% to over 95%.[1][2] Achieving high yields for the bis-substituted product can be more challenging due to the potential for side product formation.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products (e.g., mono-substituted piperazine).- Increase reaction time and monitor by TLC or HPLC. - Ensure the reaction temperature is maintained at reflux. - Adjust the stoichiometry; a slight excess of 4,7-dichloroquinoline may be beneficial.
Presence of Mono-substituted Impurity - Insufficient amount of 4,7-dichloroquinoline. - Short reaction time.- Use a slight excess (e.g., 2.1 equivalents) of 4,7-dichloroquinoline. - Prolong the reaction time and monitor for the disappearance of the mono-substituted intermediate.
Difficult Purification - Presence of unreacted starting materials. - Formation of oligomeric byproducts. - Product oiling out instead of crystallizing.- Optimize the reaction to ensure full conversion of piperazine. - Recrystallization from a suitable solvent system (e.g., diethyl ether, hexane) can be effective for removing impurities.[1][2] - If the product oils out, try adding a different anti-solvent or using a seed crystal to induce crystallization. Washing the crude oil with water can sometimes facilitate solidification.[2]
Reaction Stalls - Deactivation of reactants. - Insufficient heating.- Ensure the reaction is maintained at a vigorous reflux. - If a base is used, ensure it is anhydrous and of good quality.

Quantitative Data Summary

The following table summarizes various reported reaction conditions for the synthesis of the key precursor, 7-chloro-4-(piperazin-1-yl)quinoline, which can inform the scale-up synthesis of the bis-substituted target molecule.

Solvent Piperazine Equivalents Base Temperature Time (hours) Yield (%) Reference
MeOH5NoneReflux580[1]
i-PrOH3K2CO3Reflux1882-86[1]
i-PrOHN/AK2CO3Reflux3695[2]
N-methyl-2-pyrrolidinoneN/AN/AN/AN/A54[2]
MeOH2.5NoneReflux886[2]

Experimental Protocols

Scale-up Synthesis of this compound

Materials:

  • 4,7-dichloroquinoline

  • Anhydrous piperazine

  • Methanol (MeOH) or Isopropanol (i-PrOH)

  • Potassium Carbonate (K2CO3) (optional)

  • Deionized water

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge anhydrous piperazine (1.0 equivalent) and the chosen solvent (e.g., MeOH or i-PrOH).

  • Addition of Reactant: While stirring, add 4,7-dichloroquinoline (2.1 equivalents). If using a base, add anhydrous K2CO3 (2.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 8-18 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC or TLC) to ensure the consumption of the mono-substituted intermediate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a base was used, filter the suspension to remove inorganic salts.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product may be an oil or a solid.

  • Purification:

    • Wash the crude product with deionized water to remove any remaining piperazine hydrochloride and inorganic salts. This may induce crystallization if the product is an oil.

    • Filter the solid product and wash with additional water.

    • For higher purity, the product can be recrystallized from a suitable solvent such as diethyl ether or a hexane/ethyl acetate mixture.

  • Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 50-60 °C) to a constant weight.

Safety Precautions:

  • Handle 4,7-dichloroquinoline and piperazine in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture.

Visualizations

Synthesis_Pathway Synthesis of this compound A Piperazine C Reaction Mixture A->C B 4,7-Dichloroquinoline (2 eq.) B->C D This compound (Crude Product) C->D Reflux in Solvent (e.g., MeOH, i-PrOH) E Purified Product D->E Purification (Washing, Recrystallization)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Time Increase Reaction Time/ Temperature Incomplete->Action_Time Check_Purity Assess Purity Complete->Check_Purity Action_Time->Check_Reaction Impure Impure Product Check_Purity->Impure No Pure Problem Solved Check_Purity->Pure Yes Action_Purify Optimize Purification (Recrystallization, Washing) Impure->Action_Purify Action_Purify->Check_Purity

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine Analogs and Chloroquine in Antimalarial Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimalarial drug discovery, the quest for compounds effective against resistant strains of Plasmodium falciparum is of paramount importance. This guide provides a comparative overview of the antimalarial activity of structural analogs of 1,4-Bis(7-chloroquinolin-4-yl)piperazine and the benchmark drug, chloroquine. The data presented herein is collated from preclinical studies and aims to offer researchers, scientists, and drug development professionals a concise reference for understanding the potential of bisquinoline structures in overcoming chloroquine resistance.

In Vitro Antimalarial Activity and Cytotoxicity

The in vitro efficacy of novel compounds is a critical determinant of their therapeutic potential. The following tables summarize the 50% inhibitory concentration (IC50) of N,N'-bis(7-chloroquinolin-4-yl)alkanediamines, close structural analogs of this compound, against both chloroquine-sensitive (D-6) and chloroquine-resistant (W-2) strains of P. falciparum. For comparative purposes, data for chloroquine is also presented.

Table 1: In Vitro Antiplasmodial Activity of N,N'-Bis(7-chloroquinolin-4-yl)alkanediamines and Chloroquine

CompoundLinker Length (n)IC50 (nM) vs. P. falciparum D-6 (CQ-sensitive)IC50 (nM) vs. P. falciparum W-2 (CQ-resistant)Resistance Index (W-2/D-6)
N,N'-Bis(7-chloroquinolin-4-yl)ethylenediamine2< 6< 6~1
N,N'-Bis(7-chloroquinolin-4-yl)propanediamine3< 6< 6~1
N,N'-Bis(7-chloroquinolin-4-yl)butanediamine4< 6< 6~1
ChloroquineN/A~10-20~100-200~10

Data is adapted from Vennerstrom et al., J. Med. Chem. 1992, 35 (11), pp 2129–2134.[1]

Table 2: Cytotoxicity of Quinoline Derivatives

Compound DerivativeCell LineCC50 (µM)
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanoneMCF-76.502
"PC311.751

This data is provided for context on related structures and is not a direct measure of the cytotoxicity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays used to evaluate the antimalarial activity and mechanism of action of the compared compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.

Materials:

  • Plasmodium falciparum culture (chloroquine-sensitive and -resistant strains)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with human serum and gentamicin)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Humidified incubator with a gas mixture (5% CO2, 5% O2, 90% N2)

  • Fluorescence microplate reader

Procedure:

  • Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.

  • Drug Dilution: Prepare serial dilutions of the test compounds and chloroquine in the complete culture medium.

  • Plate Preparation: Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include positive (chloroquine) and negative (no drug) controls.

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in the complete culture medium. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.

  • Lysis and Staining: Following incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1-2 hours and then measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.

Inhibition of β-Hematin (Hemozoin) Formation Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin. This is a key mechanism of action for chloroquine and related antimalarials.

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 4.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Hemin Solution Preparation: Prepare a solution of hemin chloride in DMSO.

  • Compound Preparation: Prepare serial dilutions of the test compounds and chloroquine in DMSO.

  • Assay Setup: In a 96-well plate, add the hemin solution to each well. Then, add the different concentrations of the test compounds or chloroquine.

  • Initiation of Polymerization: Initiate the formation of β-hematin by adding the sodium acetate buffer to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification: After incubation, centrifuge the plate and discard the supernatant. Wash the pellet with DMSO to remove any remaining soluble hemin. Dissolve the β-hematin pellet in a solution of NaOH.

  • Absorbance Measurement: Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each concentration of the compound and determine the IC50 value.

Mechanism of Action and Signaling Pathway

The primary antimalarial mechanism of chloroquine and bisquinoline compounds involves the disruption of the parasite's detoxification pathway for heme.

G cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Polymerization (Detoxification) Parasite_Lysis Parasite Lysis and Death Heme->Parasite_Lysis Accumulation leads to Oxidative Stress & Membrane Damage Drug This compound / Chloroquine Drug->Heme Inhibits Polymerization

Caption: Mechanism of action of 4-aminoquinolines.

The diagram above illustrates the established mechanism of action for chloroquine and is the widely accepted mechanism for bisquinoline compounds. The parasite digests host hemoglobin within its acidic digestive vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this toxic heme into non-toxic hemozoin crystals. Chloroquine and bisquinolines are weak bases that accumulate in the acidic digestive vacuole. Here, they interfere with the heme polymerization process, leading to the buildup of toxic free heme. This accumulation results in oxidative stress and membrane damage, ultimately causing the lysis and death of the parasite. The superior activity of bisquinolines, particularly against chloroquine-resistant strains, is thought to be due to a higher affinity for heme and a greater ability to inhibit the polymerization process.

References

Comparative Analysis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine Analogs Against Resistant Malaria

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Antimalarial Drug Development

In Vitro Activity against Plasmodium falciparum

Bisquinoline compounds have demonstrated potent in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The inhibitory concentration 50 (IC50) values, which represent the concentration of a drug that inhibits 50% of parasite growth, are a key metric for in vitro efficacy.

Studies on a series of N,N'-bis(7-chloroquinolin-4-yl)alkanediamines and their heteroalkane analogs, including those with a piperazine bridge, have revealed impressive potency. Several of these compounds exhibit IC50 values in the low nanomolar range, often surpassing the activity of chloroquine against resistant strains.[1]

Compound ClassP. falciparum StrainIC50 Range (nM)Reference CompoundIC50 (nM)
N,N'-bis(7-chloroquinolin-4-yl)alkanediaminesD-6 (CQS)< 6Chloroquine~9
W-2 (CQR)< 6Chloroquine~120
N,N'-bis(7-chloroquinolin-4-yl)heteroalkanediamines (including piperazine bridge)D6 (CQS)1 - 100ChloroquineNot specified
W2 (CQR)1 - 100ChloroquineNot specified

Table 1: In Vitro Antiplasmodial Activity of Bisquinoline Analogs. This table summarizes the range of IC50 values observed for bisquinoline compounds structurally related to 1,4-Bis(7-chloroquinolin-4-yl)piperazine against chloroquine-sensitive and -resistant P. falciparum strains. Data is compiled from studies by Vennerstrom et al.[1][2]

In Vivo Efficacy in Murine Malaria Models

The in vivo efficacy of these compounds has been evaluated in mice infected with Plasmodium berghei, a common model for human malaria. The "4-day suppressive test" is a standard method to assess the reduction in parasitemia in treated mice compared to untreated controls.

Bisquinolines with piperazine and other heteroalkane bridges have shown substantial in vivo activity.[2] Several N,N'-bis(7-chloroquinolin-4-yl)alkanediamines were found to be curative at doses of 640 mg/kg.[1]

Compound ClassAnimal ModelDosing RegimenEfficacy
N,N'-bis(7-chloroquinolin-4-yl)alkanediaminesP. berghei infected mice640 mg/kgCurative
N,N'-bis(7-chloroquinolin-4-yl)heteroalkanediamines (including piperazine bridge)P. berghei infected miceNot specifiedSubstantially more effective than alkylamine-bridged analogs

Table 2: In Vivo Antimalarial Efficacy of Bisquinoline Analogs. This table outlines the in vivo activity of bisquinoline compounds in the P. berghei mouse model, demonstrating their potential for effective parasite clearance.

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for quinoline-based antimalarials, including the bisquinolines, is the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin.

Bisquinolines are thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic free heme, ultimately killing the parasite. A strong correlation has been observed between the antimalarial activity of bisquinolines and their ability to inhibit hematin (a proxy for heme) polymerization.[2]

Hemozoin_Inhibition cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Toxicity Bisquinoline This compound (and analogs) Bisquinoline->Hemozoin Inhibits

Figure 1: Mechanism of Action. This diagram illustrates how bisquinoline compounds inhibit hemozoin formation, leading to the accumulation of toxic heme and subsequent parasite death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to evaluate the antimalarial activity of compounds like this compound and its analogs.

In Vitro Antiplasmodial Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite DNA synthesis by quantifying the incorporation of radiolabeled hypoxanthine.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: Test compounds are serially diluted in culture medium.

  • Assay Setup: Asynchronous parasite cultures are incubated with the drug dilutions in 96-well plates for 24 hours.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours.

  • Harvesting and Scintillation Counting: The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the drug concentration.

In_Vitro_Workflow A Prepare serial dilutions of This compound B Add to 96-well plate with P. falciparum culture A->B C Incubate for 24 hours B->C D Add [3H]-hypoxanthine C->D E Incubate for another 24 hours D->E F Harvest cells and measure radioactivity E->F G Calculate IC50 values F->G

Figure 2: In Vitro Assay Workflow. A simplified workflow for determining the in vitro antiplasmodial activity of test compounds.

In Vivo Efficacy (4-Day Suppressive Test)

This murine model assesses the ability of a compound to suppress parasitemia.

  • Infection: Mice are inoculated intravenously with P. berghei-infected erythrocytes.

  • Treatment: The test compound is administered orally or subcutaneously to groups of mice for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On day 5, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of infected red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of suppression.

In_Vivo_Workflow A Infect mice with P. berghei B Administer test compound daily for 4 days A->B C Prepare and stain blood smears on day 5 B->C D Determine parasitemia by microscopy C->D E Calculate percentage of parasite suppression D->E

Figure 3: In Vivo Efficacy Workflow. A flowchart outlining the 4-day suppressive test for evaluating in vivo antimalarial activity.

Conclusion

The available data on close analogs of this compound strongly suggest its potential as a potent antimalarial agent, particularly against chloroquine-resistant strains of P. falciparum. Its presumed mechanism of action, the inhibition of hemozoin formation, is a well-validated target in antimalarial therapy. The potent in vitro and in vivo activities of its structural relatives warrant further investigation into this specific compound and its derivatives as promising leads in the fight against resistant malaria. Researchers are encouraged to utilize the standardized protocols outlined in this guide to further explore the therapeutic potential of this and other novel bisquinoline compounds.

References

A Comparative Analysis of the Cytotoxic Effects of 1,4-Bis(7-chloroquinolin-4-yl)piperazine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cytotoxic activity of various derivatives of 1,4-Bis(7-chloroquinolin-4-yl)piperazine, a class of compounds showing significant promise in anticancer research. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of this chemical scaffold.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. These values serve as a primary indicator of the cytotoxic potency of the compounds.

Compound IDDerivative Structure/NameCell LineIC50/GI50 (µM)Reference CompoundReference IC50/GI50 (µM)
4q 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanoneMCF-7 (Breast)6.502Doxorubicin6.774
PC3 (Prostate)11.751Doxorubicin7.7316
BAPPN 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHepG2 (Liver)3.3 (µg/mL)--
HCT-116 (Colon)23 (µg/mL)--
MCF-7 (Breast)3.1 (µg/mL)--
A549 (Lung)9.96 (µg/mL)--
Compound 5d N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-7-chloroquinolin-4-amineRaji (Lymphoma)4.3--
HuT78 (Lymphoma)0.4--
CCRF CEM (Leukemia)8.2--
THP1 (Leukemia)0.6--
Compound 12d (structure not fully specified)HuT78 (Lymphoma)Strong Activity--
Various 7-ChloroquinolinehydrazonesSR (Leukemia)up to 0.120--

Experimental Protocols

The cytotoxicity of the this compound derivatives is predominantly assessed using the MTT assay.[1][2][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The plates are then incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: The following day, the culture medium is removed and replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and an untreated control are also included. The plates are incubated for a specified period, typically ranging from 24 to 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C in the dark. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is then carefully removed, and 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.[1] The plate is then placed on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or 655 nm may be used to correct for background absorbance.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined from the dose-response curves by plotting cell viability against the compound concentration.

Signaling Pathways and Mechanism of Action

Several studies suggest that the cytotoxic effects of these quinoline-piperazine derivatives are mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. A prominent target identified is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

VEGFR-2 is a tyrosine kinase receptor that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5][6] Upon binding of its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[7] Inhibition of VEGFR-2 by quinoline-piperazine derivatives blocks this signaling pathway, thereby suppressing tumor-induced angiogenesis.[8]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (Active Dimer) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation P1 P P2 P Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream P2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Migration Cell Migration Downstream->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor Quinoline-Piperazine Derivative Inhibitor->VEGFR2_active Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow Visualization

The general workflow for evaluating the cytotoxicity of this compound derivatives is depicted in the following diagram.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Derivative Solutions Treatment 4. Treat Cells with Derivatives Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Incubation 5. Add MTT Reagent Treatment->MTT_Incubation Solubilization 6. Solubilize Formazan MTT_Incubation->Solubilization Absorbance 7. Measure Absorbance Solubilization->Absorbance Calculation 8. Calculate % Viability Absorbance->Calculation IC50 9. Determine IC50 Values Calculation->IC50

Caption: General workflow for cytotoxicity assessment.

References

Structure-Activity Relationship of 1,4-Bis(7-chloroquinolin-4-yl)piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bisquinoline scaffold, particularly derivatives of 1,4-bis(7-chloroquinolin-4-yl)piperazine, has garnered significant attention in medicinal chemistry due to its potent biological activities. These compounds have been extensively investigated for their antimalarial and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data and detailed methodologies.

Antimalarial Activity

The primary mechanism of antimalarial action for many quinoline-containing drugs, including these bisquinoline compounds, is the inhibition of hemozoin formation in the malaria parasite. During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Bisquinolines are thought to interfere with this process, leading to a buildup of toxic heme and parasite death.[1][2]

Key Structural Insights

Studies on various N,N-bis(7-chloroquinolin-4-yl)alkanediamines and their heteroalkane analogs have revealed several key SAR trends:

  • Linker Length and Rigidity: Maximum antimalarial activity is often observed in bisquinolines with a shorter, more rigid linker connecting the two quinoline rings. For instance, a two-carbon atom bridge was associated with increased activity due to decreased conformational mobility.[3] In contrast, for a series of N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines, no direct relationship was found between the length of the heteroalkane bridge and antimalarial activity.[4][5]

  • Linker Composition: The nature of the atoms in the linker also plays a crucial role. Bisquinolines featuring alkyl ether and piperazine bridges have demonstrated substantially more effectiveness in vivo against Plasmodium berghei compared to those with alkylamine bridges.[4][5]

  • Correlation with Hematin Polymerization Inhibition: A strong correlation has been observed between the potency of these compounds in inhibiting hematin polymerization and their ability to inhibit parasite growth, supporting the proposed mechanism of action.[1][4][5]

Comparative Antimalarial Activity Data

The following table summarizes the in vitro activity of selected bisquinoline analogs against chloroquine-sensitive (D-6 or NF54) and chloroquine-resistant (W-2 or K1) strains of Plasmodium falciparum.

Compound/AnalogLinkerIC50 (nM) - CQ-Sensitive StrainIC50 (nM) - CQ-Resistant StrainReference(s)
N,N-bis-(7-chloroquinolin-4-yl)alkanediamines (7 compounds)C2-C12 alkane< 6< 6[3]
(+/-)-trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamineCyclohexane< 6< 6[3]
N,N-Bis(7-chloroquinolin-4-yl)heteroalkanediamines (11 compounds)Heteroalkane1 - 1001 - 100[4][5]
Chiral Chloroquine Analog with Substituted Piperazine (Compound 7c)Substituted Piperazine56.98 (3D7)97.76 (K1)[6]
4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivativesPiperazinyl-pyrrolidinyl-methanone1420 - 19620 (NF54)Not Reported[7]
3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazone (F12)Piperazinyl-propionic acid hydrazoneNot ReportedNot Reported[8]

Anticancer Activity

Derivatives of the 7-chloro-4-(piperazin-1-yl)quinoline scaffold have also been explored as potential anticancer agents, demonstrating activity against a range of human cancer cell lines.

Key Structural Insights
  • Hybrid Molecules: Integrating the 7-chloroquinoline moiety with other pharmacophores, such as benzimidazole or other heterocyclic systems, has yielded hybrid molecules with potent antiproliferative activity.[9][10]

  • Substitution on the Piperazine Ring: Modifications at the N-4 position of the piperazine ring have been a key strategy in developing anticancer derivatives. For example, the introduction of a benzoyl group has led to compounds with significant activity against renal cancer cell lines.[11] Similarly, the addition of N-substituted amino-ethanone derivatives has resulted in compounds with cytotoxicity against breast and prostate cancer cell lines.[9]

Comparative Anticancer Activity Data

The table below presents the in vitro anticancer activity of representative 7-chloroquinoline-piperazine derivatives.

Compound/AnalogCancer Cell Line(s)Activity MetricValue (µM)Reference(s)
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)MCF-7 (Breast)IC506.502[9]
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)PC3 (Prostate)IC5011.751[9]
7-(4-substituted piperazin-1-yl)-4-oxoquinolines (Compounds 1a, 2a, 3b, 6b, 7a)60 human cell linesMean GI502.63 - 3.09[12]
7-Chloroquinoline-benzimidazole hybrid (Compound 12d)Various leukemia and lymphomaIC50Not specified[10]
4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile (Compound 8c)UO-31 (Renal)Growth %-7[11]
4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile (Compound 8g)UO-31 (Renal)Growth %-19[11]

Experimental Protocols

In Vitro Antimalarial Assay

The in vitro antimalarial activity is typically assessed against cultured P. falciparum parasites. A common method involves incubating the parasites with serial dilutions of the test compounds. The parasite growth inhibition is often determined using a colorimetric or fluorometric assay that measures the activity of a parasite-specific enzyme, such as lactate dehydrogenase (pLDH), or by using a fluorescent DNA-intercalating dye to quantify parasite proliferation. The 50% inhibitory concentration (IC50) is then calculated from the dose-response curves.

Inhibition of β-Hematin (Hemozoin) Formation

The ability of compounds to inhibit the formation of β-hematin is evaluated in a cell-free assay. A solution of hemin is induced to polymerize into β-hematin, typically by the addition of a lipid or by adjusting the pH. The test compounds are added at various concentrations, and the amount of β-hematin formed is quantified after a specific incubation period. This is often done by measuring the absorbance of the remaining soluble heme after centrifugation. The IC50 for the inhibition of β-hematin formation is then determined.[6]

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

The cytotoxicity of the compounds against mammalian cell lines (e.g., Vero, HeLa, MCF-7) is crucial to determine their selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used. Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds. After a set period (e.g., 72 hours), MTT is added, which is reduced by metabolically active cells to a purple formazan product. The absorbance of the formazan is measured, and the 50% cytotoxic concentration (CC50) is determined from the dose-response curves.[6][7]

Visualized Workflows and Pathways

Antimalarial_Mechanism cluster_parasite Malaria Parasite (Food Vacuole) cluster_drug Bisquinoline Action Hemoglobin Hemoglobin (from Host RBC) Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Bisquinoline Bisquinoline Compound Bisquinoline->Heme Inhibits Polymerization

Caption: Proposed mechanism of antimalarial action for bisquinoline compounds.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Bisquinoline Analogs Antimalarial_Assay Antimalarial Assay (P. falciparum) Synthesis->Antimalarial_Assay Anticancer_Assay Anticancer Assay (e.g., NCI-60 Panel) Synthesis->Anticancer_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Vero cells) Antimalarial_Assay->Cytotoxicity_Assay Hematin_Assay Hematin Polymerization Inhibition Assay Antimalarial_Assay->Hematin_Assay Anticancer_Assay->Cytotoxicity_Assay Target_Binding Target Binding Studies (e.g., VEGFR-II) Anticancer_Assay->Target_Binding Animal_Model Animal Model Studies (e.g., P. berghei in mice) Cytotoxicity_Assay->Animal_Model Promising Selectivity Hematin_Assay->Animal_Model Target_Binding->Animal_Model

Caption: General workflow for the screening of bisquinoline analogs.

References

Unveiling the Antimalarial Potential of 1,4-Bis(7-chloroquinolin-4-yl)piperazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimalarial activity of the synthetic compound 1,4-Bis(7-chloroquinolin-4-yl)piperazine against established antimalarial drugs: chloroquine, mefloquine, and piperaquine. This analysis is supported by available experimental data to validate its potential as a novel antimalarial candidate.

In Vitro Efficacy: A Potent Challenger to Drug-Resistant Malaria

Quantitative data on the in vitro antimalarial activity of this compound reveals its potent efficacy, particularly against chloroquine-resistant strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.

Table 1: Comparative In Vitro Antimalarial Activity (IC50, nM)

CompoundP. falciparum 3D7 (CQ-S)P. falciparum K1 (CQ-R)
This compound 11.212.6
Chloroquine16.27[1]379.83[1]
MefloquineVariousVarious
Piperaquine2742

CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant. Data for this compound from a commercial supplier. Data for comparator drugs are from various scientific publications and represent a range of reported values.

Notably, this compound demonstrates potent activity against both the chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum, with IC50 values of 11.2 nM and 12.6 nM, respectively. This is a significant finding, as its efficacy against the K1 strain is substantially higher than that of chloroquine, suggesting it may overcome common resistance mechanisms.

Cytotoxicity and Selectivity: A Key Consideration for Drug Development

Table 2: Comparative In Vitro Cytotoxicity (CC50, µM) in Mammalian Cell Lines

CompoundH9C2 (Cardiomyocytes)HEK293 (Kidney)Vero (Kidney)BHK21 (Kidney)
This compound Data not availableData not availableData not availableData not available
Chloroquine17.1[2]9.88[2]92.35[2]-
Mefloquine---20.44[3]
PiperaquineData not availableData not availableData not availableData not available

Further research is required to determine the CC50 of this compound to calculate its selectivity index and fully assess its therapeutic potential.

Experimental Protocols: Methodologies for Validation

The following are standardized protocols for the key experiments used to evaluate antimalarial compounds.

In Vitro Antimalarial Susceptibility Testing

The in vitro activity of antimalarial drugs against P. falciparum is commonly determined using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: Asynchronous P. falciparum parasites are maintained in human erythrocytes in RPMI 1640 medium supplemented with human plasma at 37°C under a gas mixture of 93% N2, 4% CO2, and 3% O2.

  • Assay Procedure: Synchronized ring-stage parasites are incubated in 96-well plates with serial dilutions of the test compound for 72 hours.

  • Data Acquisition: Parasite growth is quantified by measuring the fluorescence of SYBR Green I, a dye that binds to parasitic DNA.

  • Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Antimalarial Efficacy Testing

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard method for evaluating in vivo efficacy.

  • Infection: Mice are inoculated with P. berghei-infected erythrocytes.

  • Treatment: Test compounds are administered to the mice daily for four consecutive days, starting on the day of infection.

  • Parasitemia Determination: On the fifth day, the percentage of parasitized erythrocytes is determined from Giemsa-stained blood smears.

  • Analysis: The 50% effective dose (ED50), the dose that suppresses parasitemia by 50% compared to an untreated control group, is determined.

Visualizing the Science: Workflows and Mechanisms

To better understand the evaluation process and the compound's likely mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start P. falciparum Culture drug_dilution Serial Drug Dilution invitro_start->drug_dilution incubation 72h Incubation drug_dilution->incubation sybr_green SYBR Green I Assay incubation->sybr_green ic50 IC50 Determination sybr_green->ic50 invivo_start P. berghei Infection in Mice treatment 4-Day Drug Treatment invivo_start->treatment parasitemia Parasitemia Measurement treatment->parasitemia ed50 ED50 Determination parasitemia->ed50 mechanism_of_action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Non-Toxic Hemozoin Heme->Hemozoin Detoxification (Biocrystallization) ParasiteDeath Parasite Lysis Heme->ParasiteDeath Accumulation & Toxicity Drug This compound Drug->Hemozoin Inhibition logical_relationship Efficacy High In Vitro Efficacy (Low IC50) Candidate Viable Drug Candidate Efficacy->Candidate Resistance Activity Against Resistant Strains Resistance->Candidate Selectivity High Selectivity Index (Low Host Toxicity) Selectivity->Candidate

References

A Comparative Analysis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine and Other Bisquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bisquinoline compound 1,4-Bis(7-chloroquinolin-4-yl)piperazine against other notable bisquinolines, focusing on their potential as anticancer and antimalarial agents. While specific experimental data for this compound is limited in publicly available literature, this analysis leverages data from structurally similar compounds to infer its potential activity and place it within the broader context of bisquinoline pharmacology.

Introduction to Bisquinolines

Bisquinolines are a class of chemical compounds characterized by the presence of two quinoline rings linked together. This structural motif has been extensively explored in medicinal chemistry, leading to the development of potent therapeutic agents. The antimalarial drug piperaquine is a well-known example of a bisquinoline. The linkage and substituents on the quinoline rings play a crucial role in determining the biological activity, target specificity, and pharmacokinetic properties of these compounds.

Synthesis of this compound and Analogues

The synthesis of this compound, a symmetrical bisquinoline, can be achieved through the nucleophilic substitution of a halogen on the 4-position of a 7-chloroquinoline ring with piperazine. A plausible synthetic route involves the reaction of two equivalents of 4,7-dichloroquinoline with one equivalent of piperazine in a suitable solvent and under elevated temperatures.

A general synthetic scheme is outlined below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions dichloroquinoline 4,7-Dichloroquinoline (2 eq.) reaction dichloroquinoline->reaction piperazine Piperazine (1 eq.) piperazine->reaction solvent Solvent (e.g., Ethanol, DMF) solvent->reaction base Base (e.g., Triethylamine) base->reaction heat Heat heat->reaction product This compound reaction->product Nucleophilic Substitution

Caption: General synthesis of this compound.

Comparative Analysis of Biological Activity

This section compares the potential biological activities of this compound with other bisquinolines and the parent monoquinoline, chloroquine. The comparison is drawn from published data on anticancer and antimalarial activities.

Anticancer Activity

Quinoline and bisquinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and interference with key signaling pathways. Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[1]

Table 1: Comparative Anticancer Activity (IC50, µM) of Bisquinoline Analogues

Compound/DerivativeCell Line (Cancer Type)IC50 (µM)Reference
This compound Data not available--
PiperaquineData not available--
ChloroquineMDA-MB-468 (Breast)> 50[2]
ChloroquineMCF-7 (Breast)20.72[2]
HydroxychloroquineA549 (Lung)78.6 (24h), 58.6 (48h)
HydroxychloroquineHuCCT-1 (Cholangiocarcinoma)168.4[3]
HydroxychloroquineCCLP-1 (Cholangiocarcinoma)113.36[3]
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanoneMCF-7 (Breast)6.502[4]
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanonePC3 (Prostate)11.751[4]
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-7-chloroquinolin-4-amineRaji (Lymphoma)4.3[5]
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-7-chloroquinolin-4-amineHuT78 (T-cell lymphoma)0.4[5]

Based on the available data for structurally related compounds, it is plausible that this compound possesses anticancer activity. The symmetrical nature of the molecule with two 7-chloroquinoline moieties might enhance its ability to interact with biological targets compared to its monocyclic counterparts.

Antimalarial Activity

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a historically significant drug. Bisquinolines, such as piperaquine, have been developed to overcome chloroquine resistance. The proposed mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic heme.

Table 2: Comparative Antimalarial Activity (IC50, nM) of Bisquinolines

CompoundP. falciparum StrainIC50 (nM)Reference
This compound Data not available--
PiperaquineChloroquine-sensitive35.5[6]
PiperaquineChloroquine-resistant40.7[6]
ChloroquineD-6 (Chloroquine-sensitive)< 6
ChloroquineW-2 (Chloroquine-resistant)< 6
N,N'-Bis(7-chloroquinolin-4-yl)ethylenediamineD-6 (Chloroquine-sensitive)< 6
N,N'-Bis(7-chloroquinolin-4-yl)ethylenediamineW-2 (Chloroquine-resistant)< 6
N,N'-Bis(7-chloroquinolin-4-yl)butanediamineD-6 (Chloroquine-sensitive)< 6
N,N'-Bis(7-chloroquinolin-4-yl)butanediamineW-2 (Chloroquine-resistant)< 6
N,N-Bis(7-chloroquinolin-4-yl)piperazine-containing analogueW2 (Chloroquine-resistant)1-100

The structural similarity of this compound to piperaquine and other potent bisquinoline antimalarials suggests that it is likely to exhibit significant activity against Plasmodium falciparum, including chloroquine-resistant strains.

Signaling Pathways and Mechanisms of Action

The biological effects of bisquinolines are mediated through their interaction with various cellular pathways. In cancer, these compounds can induce apoptosis and inhibit key signaling cascades involved in cell proliferation and survival. In malaria, the primary mechanism is the disruption of heme detoxification.

Anticancer Signaling Pathways

One of the key pathways implicated in the anticancer effect of 7-chloro-4-(piperazin-1-yl)quinoline derivatives is the VEGFR-2 signaling cascade, which is crucial for angiogenesis.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Bisquinoline 1,4-Bis(7-chloroquinolin-4-yl) piperazine Derivative Bisquinoline->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by bisquinoline derivatives.

Antimalarial Mechanism of Action

In the context of malaria, bisquinolines interfere with the detoxification of heme within the parasite's digestive vacuole.

G cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity Polymerization Heme->Polymerization Bisquinoline Bisquinoline Bisquinoline->Heme Complexation Bisquinoline->Polymerization Inhibition Polymerization->Hemozoin

Caption: Antimalarial mechanism of bisquinolines via inhibition of hemozoin formation.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

Synthesis of this compound

Materials:

  • 4,7-Dichloroquinoline

  • Piperazine

  • Ethanol (or other suitable solvent)

  • Triethylamine (or other suitable base)

Procedure:

  • A mixture of 4,7-dichloroquinoline (2.0 mmol) and piperazine (1.0 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

  • Triethylamine (2.2 mmol) is added to the mixture to act as a base.

  • The reaction mixture is heated to reflux and stirred for 24-48 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the pure this compound.

  • The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[5]

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

Materials:

  • Plasmodium falciparum cultures (chloroquine-sensitive and -resistant strains)

  • Human red blood cells

  • Complete parasite culture medium

  • Test compounds (dissolved in DMSO)

  • SYBR Green I dye

  • Lysis buffer

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Asynchronous or synchronized parasite cultures are diluted to a desired parasitemia and hematocrit.

  • The parasite suspension is added to 96-well plates containing serial dilutions of the test compounds.

  • The plates are incubated for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

  • After incubation, the plates are frozen and thawed to lyse the red blood cells.

  • Lysis buffer containing SYBR Green I is added to each well.

  • The plates are incubated in the dark for 1 hour.

  • Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The fluorescence intensity is proportional to the amount of parasite DNA, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound, as a symmetrical bisquinoline, holds significant potential as both an anticancer and antimalarial agent. Its structural similarity to the potent antimalarial drug piperaquine and to various anticancer bisquinoline derivatives suggests that it is a promising scaffold for further investigation. While direct experimental data on its biological activity is currently lacking, the comparative analysis presented in this guide provides a strong rationale for its synthesis and evaluation. Future studies should focus on determining the specific IC50 values of this compound against a panel of cancer cell lines and Plasmodium falciparum strains to fully elucidate its therapeutic potential. Furthermore, detailed mechanistic studies will be crucial to identify its specific molecular targets and pathways of action.

References

Comparative Analysis of the Biological Activity of 1,4-Bis(7-chloroquinolin-4-yl)piperazine and Related Bisquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 1,4-bis(7-chloroquinolin-4-yl)piperazine and its analogs, focusing on their potential as antimalarial and anticancer agents. Due to the limited availability of public data on the specific biological activity of this compound, this guide leverages experimental data from closely related bisquinoline compounds to infer its potential efficacy and mechanism of action.

Executive Summary

Bisquinolines, a class of compounds characterized by two quinoline rings linked by a spacer, have demonstrated significant biological activity, particularly against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The core mechanism of action for many 4-aminoquinoline derivatives, including the parent compound chloroquine, involves the inhibition of hemozoin biocrystallization within the parasite's food vacuole, leading to a toxic buildup of free heme. Furthermore, quinoline derivatives are known to interfere with autophagic processes, a mechanism that is also being explored for its potential in cancer therapy. This guide presents available quantitative data for a close structural analog of this compound and outlines the standard experimental protocols used to assess the biological activity of such compounds.

Comparative Biological Activity

Antimalarial Activity

The primary therapeutic area for bisquinolines has been malaria. The data below compares the in vitro and in vivo antimalarial activity of the aforementioned analog with the standard antimalarial drug, chloroquine.

Table 1: In Vitro Antimalarial Activity against Plasmodium falciparum

CompoundStrain (Chloroquine-Sensitivity)IC₅₀ (nM)Reference
ChloroquineD6 (Sensitive)9.1 ± 1.5
ChloroquineW2 (Resistant)123 ± 21
N,N'-Bis(7-chloroquinolin-4-yl)piperazine-1,4-diylbis(trimethylene)diamineD6 (Sensitive)3.8 ± 0.6
N,N'-Bis(7-chloroquinolin-4-yl)piperazine-1,4-diylbis(trimethylene)diamineW2 (Resistant)8.8 ± 1.4

Table 2: In Vivo Antimalarial Activity against Plasmodium berghei in Mice

CompoundAdministration RouteDose (mg/kg/day)Mean Survival Time (Days)Cure Rate (%)Reference
Untreated Control--19.8 ± 0.80
ChloroquineSubcutaneous20>60100
N,N'-Bis(7-chloroquinolin-4-yl)piperazine-1,4-diylbis(trimethylene)diamineSubcutaneous80>60100
Anticancer Activity

The anticancer potential of quinoline derivatives is an active area of research. Their mechanism is often linked to the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive. While specific anticancer data for this compound is not available, the known autophagy-inhibiting properties of chloroquine suggest that bisquinolines may exhibit similar activity.

Signaling Pathways and Mechanisms of Action

Antimalarial Mechanism of Action

The primary antimalarial action of 4-aminoquinolines is the disruption of heme detoxification in the malaria parasite.

Antimalarial_Mechanism cluster_parasite Plasmodium-infected Red Blood Cell cluster_drug Drug Action Hemoglobin Hemoglobin Heme Toxic Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion in Food Vacuole Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Heme Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Bisquinoline This compound Bisquinoline->Heme Accumulates in Food Vacuole Bisquinoline->Hemozoin Inhibits Heme Polymerase

Caption: Antimalarial mechanism of 4-aminoquinolines.

Autophagy Inhibition Pathway

Chloroquine and its derivatives are known to inhibit autophagy, a key cellular process.

Autophagy_Inhibition Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Lysosomal Hydrolases Bisquinoline This compound Bisquinoline->Lysosome Increases Lysosomal pH Bisquinoline->Autolysosome Inhibits Fusion

Caption: Inhibition of autophagy by quinoline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in the evaluation of bisquinoline compounds.

In Vitro Antimalarial Activity Assay (P. falciparum)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the blood stages of the malaria parasite.

InVitro_Antimalarial_Workflow cluster_workflow Experimental Workflow start Start: Prepare Parasite Culture (P. falciparum in human RBCs) prepare_plates Prepare 96-well plates with serial dilutions of test compound start->prepare_plates add_parasites Add parasitized red blood cells to each well prepare_plates->add_parasites incubate Incubate for 48-72 hours (37°C, 5% CO₂, 5% O₂) add_parasites->incubate measure_growth Measure parasite growth (e.g., SYBR Green I assay) incubate->measure_growth calculate_ic50 Calculate IC₅₀ values measure_growth->calculate_ic50 end End: Determine Potency calculate_ic50->end

Caption: Workflow for in vitro antimalarial assay.

Protocol Details:

  • Parasite Culture: P. falciparum strains (e.g., D6, W2) are maintained in continuous culture in human red blood cells (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well microtiter plate.

  • Infection: Asynchronous parasite cultures are diluted to a hematocrit of 2.5% and a parasitemia of 0.5% and added to the drug-containing plates.

  • Incubation: Plates are incubated for 72 hours under the conditions described above.

  • Growth Measurement: Parasite growth is quantified using a fluorescent DNA-intercalating dye such as SYBR Green I. Fluorescence is measured using a microplate reader.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is determined by non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of a compound against a mammalian cell line to determine its selectivity.

Protocol Details:

  • Cell Culture: A mammalian cell line (e.g., HeLa, HepG2) is cultured in appropriate medium supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC₅₀ (50% cytotoxic concentration) is determined.

In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)

This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.[1]

Protocol Details:

  • Animal Model: Swiss albino mice are used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.[1]

  • Treatment: The test compound is administered daily for four consecutive days, starting on the day of infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group to calculate the percentage of suppression. The mean survival time of the mice in each group is also recorded.

References

Comparative Analysis of 1,4-Bis(7-chloroquinolin-4-yl)piperazine in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiplasmodial activity of 1,4-Bis(7-chloroquinolin-4-yl)piperazine and related bisquinoline analogues, with a focus on cross-resistance profiles against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The data presented is compiled from various in vitro studies to aid in the evaluation of its potential as an antimalarial candidate.

Performance Comparison: In Vitro Antiplasmodial Activity

The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and other relevant antimalarial compounds against various strains of P. falciparum. The resistance index (RI), calculated as the ratio of the IC50 for the resistant strain to the sensitive strain, is a key indicator of cross-resistance.

CompoundP. falciparum Strain (Chloroquine-Sensitive)IC50 (nM)P. falciparum Strain (Chloroquine-Resistant)IC50 (nM)Resistance Index (RI)Reference
ChloroquineD68.7W2123.814.2[1]
This compound D61-100 (range for similar bisquinolines)W21-100 (range for similar bisquinolines)Lower than Chloroquine[2][3]
Analogue 7i (Aminoquinoline-Pyrimidine Hybrid)D60.012W20.0161.33[1]
N,N-bis(7-chloroquinolin-4-yl)alkanediamines (various)D-6<6W-2<6Significantly lower than Chloroquine[4]

Table 1: Comparative In Vitro Antiplasmodial Activity. This table highlights the potency of various compounds against chloroquine-sensitive and -resistant parasite strains. A lower resistance index suggests that the compound is more effective against resistant strains.

CompoundCell LineCC50 (µM)Selectivity Index (SI)Reference
Analogue 7i (Aminoquinoline-Pyrimidine Hybrid)VERO>9.76>812[1]
ChloroquineNot specifiedNot specifiedNot specified
This compound Not specifiedNot specifiedNot specified

Table 2: Cytotoxicity Data. The selectivity index (SI), the ratio of cytotoxic concentration (CC50) to antiplasmodial activity (IC50), is a critical parameter for evaluating the therapeutic window of a compound. A higher SI is desirable. Data for the specific target compound was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[5]

  • Plate Preparation: Serial dilutions of the test compounds and reference drugs (e.g., chloroquine) are prepared in a 96-well plate. The final concentration of the solvent (e.g., DMSO) should be kept at a non-toxic level, typically below 0.5%.[5]

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., 3D7 for chloroquine-sensitive and Dd2 for chloroquine-resistant) are added to the wells to achieve a final parasitemia of ~0.5-1% and a hematocrit of 2%.[5]

  • Incubation: The plates are incubated for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[5]

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.[5]

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using a non-linear regression analysis.[5]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxicity of a compound on mammalian cell lines, which helps in determining its selectivity.[6][7][8]

  • Cell Seeding: Mammalian cells (e.g., VERO, HepG2, or HEK293T) are seeded in a 96-well plate and allowed to adhere overnight.[7]

  • Compound Addition: Serial dilutions of the test compound are added to the wells, and the plate is incubated for 48-72 hours.[5]

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Experimental Workflow for Antimalarial Drug Screening

G cluster_0 In Vitro Antiplasmodial Activity cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis start Prepare serial dilutions of test compounds culture Culture P. falciparum (sensitive & resistant strains) start->culture expose Expose parasites to compounds for 72h culture->expose assay Perform SYBR Green I Assay expose->assay ic50 Determine IC50 values assay->ic50 ri Calculate Resistance Index (RI = IC50_resistant / IC50_sensitive) ic50->ri si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si seed Seed mammalian cells (e.g., VERO) treat Treat cells with compound dilutions for 48-72h seed->treat mtt Perform MTT Assay treat->mtt cc50 Determine CC50 values mtt->cc50 cc50->si

Caption: Workflow for evaluating antimalarial candidates.

Mechanism of Action and Resistance for 4-Aminoquinolines

G cluster_0 Parasite Digestive Vacuole cluster_1 Drug Action (Sensitive Strain) cluster_2 Resistance Mechanism hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin heme->hemozoin Heme Polymerase inhibition Inhibits Heme Polymerase heme->inhibition drug_entry 4-Aminoquinoline enters vacuole drug_entry->inhibition efflux Drug is effluxed from vacuole drug_entry->efflux accumulation Toxic Heme Accumulates inhibition->accumulation death Parasite Death accumulation->death pfcrt Mutated PfCRT Transporter pfcrt->efflux

Caption: 4-Aminoquinoline action and resistance mechanism.

References

Benchmarking 1,4-Bis(7-chloroquinolin-4-yl)piperazine Against New Antimalarial Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates a continuous search for novel antimalarial agents. This guide provides a comparative analysis of the bisquinoline compound, 1,4-Bis(7-chloroquinolin-4-yl)piperazine, against recently developed and pipeline antimalarial drugs. The comparison is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and resistance profiles.

Executive Summary

This compound belongs to the bisquinoline class of compounds, which, like chloroquine, are thought to interfere with heme detoxification in the parasite's food vacuole. It has demonstrated potent nanomolar activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro. However, its in vivo efficacy in murine models, while present, has not been sufficient to warrant further clinical development when compared to newer antimalarial candidates.

The new generation of antimalarial drugs, such as GanLum (a combination of ganaplacide and lumefantrine), showcases superior efficacy in clinical trials, with high cure rates against resistant parasites and a novel mechanism of action that includes blocking transmission.[1][2][3] This guide will delve into the quantitative data and experimental methodologies that underpin these comparisons.

Data Presentation: Quantitative Comparison of Antimalarial Compounds

The following tables summarize the in vitro and in vivo activities of this compound and selected new antimalarial drugs.

Table 1: In Vitro Activity against Plasmodium falciparum

CompoundStrain (CQ-Sensitivity)IC50 (nM)Cytotoxicity (CC50 in µM)Selectivity Index (CC50/IC50)Reference(s)
This compound & Analogs
D6 (Sensitive)1-100Not consistently reportedNot consistently reported[4][5]
W2 (Resistant)1-100 (often more potent than against D6)Not consistently reportedNot consistently reported[4][5]
Ganaplacide (KAF156) 3D7 (Sensitive)9.0 ± 1.0>10,000 (HepG2)>1111[6][7]
W2 (Resistant)7.7 ± 0.7>10,000 (HepG2)>1298[6][7]
Dd2 (Resistant)7.1 ± 1.7>10,000 (HepG2)>1408[6][7]
M5717 (DDD107498) 3D7 (Sensitive)1.3 ± 0.2>10 (HepG2)>7692[8]
Chloroquine D6 (Sensitive)~20>100 (various cell lines)>5000[9]
W2 (Resistant)>200>100 (various cell lines)<500[9]

Table 2: In Vivo Efficacy in Murine Models (Plasmodium berghei)

CompoundAdministrationDosageEfficacyReference(s)
This compound & Analogs Oral/Subcutaneous640 mg/kgCurative in some cases[10]
Ganaplacide (KAF156) OralED50: 0.6 mg/kg, ED90: 0.9 mg/kg, ED99: 1.4 mg/kgHighly effective[6][11]
M5717 (DDD107498) OralNot specifiedPotent activity[8]
Chloroquine Oral/SubcutaneousED50: 1.5-1.8 mg/kgEffective against sensitive strains[12]

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Assay

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds are serially diluted in appropriate solvents and pre-dosed into 96-well microtiter plates.

  • Assay Initiation: Asynchronous parasite cultures, predominantly at the ring stage, are diluted to a parasitemia of 0.5% and a hematocrit of 1.5% and added to the drug-coated plates.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The lysis buffer contains Tris (20 mM, pH 7.5), EDTA (5 mM), saponin (0.008% w/v), and Triton X-100 (0.08% v/v).[13] The plates are incubated in the dark at room temperature for 1 hour.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.

In Vivo Antimalarial Efficacy Testing: 4-Day Suppressive Test (Peter's Test)

This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.

  • Animal Model: Swiss albino mice or other suitable strains are used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: The test compound is administered orally or subcutaneously to groups of mice once daily for four consecutive days, starting a few hours after parasite inoculation. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.[14][15]

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to the control group, and the percentage of suppression is calculated. The effective dose (ED50 and ED90) can be determined from dose-response curves.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Heme_Detoxification_Pathway Heme Detoxification Pathway in Plasmodium falciparum cluster_RBC Red Blood Cell Cytosol cluster_DV Parasite Digestive Vacuole (Acidic) cluster_DrugAction Drug Action Hemoglobin Hemoglobin Globin Globin Hemoglobin->Globin Ingestion & Proteolysis Heme Free Heme (Toxic) Hemoglobin->Heme Release AminoAcids Amino Acids Globin->AminoAcids Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization (Heme Polymerization) Bisquinolines This compound (and Chloroquine) Bisquinolines->Heme Inhibition

Caption: Mechanism of action for this compound.

Chloroquine_Resistance_Mechanism Chloroquine Resistance Mechanism via PfCRT cluster_DV Digestive Vacuole (Acidic) cluster_Membrane DV Membrane cluster_Cytosol Parasite Cytosol (Neutral pH) CQ_H Chloroquine (CQH2++) Heme Heme CQ_H->Heme Inhibition of Hemozoin Formation PfCRT_S PfCRT (Sensitive) CQ_H->PfCRT_S Blocked PfCRT_R PfCRT (Resistant, mutated) CQ_H->PfCRT_R Hemozoin Hemozoin Heme->Hemozoin CQ_efflux Chloroquine PfCRT_R->CQ_efflux Efflux CQ Chloroquine CQ->CQ_H Accumulation (Protonation)

Caption: Chloroquine efflux mediated by mutant PfCRT.

Experimental_Workflow_InVitro In Vitro Antimalarial Assay Workflow (SYBR Green I) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Add parasites to drug-dosed 96-well plates A->C B Culture P. falciparum (asynchronous, ring-stage) B->C D Incubate for 72 hours C->D E Add SYBR Green I lysis buffer D->E F Incubate for 1 hour (in the dark) E->F G Read fluorescence (Ex: 485nm, Em: 530nm) F->G H Calculate IC50 values G->H

Caption: Workflow for the in vitro SYBR Green I assay.

Conclusion

This compound and its analogs demonstrate potent in vitro antimalarial activity, effectively inhibiting both chloroquine-sensitive and -resistant P. falciparum strains, likely through the inhibition of heme polymerization. However, the landscape of antimalarial drug development has significantly evolved. Newer drugs like GanLum (ganaplacide/lumefantrine) not only exhibit high clinical efficacy against resistant parasites but also possess novel mechanisms of action that can block parasite transmission.[1][2][16] While bisquinolines remain an important class of antimalarial compounds, the benchmark for new drug candidates is increasingly defined by multi-stage activity, a high barrier to resistance, and a favorable safety profile demonstrated in extensive clinical trials. Future research on bisquinolines should focus on optimizing their in vivo efficacy and safety profiles to compete with the promising new generation of antimalarial therapies.

References

Safety Operating Guide

Navigating the Disposal of 1,4-Bis(7-chloroquinolin-4-yl)piperazine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 1,4-Bis(7-chloroquinolin-4-yl)piperazine, a quinoline derivative. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this exact compound, a conservative approach based on the known hazards of quinoline and piperazine derivatives is mandatory.

Core Principle: Treat as Hazardous Waste

This compound, like many of its parent quinoline compounds, must be treated as hazardous waste.[1] Under no circumstances should this chemical or any materials contaminated with it be disposed of in standard laboratory trash or poured down the drain.[2][3] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[4][5]

Essential Safety and Logistical Information

Adherence to strict safety protocols is the first step in the disposal process. This involves utilizing appropriate Personal Protective Equipment (PPE) and following a systematic plan for waste collection, storage, and handoff to certified disposal experts.

Personal Protective Equipment (PPE) Summary

Before handling this compound for disposal, all personnel must be equipped with the following PPE to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or a chemical fume hood.---

Step-by-Step Disposal Protocol

The following operational plan provides a clear, procedural guide for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be identified and segregated as hazardous waste.[3]

  • To prevent potentially dangerous reactions, do not mix this waste with other incompatible chemical waste streams.[1]

Step 2: Waste Collection and Containment

  • Solid Waste: Carefully place any solid this compound and any contaminated disposable items directly into a clearly labeled, sealable hazardous waste container.[3] The container must be made of a material compatible with the chemical.

  • Liquid Waste: Collect any solutions containing the compound in a designated, leak-proof liquid hazardous waste container.[3] The container must have a secure, tight-fitting lid and be compatible with the solvent used.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". For liquid waste, list all components and their approximate percentages.[3]

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste containers in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[3]

  • This area should be secure, well-ventilated, and away from general laboratory traffic to minimize the risk of spills or exposure. The use of secondary containment, such as a larger, chemically resistant bin, is highly recommended.[3]

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3]

  • Provide the disposal vendor with a complete inventory of the waste.

  • The recommended method of disposal for halogenated organic compounds like this is high-temperature incineration in a specially equipped chemical incinerator.[6]

Note on Deactivation: There are no established and verified experimental protocols for the in-lab neutralization or deactivation of this compound. Attempting to do so without a validated procedure could lead to hazardous and unpredictable reactions. Therefore, professional disposal is mandatory.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Identify Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Avoid Mixing with Incompatibles) B->C D Collect in Labeled, Sealed Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact EHS or Licensed Hazardous Waste Vendor E->F G Arrange for Waste Pickup and Professional Disposal F->G H End: Waste Properly Disposed (Likely via Incineration) G->H

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.